Datp
Beschreibung
dATP is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
2'-Deoxyadenosine 5'-triphosphate has been reported in Homo sapiens and Bos taurus with data available.
Deoxyadenosine triphosphate (dATP) is a purine nucleoside triphosphate used in cells for DNA synthesis. A nucleoside triphosphate is a molecule type that contains a nucleoside with three phosphates bound to it. dATP contains the sugar deoxyribose, a precursor in DNA synthesis whereby the two existing phosphate groups are cleaved with the remaining deoxyadenosine monophosphate being incorporated into DNA during replication. Due to its enzymatic incorporation into DNA, photoreactive dATP analogs such as N6-[4-azidobenzoyl-(2-aminoethyl)]-2'-deoxyadenosine-5'-triphosphate (AB-dATP) and N6-[4-[3-(trifluoromethyl)-diazirin-3-yl]benzoyl-(2-aminoethyl)]-2'-deoxyadenosine-5'-triphosphate (DB-dATP) have been used for DNA photoaffinity labeling.
dATP is a metabolite found in or produced by Saccharomyces cerevisiae.
RN given refers to unlabeled parent cpd
Structure
3D Structure
Eigenschaften
IUPAC Name |
[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O12P3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19)/t5-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYVUBYJARFZHO-RRKCRQDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O12P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10895848 | |
| Record name | 2'-Deoxyadenosine triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10895848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Deoxyadenosine triphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001532 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1927-31-7, 67460-17-7 | |
| Record name | dATP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1927-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Deoxyadenosine triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001927317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Deoxyformycin-5'-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067460177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | dATP | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03222 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2'-Deoxyadenosine triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10895848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-deoxyadenosine 5'-(tetrahydrogen triphosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.058 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-DEOXYADENOSINE TRIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8KCC8SH6N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Deoxyadenosine triphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001532 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Dual Identity of dATP: Substrate and Master Regulator
Topic: The Function of dATP in DNA Replication: Substrate Mechanics and Allosteric Control Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the context of high-fidelity DNA replication, Deoxyadenosine triphosphate (dATP) functions far beyond its role as a mere building block.[1] While it serves as the thermodynamic substrate for adenylate incorporation by DNA polymerases, its supraphysiological accumulation acts as a potent "kill switch" for cellular proliferation.
For researchers in oncology and immunology, understanding dATP is not about memorizing the polymerase cycle; it is about mastering the Ribonucleotide Reductase (RNR) feedback loop . This guide dissects the molecular mechanics of dATP incorporation, its dominant role in allosteric inhibition of dNTP synthesis, and the experimental protocols required to quantify these pools in therapeutic contexts.
Part 1: Mechanistic Enzymology (The Substrate Role)
The Polymerase Incorporation Cycle
At the replication fork, dATP serves as the energy-rich substrate for the elongation of the primer strand opposite a thymine template.[1] This process is driven by the hydrolysis of the
-
Steric Selection: High-fidelity polymerases (e.g., Pol
, Pol ) utilize an "induced fit" mechanism. The binding of dATP to the polymerase-DNA complex induces a conformational change (often described as the "fingers" domain closing), which aligns the -phosphate for nucleophilic attack.[2] -
The Chemical Step: The 3'-hydroxyl group of the primer terminus attacks the
-phosphate of the incoming dATP.[2] -
Thermodynamics: The reaction releases pyrophosphate (
). The subsequent hydrolysis of by inorganic pyrophosphatase ( ) renders the polymerization effectively irreversible.
Kinetic Parameters
In pre-steady-state kinetics, the efficiency of dATP incorporation is defined by
-
Fidelity Check: If dATP binds opposite a non-complementary base (e.g., Cytosine), the
drops by orders of magnitude ( to -fold reduction), allowing the intrinsic exonuclease activity to excise the mismatch before chemistry occurs.
Visualization: The Polymerase Incorporation Logic
Figure 1: The kinetic pathway of dATP incorporation. Note that the conformational change (induced fit) is the primary fidelity checkpoint before chemical catalysis.
Part 2: The Regulatory Checkpoint (RNR Allostery)
This is the critical section for drug development. dATP is the primary negative regulator of Ribonucleotide Reductase (RNR) , the rate-limiting enzyme in de novo dNTP synthesis.[4]
The Two-Site Model
Mammalian RNR (Class Ia) contains two distinct allosteric sites on the R1 (
-
The Specificity Site (S-site): Regulates which dNTP is made.
-
The Activity Site (A-site / N-terminal Cone): Regulates total enzyme turnover.
The "Kill Switch" Mechanism
Binding of dATP to the A-site induces the formation of an inactive hexameric state (
-
Result: Total cessation of dNTP synthesis.
-
Clinical Consequence: Cells starve of dCTP, dTTP, and dGTP, leading to replication fork collapse and apoptosis. This is the pathology behind Adenosine Deaminase (ADA) Deficiency (SCID), where dATP accumulates to toxic levels.[9][11]
Visualization: RNR Feedback Loop
Figure 2: The allosteric control of RNR. Note the bifurcation: low dATP balances pools via the Specificity site, while high dATP shuts down the enzyme via the Activity site.
Part 3: Experimental Protocols
For scientists developing nucleoside analogs or studying replication defects, quantifying dATP pools and polymerase kinetics is mandatory.
Protocol A: Quantitative Analysis of Intracellular dATP (LC-MS/MS)
Rationale: dATP turnover is rapid. Standard extractions often result in dephosphorylation to dA or ADP. This protocol uses TCA extraction to preserve the triphosphate state.
-
Cell Lysis & Extraction:
-
Harvest
cells. Rapidly wash with ice-cold PBS. -
Add 200
L of 10% Trichloroacetic Acid (TCA) containing stable isotope-labeled internal standards ( -dATP). -
Incubate on ice for 10 min. Vortex vigorously.
-
Centrifuge at 15,000
for 5 min at 4°C.
-
-
Neutralization:
-
Collect supernatant.[12] Neutralize immediately with a Freon-amine mixture (1,1,2-trichlorotrifluoroethane:trioctylamine, 4:1 v/v) to remove TCA without diluting the sample.
-
-
LC-MS/MS Setup:
-
Column: Porous Graphitic Carbon (Hypercarb) or Anion Exchange (WAX). Note: C18 columns retain dNTPs poorly.
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 10 (adjust with Ammonia).
-
Mobile Phase B: Acetonitrile.
-
Transition: Monitor MRM transition
(Parent Pyrophosphate) in negative mode.
-
Protocol B: Pre-Steady-State Kinetics (Quench-Flow)
Rationale: Steady-state kinetics (
-
Reactants:
-
Syringe A: DNA Polymerase (e.g., 200 nM) + 5'-
-labeled Primer/Template DNA (100 nM). -
Syringe B: dATP (varying concentrations, 5
M - 500 M) + (10 mM).
-
-
Reaction:
-
Rapidly mix Syringe A and B in a chemical quench-flow instrument (e.g., KinTek).
-
Incubate for times ranging from 5 ms to 500 ms.
-
Quench: Stop reaction with 0.5 M EDTA (chelates
).
-
-
Analysis:
-
Resolve products on a 15% denaturing PAGE sequencing gel.
-
Quantify product vs. substrate. Fit data to the equation:
-
Plot
vs. [dATP] to determine and .[3]
-
References
-
Mechanism of dATP Inhibition of RNR: Fairman, J. W., et al. (2011).[5] Structural basis for the allosteric regulation of human ribonucleotide reductase by dATP.
-
RNR Oligomerization (The Hexamer State): Ando, N., et al. (2016). Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer.
-
ADA Deficiency and dATP Toxicity: Sauer, A. V., et al. (2012). Adenosine deaminase deficiency: a review of mechanisms and therapies.
-
LC-MS/MS Protocol for dNTPs: Cohen, S., et al. (2009). A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels.
-
Pre-Steady-State Kinetics Methodology: Johnson, K. A. (1995).[6] Rapid kinetic analysis of presynthetic conformational changes in DNA polymerase T7.
Sources
- 1. dATP: Role in DNA Synthesis, Research & Applications [baseclick.eu]
- 2. Mechanism of Deoxyguanosine Diphosphate Insertion by Human DNA Polymerase β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre-steady-state Kinetic Analysis of a Family D DNA Polymerase from Thermococcus sp. 9°N Reveals Mechanisms for Archaeal Genomic Replication and Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Solution Structure of the dATP-Inactivated Class I Ribonucleotide Reductase From Leeuwenhoekiella blandensis by SAXS and Cryo-Electron Microscopy [frontiersin.org]
- 5. fHow ATP and dATP act as molecular switches to regulate enzymatic activity in the prototypic bacterial class Ia ribonucleotide reductase | bioRxiv [biorxiv.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Development and validation of a LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine Deaminase Deficiency – More Than Just an Immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pre-Steady-State Kinetic Characterization of an Antibiotic-Resistant Mutation of Staphylococcus aureus DNA Polymerase PolC | bioRxiv [biorxiv.org]
- 11. Adenosine deaminase deficiency: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
structure of deoxyadenosine triphosphate
An In-depth Technical Guide to the Core Structure of Deoxyadenosine Triphosphate (dATP)
Abstract
Deoxyadenosine triphosphate (dATP) is a cornerstone molecule in molecular biology, serving as one of the four essential precursors for the synthesis of deoxyribonucleic acid (DNA).[1] Its precise molecular architecture is fundamental to its function, dictating its specific incorporation into the growing DNA strand and its role in regulating the overall pool of deoxynucleotides. This guide provides a detailed examination of the structural components of dATP, the critical covalent linkages that define its form, and the direct relationship between its structure and its biological functions. We will explore its constituent parts—the adenine nucleobase, the deoxyribose sugar, and the triphosphate moiety—and analyze the N-glycosidic and high-energy phosphoanhydride bonds. Furthermore, a comparative analysis with adenosine triphosphate (ATP) will illuminate the profound functional consequences of a seemingly minor structural difference. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of dATP's structure and function.
Introduction: The Central Role of dATP in DNA Metabolism
In the cellular milieu, the fidelity of genetic inheritance rests upon the precise synthesis and repair of DNA. This process is fundamentally dependent on a supply of deoxynucleoside triphosphates (dNTPs), which act as the monomeric building blocks for DNA polymerases.[2] Deoxyadenosine triphosphate (dATP), alongside dGTP, dCTP, and dTTP, is one of these four essential substrates.[1] Its primary role is to be incorporated into a new DNA strand opposite a thymine base in the template strand, forming a stable A-T base pair that is critical for the integrity of the DNA double helix.[1][3] Beyond its role as a building block, dATP is also a critical allosteric regulator of nucleotide metabolism, ensuring a balanced supply of all four dNTPs for DNA replication.[1][2] Understanding the structure of dATP is therefore not merely an academic exercise; it is essential for comprehending the mechanics of DNA replication, repair, and mutagenesis, and for the rational design of therapeutic agents that target these pathways.
The Molecular Architecture of dATP
dATP is a purine nucleoside triphosphate composed of three distinct chemical subunits: a nitrogenous base, a pentose sugar, and a chain of three phosphate groups.[4] The specific nature of each component defines the molecule's identity and biological activity.
The Adenine Nucleobase
The nitrogenous base of dATP is adenine, a purine derivative characterized by a double-ring structure composed of carbon and nitrogen atoms.[5] This aromatic structure is responsible for the molecule's ability to form two specific hydrogen bonds with its complementary base, thymine, a pyrimidine. This A-T pairing is a fundamental principle of DNA structure, ensuring the accurate replication of the genetic code.[3]
The Deoxyribose Sugar
Adenine is covalently linked to a five-carbon sugar, deoxyribose.[6] The defining feature of this sugar, and what distinguishes dATP from its ribonucleotide counterpart ATP, is the absence of a hydroxyl (-OH) group at the 2' (two-prime) carbon position of the pentose ring.[7][8] Instead, it has a hydrogen atom.[7] This single atomic difference is of immense biological significance. The lack of the 2'-hydroxyl group makes DNA chemically more stable and less susceptible to hydrolysis than RNA, a crucial attribute for a molecule that serves as the long-term repository of genetic information.[9]
The Triphosphate Moiety
Attached to the 5' carbon of the deoxyribose sugar is a chain of three phosphate groups, designated alpha (α), beta (β), and gamma (γ), starting from the one closest to the sugar.[4][10] This triphosphate chain is the powerhouse of the molecule, not in the same pervasive energetic sense as ATP, but as the source of the energy required for its own incorporation into DNA.
Key Covalent Linkages and Stereochemistry
The three components of dATP are held together by specific covalent bonds, the nature of which is critical to the molecule's stability and reactivity.
The N-Glycosidic Bond
The adenine base is linked to the 1' carbon of the deoxyribose sugar via a β-N-glycosidic bond.[11][12] This bond forms between the N9 atom of the purine ring and the C1' of the sugar.[10] The formation of this bond creates the nucleoside known as deoxyadenosine. The N-glycosidic bond is stable but can be hydrolyzed under certain conditions, a process that, if it occurs within DNA, can lead to mutations if not repaired.[12][13]
Phosphoester and Phosphoanhydride Bonds
The triphosphate chain is connected to the deoxyadenosine nucleoside via a phosphoester bond between the 5'-hydroxyl group of the sugar and the α-phosphate.[10] The α, β, and γ phosphates are linked to each other by two high-energy phosphoanhydride bonds.[14][15] These bonds are termed "high-energy" because their hydrolysis releases a significant amount of free energy (approximately 30.5 kJ/mol).[16] This energy is harnessed during DNA synthesis; the cleavage of the bond between the α and β phosphates, releasing pyrophosphate (PPi), drives the formation of the phosphodiester bond that incorporates the resulting deoxyadenosine monophosphate (dAMP) into the growing DNA strand.[4][17]
Caption: Core components and linkages of deoxyadenosine triphosphate (dATP).
Comparative Structural Analysis: dATP vs. ATP
The primary structural difference between dATP and ATP lies in the pentose sugar component.[7] ATP contains a ribose sugar, which has a hydroxyl group at the 2' position, whereas dATP contains deoxyribose, which has only a hydrogen atom at that position.[5][8]
| Feature | Deoxyadenosine Triphosphate (dATP) | Adenosine Triphosphate (ATP) |
| Pentose Sugar | Deoxyribose | Ribose |
| Group at 2' Carbon | Hydrogen (-H) | Hydroxyl (-OH) |
| Primary Role | Building block for DNA synthesis[9] | Cellular energy currency, RNA building block[7][9] |
| Chemical Stability | Higher | Lower (more prone to hydrolysis) |
This distinction dictates their vastly different roles in the cell. The 2'-hydroxyl group of ribose makes ATP a suitable monomer for RNA synthesis and allows it to participate in a wide range of enzymatic reactions as the universal energy currency.[9] Conversely, the absence of this group in dATP is a strict requirement for its role as a DNA precursor, contributing to the greater stability of the DNA double helix.[9]
Physicochemical Properties
The structural composition of dATP gives rise to specific physical and chemical properties that are important for its handling in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₅O₁₂P₃ | [1] |
| Molecular Weight | 491.18 g/mol | [4][18] |
| Lambda max (λmax) | 259 nm | [19] |
| Molar Extinction Coefficient (ε) at λmax | 15,200 L mol⁻¹ cm⁻¹ (at pH 7.0) | [19] |
| Appearance | White amorphous powder | [20] |
Biological Significance Stemming from Structure
The biological functions of dATP are a direct consequence of its three-dimensional structure.
Substrate for DNA Polymerase
During DNA replication, DNA polymerase catalyzes the addition of dNTPs to a growing DNA strand.[4] The structure of dATP is precisely complementary to the active site of the polymerase when the template strand presents a thymine base. The polymerase facilitates a nucleophilic attack from the 3'-hydroxyl group of the growing DNA chain on the α-phosphate of dATP.[4] This reaction forms a new phosphodiester bond and releases pyrophosphate (β- and γ-phosphates), which is subsequently hydrolyzed, making the overall reaction irreversible and driving DNA synthesis forward.[4]
Caption: Workflow of dATP as a substrate for DNA polymerase.
Allosteric Regulation of Ribonucleotide Reductase
Ribonucleotide reductase (RNR) is the enzyme responsible for converting ribonucleoside diphosphates (like ADP) into deoxyribonucleoside diphosphates (dADP), a rate-limiting step in dNTP synthesis.[1][21] dATP itself acts as a potent allosteric inhibitor of RNR.[2] When dATP levels are high, it binds to an allosteric site on the RNR enzyme, inhibiting its activity and shutting down the production of all dNTPs.[1] This negative feedback mechanism is crucial for maintaining a balanced pool of deoxynucleotides, as an imbalance can lead to increased mutation rates and genomic instability.[1]
Caption: Negative feedback loop where dATP inhibits RNR activity.
Experimental Protocols for Analysis
Analyzing the concentration and functional impact of dATP is a common requirement in molecular biology and drug development.
Protocol: Quantification of dATP by High-Performance Liquid Chromatography (HPLC)
Objective: To accurately measure the concentration of dATP in a cellular extract.
Methodology:
-
Cell Lysate Preparation: Harvest cells and prepare a neutralized acid extract (e.g., using trichloroacetic acid or perchloric acid precipitation followed by neutralization with potassium carbonate) to release intracellular nucleotides.
-
Chromatographic Separation:
-
Column: Use a strong anion-exchange (SAX) column.
-
Mobile Phase: Employ a gradient elution system.
-
Buffer A: Low-concentration phosphate buffer (e.g., 20 mM KH₂PO₄, pH 3.5).
-
Buffer B: High-concentration phosphate buffer (e.g., 500 mM KH₂PO₄, pH 3.5).
-
-
Gradient: Run a linear gradient from 0% to 100% Buffer B over 30-40 minutes. The negatively charged phosphate groups of dATP will interact with the stationary phase, and elution will occur as the salt concentration increases.
-
-
Detection: Monitor the column eluate using a UV detector set to 259 nm, the absorbance maximum for adenine.[19]
-
Quantification: Prepare a standard curve using known concentrations of pure dATP. Compare the peak area of the dATP peak from the cell lysate to the standard curve to determine its concentration. The identity of the peak should be confirmed by co-elution with a pure dATP standard.
Protocol: Ribonucleotide Reductase (RNR) Inhibition Assay
Objective: To determine the inhibitory effect of dATP on RNR activity. This protocol is based on the principle of measuring the conversion of a radiolabeled ribonucleoside diphosphate to its deoxy form.[21]
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Purified RNR enzyme.
-
A radiolabeled substrate, such as [³H]-CDP (cytidine diphosphate).
-
A suitable buffer (e.g., HEPES buffer, pH 7.6) containing necessary cofactors (e.g., ATP as an activity effector, MgCl₂, DTT).
-
-
Inhibitor Addition: To a series of reaction tubes, add varying concentrations of dATP (the inhibitor). Include a control tube with no dATP.
-
Initiation and Incubation: Initiate the reaction by adding the RNR enzyme. Incubate at 37°C for a specified time (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by adding an excess of a strong acid, such as perchloric acid.
-
Product Separation:
-
Add a carrier (unlabeled dCDP) and an enzyme (e.g., snake venom phosphodiesterase) to convert the [³H]-dCDP product to the deoxynucleoside, [³H]-dC.
-
Separate the deoxycytidine ([³H]-dC) from the cytidine ([³H]-C) and other components using boronate affinity chromatography (only the ribonucleosides will bind).
-
-
Quantification: Measure the radioactivity of the eluted [³H]-dC product using liquid scintillation counting.
-
Data Analysis: Plot the amount of product formed against the concentration of dATP. Calculate the IC₅₀ value, which is the concentration of dATP required to inhibit RNR activity by 50%.
Conclusion
The is a masterclass in molecular design, where each component is exquisitely tailored for its specific and vital roles. The adenine base provides the coding information, the triphosphate tail supplies the energy for polymerization, and the defining deoxyribose sugar ensures the stability required for a genomic molecule. This intricate architecture not only makes dATP a fundamental building block of life but also a critical regulatory molecule. A thorough, technical understanding of this structure is indispensable for professionals seeking to innovate in fields ranging from cancer chemotherapy to gene therapy and diagnostics.
References
-
baseclick. dATP: Role in DNA Synthesis, Research & Applications. [Link]
-
Excedr. (2022, February 7). dATP: What Is Deoxyadenosine Triphosphate?. [Link]
-
Grokipedia. Deoxyadenosine triphosphate. [Link]
-
Wikipedia. Deoxyadenosine triphosphate. [Link]
-
Oreate AI Blog. (2026, January 15). ATP vs. dATP: Understanding the Key Differences and Their Roles in Nucleic Acid Synthesis. [Link]
-
Pediaa.Com. (2018, December 1). What is the Structural Difference Between ATP and dATP. [Link]
-
Fiveable. (2025, August 15). DATP Definition. [Link]
-
brainly.com. (2019, February 26). [FREE] What is the structural difference between ATP and dATP?. [Link]
-
ResearchGate. (2012, January). Chemical structure of (a) deoxyadenosine triphosphate (b) l-Asp-dAMP... [Link]
-
Proprep. What is a phosphoanhydride bond and where is it found?. [Link]
-
Biology Online Dictionary. Deoxyadenosine triphosphate Definition and Examples. [Link]
-
T3DB. (2014, August 29). Deoxyadenosine triphosphate (T3D4278). [Link]
-
Oreate AI Blog. (2026, January 15). Understanding the Differences Between ATP and dATP. [Link]
-
Name That Molecule 2020 Challenge. Deoxyadenosine Triphosphate. [Link]
-
Fiveable. (2025, August 15). Phosphoanhydride bonds Definition. [Link]
-
ResearchGate. (2019, October 12). (PDF) The phosphoanhydride bond: One cornerstone of life. [Link]
-
Portland Press. (2019, August 1). The phosphoanhydride bond: one cornerstone of life. [Link]
-
FooDB. (2011, September 21). Showing Compound dATP (FDB022674). [Link]
-
Yeast Metabolome Database. dATP (YMDB00700). [Link]
-
Chemistry LibreTexts. (2022, July 20). 10.5: N-glycosidic Bonds. [Link]
-
Quora. (2016, March 12). How does a glycosidic bond occur in DNA?. [Link]
-
CSIR NET LIFE SCIENCE COACHING. (2025, December 26). Which Molecules Contain Phosphoanhydride Bonds?. [Link]
-
Wikipedia. Glycosidic bond. [Link]
-
PubChem - NIH. Datp | C10H16N5O12P3 | CID 15993. [Link]
-
Chemistry Stack Exchange. (2021, October 25). Do the phosphoester and glycosidic bonds of dNTPs increase thermal stability?. [Link]
-
YouTube. (2022, March 26). Bonds in ATP: GATE 2020. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. fiveable.me [fiveable.me]
- 3. dATP: Role in DNA Synthesis, Research & Applications [baseclick.eu]
- 4. dATP: What Is Deoxyadenosine Triphosphate? [excedr.com]
- 5. biologyonline.com [biologyonline.com]
- 6. Future Engineers :: Name That Molecule 2020 Challenge :: Gallery :: Deoxyadenosine Triphosphate [futureengineers.org]
- 7. pediaa.com [pediaa.com]
- 8. brainly.com [brainly.com]
- 9. ATP vs. dATP: Understanding the Key Differences and Their Roles in Nucleic Acid Synthesis - Oreate AI Blog [oreateai.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Glycosidic bond - Wikipedia [en.wikipedia.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. proprep.com [proprep.com]
- 15. letstalkacademy.com [letstalkacademy.com]
- 16. fiveable.me [fiveable.me]
- 17. Understanding the Differences Between ATP and dATP - Oreate AI Blog [oreateai.com]
- 18. Datp | C10H16N5O12P3 | CID 15993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. neb.com [neb.com]
- 20. 2'-Deoxyadenosine 5'-triphosphate | 1927-31-7 [chemicalbook.com]
- 21. benchchem.com [benchchem.com]
dATP as an Allosteric Regulator of Ribonucleotide Reductase: A Technical Guide for Researchers
This guide provides an in-depth exploration of the intricate allosteric regulation of ribonucleotide reductase (RNR) by 2'-deoxyadenosine triphosphate (dATP). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized understanding of the core mechanisms, experimental considerations, and therapeutic implications of this critical biological interaction.
Introduction: The Central Role of Ribonucleotide Reductase and the Imperative of Allosteric Control
Ribonucleotide reductase is the linchpin enzyme in the de novo synthesis of deoxyribonucleotides, the fundamental building blocks of DNA.[1][2] By catalyzing the conversion of ribonucleoside diphosphates (NDPs) to their deoxyribonucleoside diphosphate (dNDPs) counterparts, RNR directly controls the cellular pool of precursors for DNA replication and repair.[3] Given this pivotal role, the activity of RNR must be exquisitely regulated to maintain a balanced supply of dNTPs, thereby ensuring genomic integrity.[4][5] Any imbalance in the dNTP pool can lead to increased mutation rates and cellular dysfunction.[6]
The primary mechanism governing RNR's function is a sophisticated system of allosteric regulation, where effector molecules bind to sites distal to the catalytic center to modulate enzyme activity.[3][5] Among these allosteric effectors, dATP plays a unique and potent role, acting as a general inhibitor of RNR activity across most classes of the enzyme.[1][3][4] Understanding the molecular basis of dATP-mediated inhibition is not only fundamental to cell biology but also holds significant promise for the development of novel therapeutics, particularly in oncology and virology.[1][2]
The Dual Allosteric Sites of Class I RNR: A Tale of Two Regulatory Inputs
Class I RNRs, found in eukaryotes and many prokaryotes, are composed of two subunits: a large catalytic subunit (α or R1) and a smaller radical-generating subunit (β or R2).[2][5] The large subunit houses the catalytic site and two distinct allosteric sites that are central to dATP's regulatory function: the specificity site (s-site) and the activity site (a-site).[5][7]
-
The Specificity Site (s-site): This site controls which of the four ribonucleotide substrates (ADP, GDP, CDP, UDP) will be reduced.[3][5] The binding of different effector molecules (ATP, dATP, dGTP, or TTP) to the s-site induces conformational changes that alter the substrate preference of the catalytic site.[5][8] For instance, when dATP or ATP binds to the s-site, the enzyme preferentially reduces pyrimidine substrates (CDP and UDP).[3][5]
-
The Activity Site (a-site): Located within the N-terminal "ATP-cone" domain of the α subunit, this site acts as a master on/off switch for the enzyme's overall activity.[1][9][10] Binding of ATP to the a-site activates the enzyme, signaling a need for DNA precursors.[3] Conversely, the binding of dATP to this same site leads to potent inhibition, indicating a surplus of deoxyadenosine nucleotides.[1][3]
It is the high affinity of dATP for the a-site that allows it to outcompete the more abundant cellular ATP, ensuring a sensitive feedback inhibition mechanism.[7]
The Structural Basis of dATP-Mediated Inhibition: A Story of Oligomerization
The binding of dATP to the a-site triggers a dramatic conformational change in the RNR complex, leading to the formation of higher-order oligomeric structures that are catalytically inactive.[1][8][9] The nature of these inactive oligomers differs between species, highlighting an evolutionary divergence in the precise mechanism of inhibition.
In Human RNR: The Formation of an Inactive Hexamer (α6)
In human RNR, the binding of inhibitory concentrations of dATP to the a-site of the α subunit induces its oligomerization into a stable, ring-shaped hexamer (α6).[1][2][11] This α6 ring structure effectively prevents the smaller β subunit from docking with the α subunit.[1][2] This sequestration of the catalytic subunit from the radical-generating subunit is the crux of the inhibition, as the essential radical transfer required for catalysis is blocked.[1][12]
Interestingly, the activating effector ATP also promotes the formation of an α6 hexamer.[1][2] However, the dATP-induced hexamer is significantly more stable.[1][2] The ATP-bound hexamer is more dynamic, allowing for the association of the β subunit and subsequent catalytic activity.[1][2] This difference in the stability of the hexameric rings forms the basis of the allosteric switch between activation and inhibition.[1][2]
Visualizing the Allosteric Switch in Human RNR
Caption: Allosteric regulation of human RNR by ATP and dATP.
In E. coli RNR: Formation of an α4β4 Ring
In contrast to the human enzyme, the E. coli Class Ia RNR is inhibited by dATP through the formation of a different inactive oligomer, an α4β4 ring.[4] In this configuration, the α and β subunits alternate, but the β subunits are held at a distance from the active sites of the α subunits, again preventing the necessary radical transfer.[4] The binding of ATP to the a-site promotes the dissociation of this inactive ring into active α2β2 complexes.[4][13] This highlights a conserved principle of inhibitory oligomerization achieved through distinct structural arrangements.
Experimental Methodologies for Studying dATP-Mediated Allosteric Regulation
A multi-faceted experimental approach is required to fully characterize the allosteric inhibition of RNR by dATP. The choice of methodology should be guided by the specific research question, whether it is elucidating structural changes, quantifying inhibitory potency, or screening for novel allosteric modulators.
RNR Activity Assays: Quantifying Inhibition
The cornerstone of studying RNR regulation is the activity assay, which measures the conversion of a ribonucleotide substrate to its deoxyribonucleotide product.
Principle: The most common and robust method involves the use of a radiolabeled substrate, such as [5-³H]CDP.[1][2] The enzymatic reaction releases the tritium from the C5 position of the pyrimidine ring into the aqueous solvent. The radioactivity of the tritiated water formed is then quantified by scintillation counting, providing a direct measure of enzyme activity.
Self-Validating Protocol: [³H]CDP-Based RNR Activity Assay
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Buffer: 50 mM HEPES, pH 7.6, 15 mM MgCl₂, 150 mM KCl, 5% glycerol.[1][2]
-
RNR Subunits: Purified α and β subunits (e.g., 4 µM α and 20 µM β).[1][2] The excess of one subunit ensures that the other is the limiting factor.
-
Substrate: A mixture of unlabeled CDP and [5-³H]CDP (e.g., 2 mM total CDP).[1][2]
-
Reducing System: Human thioredoxin 1 (hTrx1), human thioredoxin reductase 1 (hTrxR1), and NADPH.[1][2] This system regenerates the active-site cysteine residues of RNR.
-
Allosteric Activator: ATP (e.g., 3 mM) to ensure basal activity.[1][2]
-
-
Inhibitor Titration: To parallel reaction mixtures, add varying concentrations of dATP. A typical range would span from nanomolar to high micromolar to determine the IC₅₀ or Kᵢ.
-
Initiation and Incubation: Pre-incubate all components at 37°C for 1 minute before initiating the reaction by adding the final component (e.g., the enzyme).[1][2] Incubate at 37°C for a defined period (e.g., 10-20 minutes) where the reaction is linear.
-
Quenching the Reaction: Terminate the reaction by adding an acid, such as 10% trichloroacetic acid (TCA).
-
Separation of Tritiated Water: Add a slurry of activated charcoal to the quenched reaction. The charcoal binds the unreacted radiolabeled substrate and product, while the tritiated water remains in the supernatant.
-
Quantification: Centrifuge the mixture to pellet the charcoal. Transfer a known volume of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the measured activity as a function of dATP concentration. Fit the data to a suitable inhibition model to determine the IC₅₀.
Causality Behind Experimental Choices:
-
Radiolabeled Substrate: Provides a highly sensitive and direct measure of product formation, avoiding potential interference from other components in the reaction mixture.
-
Thioredoxin/Thioredoxin Reductase System: This is the physiological reducing system for RNR and is essential for maintaining catalytic turnover.
-
Inhibitor Titration: Allows for the determination of the dose-dependent effect of dATP and the calculation of key inhibitory parameters.
Table 1: Representative Kinetic Parameters for dATP Binding to RNR
| RNR Source | Allosteric Site | Dissociation Constant (K_d) | Reference |
| Murine RNR | Specificity Site | 0.07 µM | [1] |
| Murine RNR | Activity Site | 1.5 µM | [1] |
| E. coli RNR | Activity Site (Ki for inhibition) | ~20 µM | [9] |
Structural Biology Techniques: Visualizing the Inactive State
To understand the mechanism of inhibition, it is crucial to visualize the structural changes induced by dATP.
-
X-ray Crystallography: This technique provides high-resolution atomic structures of the RNR-dATP complex.[1][11] It has been instrumental in revealing the α6 hexameric ring of human RNR and the α4β4 ring of E. coli RNR.[1][4] The causality for its use lies in its ability to provide precise atomic coordinates, allowing for a detailed analysis of the interfaces between subunits and the conformation of the dATP binding pocket.
-
Small-Angle X-ray Scattering (SAXS): SAXS is a powerful technique for studying the overall shape and oligomeric state of proteins in solution.[1][14] Unlike crystallography, which requires protein crystals, SAXS provides information about the native conformation in a more physiological buffer environment. It has been critical in demonstrating that both ATP and dATP induce hexamer formation in human RNR in solution and in studying the stability of these oligomers.[1]
-
Cryo-Electron Microscopy (Cryo-EM): This technique is particularly useful for studying large, dynamic protein complexes that are difficult to crystallize.[9][12] Cryo-EM has been used to visualize the entire α6-ββ'-dATP holocomplex, providing a more complete picture of the inhibited state.[11]
Visualizing the Experimental Workflow
Caption: A workflow for investigating dATP-mediated RNR inhibition.
Implications for Drug Development
The allosteric a-site of RNR represents a compelling target for the development of novel anticancer and antiviral drugs.[1][15] By mimicking the inhibitory action of dATP, small molecules could be designed to shut down DNA synthesis in rapidly proliferating cancer cells or virus-infected cells.
Advantages of Targeting the Allosteric Site:
-
High Specificity: Allosteric sites are often less conserved than catalytic sites, offering the potential for developing highly specific inhibitors with fewer off-target effects.[16]
-
Novel Mechanism of Action: Allosteric inhibitors do not compete with the endogenous substrate, which can be an advantage in cellular environments with high substrate concentrations.
-
Modulation of Activity: Allosteric modulators can be either inhibitors or activators, providing a broader range of therapeutic possibilities.
The detailed structural and functional understanding of how dATP induces the inactive, oligomeric state of RNR provides a roadmap for the rational design of such allosteric drugs.[11][17] Computational methods, such as molecular dynamics simulations and virtual screening, can be employed to identify novel chemical scaffolds that bind to the a-site and stabilize the inhibited conformation of the enzyme.[16]
Conclusion
The allosteric regulation of ribonucleotide reductase by dATP is a masterful example of molecular control, ensuring the balanced production of DNA precursors. Through the induction of inactive oligomeric states, dATP acts as a powerful feedback inhibitor, preventing the overproduction of deoxyribonucleotides. For researchers in both basic science and drug discovery, a deep understanding of this mechanism, supported by robust experimental methodologies, is essential. The intricate dance between dATP and RNR not only illuminates a fundamental biological process but also opens new avenues for therapeutic intervention against diseases characterized by uncontrolled cell proliferation.
References
-
Ando, N., Brignole, E. J., Zimanyi, C. M., Funk, M. A., Yokoyama, K., Drennan, C. L., & Nocera, D. G. (2015). Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer. Biochemistry, 55(3), 373–381. [Link]
-
Zimanyi, C. M., Chen, P. Y., Kang, G., Funk, M. A., & Drennan, C. L. (2016). Molecular basis for allosteric specificity regulation in class Ia ribonucleotide reductase from Escherichia coli. eLife, 5, e07247. [Link]
-
Larsson, K. M. (2017). Class I Ribonucleotide Reductases: overall activity regulation, oligomerization, and drug targeting. Diva-Portal.org. [Link]
-
Wikipedia. (2023). Ribonucleotide reductase. In Wikipedia. [Link]
-
Ando, N., Brignole, E. J., Zimanyi, C. M., Funk, M. A., Yokoyama, K., Drennan, C. L., & Nocera, D. G. (2015). Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer. Biochemistry, 55(3), 373–381. [Link]
-
Greene, B. L., Min, D. B., Zimanyi, C. M., & Drennan, C. L. (2021). How ATP and dATP act as molecular switches to regulate enzymatic activity in the prototypic bacterial class Ia ribonucleotide reductase. bioRxiv. [Link]
-
Ahmad, M. F., & Dealwis, C. (2013). The Structural Basis for the Allosteric Regulation of Ribonucleotide Reductase. Progress in molecular biology and translational science, 117, 389–410. [Link]
-
Wang, Z., Chen, Z., Zhao, Y., & Zhang, H. (2025). Decoding allosteric landscapes: computational methodologies for enzyme modulation and drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2320145. [Link]
-
Ahmad, M. F., & Dealwis, C. (2013). The Structural Basis for the Allosteric Regulation of Ribonucleotide Reductase. ResearchGate. [Link]
-
Fairman, J. W., Wijerathna, S. R., Ahmad, M. F., Xu, H., Riera, T. V., & Dealwis, C. (2011). Structural basis for allosteric regulation of human ribonucleotide reductase by nucleotide-induced oligomerization. OSTI.GOV. [Link]
-
Greene, B. L., Min, D. B., Zimanyi, C. M., & Drennan, C. L. (2024). How ATP and dATP Act as Molecular Switches to Regulate Enzymatic Activity in the Prototypical Bacterial Class Ia Ribonucleotide Reductase. Biochemistry, 63(18), 2639–2651. [Link]
-
Rozman Grinberg, I., Lundin, D., Sahlin, M., Crona, M., Berggren, G., Hofer, A., & Sjöberg, B. M. (2021). Solution Structure of the dATP-Inactivated Class I Ribonucleotide Reductase From Leeuwenhoekiella blandensis by SAXS and Cryo-Electron Microscopy. Frontiers in Molecular Biosciences, 8, 709664. [Link]
-
Martínez-Carranza, M., Dahl, L., Johansson, R., Sahlin, M., Sjöberg, B. M., & Lundin, D. (2023). Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site. eLife, 12, e86124. [Link]
-
Martínez-Carranza, M., Dahl, L., Johansson, R., Sahlin, M., Sjöberg, B. M., & Lundin, D. (2024). Nucleotide binding to the ATP-cone in anaerobic ribonucleotide reductases allosterically regulates activity by modulating substrate binding. eLife, 12, e86124. [Link]
-
CD Biosynsis. (n.d.). Allosteric Regulation Engineering. CD Biosynsis. [Link]
-
Lisi, G. P., & Loria, J. P. (2016). Solution NMR Spectroscopy for the Study of Enzyme Allostery. Chembiochem : a European journal of chemical biology, 17(21), 2019–2029. [Link]
-
Fairman, J. W., Wijerathna, S. R., Ahmad, M. F., Xu, H., Riera, T. V., & Dealwis, C. (2011). STRUCTURAL BASIS FOR ALLOSTERIC REGULATION OF HUMAN RIBONUCLEOTIDE REDUCTASE BY NUCLEOTIDE-INDUCED OLIGOMERIZATION. Structure (London, England : 1993), 19(10), 1475–1484. [Link]
-
Burrell, A. L., Lhermitte, C. R., & Boal, A. K. (2022). A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates. PLoS ONE, 17(6), e0269273. [Link]
-
Hofer, A., Ekanem, J. T., & Thelander, L. (2011). DNA building blocks: keeping control of manufacture. Critical Reviews in Biochemistry and Molecular Biology, 47(1), 51–63. [Link]
-
ResearchGate. (n.d.). The general allosteric regulation of the different classes of RNR. ResearchGate. [Link]
-
Ando, N. (2015). Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer. DSpace@MIT. [Link]
-
Wijerathna, S. R., & Dealwis, C. (2022). Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present. Biomolecules, 12(6), 815. [Link]
-
Yang, J. S., Park, S. J., & Kim, S. (2012). Rational Engineering of Enzyme Allosteric Regulation through Sequence Evolution Analysis. PLoS Computational Biology, 8(7), e1002612. [Link]
-
Semantic Scholar. (n.d.). Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer. Semantic Scholar. [Link]
-
Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]
-
Martínez-Carranza, M., Dahl, L., Johansson, R., Sahlin, M., Sjöberg, B. M., & Lundin, D. (2023). Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site. eLife, 12, e86124. [Link]
-
Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. (2026). Medium. [Link]
-
Graphviz. (2024). DOT Language. Graphviz. [Link]
-
Black, M. T., St. Martin, A., & Lu, H. (2022). Ribonucleotide reductase, a novel drug target for gonorrhea. eLife, 11, e67447. [Link]
-
Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]
-
Khan, M. A., Alanazi, A. M., & Al-Dhfyan, A. (2022). Identification of Novel Ribonucleotide Reductase Inhibitors for Therapeutic Application in Bile Tract Cancer: An Advanced Pharmacoinformatics Study. Molecules, 27(18), 5899. [Link]
-
von Rabenau, C. (2022). Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]
-
Experimental and Molecular Docking Studies of Inhibitor Mechanisms for Ribonucleotide reductase. (n.d.). SciSpace. [Link]
-
Martínez-Carranza, M., Dahl, L., Johansson, R., Sahlin, M., Sjöberg, B. M., & Lundin, D. (2023). Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone mediates long-range order. bioRxiv. [Link]
Sources
- 1. Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]
- 4. Molecular basis for allosteric specificity regulation in class Ia ribonucleotide reductase from Escherichia coli | eLife [elifesciences.org]
- 5. diva-portal.org [diva-portal.org]
- 6. tandfonline.com [tandfonline.com]
- 7. STRUCTURAL BASIS FOR ALLOSTERIC REGULATION OF HUMAN RIBONUCLEOTIDE REDUCTASE BY NUCLEOTIDE-INDUCED OLIGOMERIZATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Structural Basis for the Allosteric Regulation of Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Solution Structure of the dATP-Inactivated Class I Ribonucleotide Reductase From Leeuwenhoekiella blandensis by SAXS and Cryo-Electron Microscopy [frontiersin.org]
- 10. Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site [elifesciences.org]
- 11. Structural basis for allosteric regulation of human ribonucleotide reductase by nucleotide-induced oligomerization (Journal Article) | OSTI.GOV [osti.gov]
- 12. mdpi.com [mdpi.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer [dspace.mit.edu]
- 15. Ribonucleotide reductase, a novel drug target for gonorrhea | eLife [elifesciences.org]
- 16. Decoding allosteric landscapes: computational methodologies for enzyme modulation and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Deoxyadenosine Triphosphate (dATP): A Cornerstone of Life's Code and a Catalyst for Scientific Revolution
An In-depth Technical Guide on its Historical Discovery and Enduring Significance for Researchers, Scientists, and Drug Development Professionals.
Abstract
Deoxyadenosine triphosphate (dATP), a fundamental deoxyribonucleoside triphosphate, stands as a central pillar in the architecture of life and a critical tool in the armamentarium of modern molecular biology. This in-depth technical guide navigates the historical odyssey of its discovery, inextricably linked to the very unraveling of DNA's secrets, and elucidates its profound and multifaceted significance. From its primary role as an indispensable building block in DNA replication and repair to its nuanced function as an allosteric regulator and a key player in pathological states, dATP continues to be a molecule of immense interest. This guide provides a comprehensive exploration of its biochemical properties, its pivotal role in cellular processes, its wide-ranging applications in research and biotechnology, and its emerging potential as a therapeutic target.
Introduction: The Molecular Blueprint's Essential Component
Deoxyadenosine triphosphate (dATP) is a purine nucleotide, one of the four essential precursors for the synthesis of deoxyribonucleic acid (DNA).[1] Its molecular architecture comprises a deoxyribose sugar, the nitrogenous base adenine, and a triphosphate group.[2] The high-energy phosphate bonds within the triphosphate moiety provide the thermodynamic driving force for the polymerization of DNA, a process catalyzed by DNA polymerases.[3] Beyond this foundational role, dATP is a critical allosteric effector, modulating the activity of key enzymes involved in nucleotide metabolism, and its intracellular concentration is meticulously regulated to ensure genomic integrity.[4]
This guide will delve into the historical context of dATP's discovery, tracing the scientific milestones that unveiled its existence and function. It will then provide a detailed examination of its biochemical properties and its central role in the intricate machinery of the cell. Finally, it will explore the vast landscape of its applications, from routine laboratory techniques to the cutting edge of drug development, offering insights for researchers and professionals in the life sciences.
The Unveiling of a Building Block: A Historical Perspective
The discovery of dATP is not a singular event but rather a culmination of decades of research that progressively illuminated the chemical nature of heredity. The journey began with the initial identification of the components of nucleic acids and led to the landmark experiments that demonstrated the enzymatic synthesis of DNA.
Early Glimpses: From "Nuclein" to Nucleotides
The story of dATP begins with the discovery of DNA itself. In 1869 , the Swiss physician Friedrich Miescher first isolated a phosphorus-rich substance from the nuclei of white blood cells, which he termed "nuclein".[5][6] This seminal discovery laid the groundwork for future investigations into the chemical composition of the genetic material.
Subsequent decades saw the gradual dissection of nuclein into its constituent parts. By the early 20th century, it was established that nucleic acids were composed of phosphate groups, a sugar (later identified as deoxyribose in DNA), and four nitrogenous bases: adenine (A), guanine (G), cytosine (C), and thymine (T).[7] The concept of the "nucleotide" as the fundamental repeating unit of nucleic acids was solidified through the work of Phoebus Levene , who correctly identified the phosphate-sugar-base linkage.[7]
The Dawn of Enzymatic Synthesis: Arthur Kornberg's Pivotal Work
The true significance of dATP as a direct precursor for DNA synthesis was unveiled through the pioneering work of Arthur Kornberg in the 1950s. At a time when the mechanism of DNA replication was purely theoretical, Kornberg embarked on a quest to reconstitute this fundamental process in a cell-free system.[8]
His groundbreaking experiments with E. coli extracts led to the isolation and characterization of the first DNA polymerase, now known as DNA polymerase I.[8][9] Kornberg's crucial discovery, for which he was awarded the Nobel Prize in Physiology or Medicine in 1959, was that this enzyme required a DNA template and all four deoxyribonucleoside triphosphates (dNTPs) – dATP, dGTP, dCTP, and dTTP – to synthesize a new DNA strand.[9][10][11] This was the first definitive demonstration of the role of dATP and its counterparts as the immediate substrates for DNA polymerization.[10]
Kornberg's work not only elucidated the fundamental mechanism of DNA replication but also firmly established the biochemical identity and indispensable role of dATP. His in vitro DNA synthesis system provided the first experimental proof of the template-directed nature of DNA replication, a cornerstone of molecular biology.
Biochemical Properties and Cellular Significance
The multifaceted roles of dATP in cellular physiology stem from its unique chemical structure and its central position in nucleotide metabolism.
Molecular Structure and Energetics
dATP is structurally similar to adenosine triphosphate (ATP), the primary energy currency of the cell, with the key difference being the absence of a hydroxyl group at the 2' position of the ribose sugar, which is instead a deoxyribose.[2] The triphosphate tail of dATP stores a significant amount of chemical energy in its phosphoanhydride bonds. The hydrolysis of the terminal pyrophosphate during its incorporation into a growing DNA chain provides the energy required for the formation of the phosphodiester bond.[3]
| Property | Value |
| Molecular Formula | C₁₀H₁₆N₅O₁₂P₃ |
| Molar Mass | 491.18 g/mol |
| UV Absorption Max (λmax) | 259 nm |
| Extinction Coefficient (ε) at λmax | 15,400 M⁻¹cm⁻¹ (at pH 7.0) |
The Engine of Replication and Repair: dATP in DNA Synthesis
The primary and most well-understood function of dATP is its role as a substrate for DNA polymerases during DNA replication and repair.[3] DNA polymerases catalyze the template-directed addition of dNTPs to the 3'-hydroxyl end of a growing DNA strand.[2] dATP is specifically incorporated opposite a thymine (T) residue on the template strand, forming a stable A-T base pair through two hydrogen bonds.[3] The fidelity of this base pairing is crucial for the accurate transmission of genetic information.
Experimental Workflow: In Vitro DNA Polymerization Assay
A classic method to demonstrate the requirement of dATP for DNA synthesis is the in vitro DNA polymerization assay, a direct descendant of Kornberg's original experiments.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl (pH 7.5), MgCl₂, and dithiothreitol.
-
Component Addition: To the buffer, add a DNA template (e.g., single-stranded M13 DNA), a short DNA primer complementary to a region of the template, and DNA polymerase I.
-
dNTP Addition: Divide the reaction into four tubes. To three tubes, add a mixture of three of the four dNTPs, each omitting one (e.g., -dATP, -dGTP, -dCTP, -dTTP). To the fourth tube (positive control), add all four dNTPs, with one being radioactively labeled (e.g., [α-³²P]dATP) for detection.
-
Incubation: Incubate all tubes at the optimal temperature for the DNA polymerase (e.g., 37°C).
-
Precipitation and Washing: Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the newly synthesized DNA. Wash the precipitate with cold TCA and then ethanol to remove unincorporated dNTPs.
-
Quantification: Measure the radioactivity of the precipitate using a scintillation counter.
Expected Outcome: Significant radioactivity will only be detected in the positive control tube containing all four dNTPs, demonstrating that DNA synthesis is strictly dependent on the presence of all precursors, including dATP.
Caption: Workflow for in vitro DNA polymerization assay.
A Master Regulator: Allosteric Control of Ribonucleotide Reductase
Beyond its role as a building block, dATP is a critical allosteric regulator of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the rate-limiting step in dNTP synthesis.[12] This regulation is a key mechanism for maintaining the appropriate balance of the four dNTPs, which is essential for high-fidelity DNA replication.
dATP acts as a feedback inhibitor of RNR.[13] When dATP levels are high, it binds to an allosteric activity site on the RNR enzyme, inducing a conformational change that inhibits its overall catalytic activity.[1] This prevents the overproduction of all deoxyribonucleotides, thus maintaining dNTP pool homeostasis. Conversely, ATP binding to the same site activates the enzyme.[1] This intricate regulatory system ensures that dNTPs are produced primarily during the S phase of the cell cycle when DNA replication occurs.[13]
Caption: Allosteric regulation of Ribonucleotide Reductase by dATP and ATP.
dATP in Pathology: The Case of Adenosine Deaminase Deficiency
The critical importance of maintaining balanced dATP pools is starkly illustrated in the genetic disorder Adenosine Deaminase (ADA) deficiency. ADA is an enzyme in the purine salvage pathway that deaminates adenosine and deoxyadenosine. A deficiency in ADA leads to the accumulation of deoxyadenosine, which is then phosphorylated to dATP.
The resulting high intracellular concentrations of dATP are toxic, particularly to lymphocytes, leading to severe combined immunodeficiency (SCID). The excess dATP potently inhibits ribonucleotide reductase, leading to a depletion of the other three dNTPs (dGTP, dCTP, and dTTP). This severe imbalance in the dNTP pool stalls DNA replication and induces apoptosis in rapidly dividing lymphocytes, causing a profound impairment of the immune system.
Applications in Research and Drug Development
The fundamental role of dATP in DNA synthesis has made it an indispensable reagent in a vast array of molecular biology techniques and a target for therapeutic intervention.
A Staple in the Molecular Biologist's Toolkit
dATP, along with the other dNTPs, is a core component of numerous in vitro nucleic acid amplification and sequencing technologies.
-
Polymerase Chain Reaction (PCR): In PCR, dATP is a substrate for thermostable DNA polymerases that amplify specific DNA sequences exponentially.[14] The concentration and purity of dATP are critical for the efficiency and fidelity of the PCR reaction.
-
DNA Sequencing: In Sanger sequencing, dideoxynucleoside triphosphates (ddNTPs), which lack the 3'-hydroxyl group, are used as chain terminators. The controlled incorporation of ddNTPs, including ddATP, generates a series of DNA fragments of different lengths, which are then resolved to determine the DNA sequence. In next-generation sequencing (NGS) technologies, fluorescently labeled dNTPs are often used to identify the sequence of a DNA template in a massively parallel fashion.
-
cDNA Synthesis: Reverse transcriptase enzymes use dATP and other dNTPs to synthesize complementary DNA (cDNA) from an RNA template, a crucial step in gene expression analysis.[3]
dATP Analogs in Drug Development
The central role of dATP in DNA replication has made the enzymes that utilize it attractive targets for antiviral and anticancer therapies. Nucleoside analogs, which are structurally similar to natural deoxynucleosides, can be phosphorylated to their triphosphate forms within the cell and act as competitive inhibitors or chain terminators of DNA polymerases.
For example, Vidarabine (Ara-A), an analog of adenosine, is converted intracellularly to Ara-ATP. Triphosphorylated vidarabine competitively inhibits dATP, leading to the formation of "faulty" DNA and inhibiting viral DNA synthesis.[15] The development of novel dATP analogs remains an active area of research for creating more potent and selective therapeutic agents.
Future Directions and Conclusion
From its initial discovery as an essential component for DNA synthesis to its current status as a versatile tool and therapeutic target, dATP has played a central role in the advancement of the life sciences. Future research will likely continue to uncover more nuanced roles for dATP in cellular signaling and regulation. The development of sophisticated analytical techniques will enable a more precise understanding of the spatiotemporal dynamics of dNTP pools within the cell, providing further insights into the intricate mechanisms that govern genome stability.
References
-
baseclick GmbH. dATP: Role in DNA Synthesis, Research & Applications. Available from: [Link]
- Mathews, C. K.
-
YourGenome. The History of DNA Timeline. (2024). Available from: [Link]
- Kornberg, A. Biologic Synthesis of Deoxyribonucleic Acid. Science131, 1503-1508 (1960).
-
Excedr. dATP: What Is Deoxyadenosine Triphosphate?. (2022). Available from: [Link]
-
National Library of Medicine. The Synthesis of DNA, 1953-1959 | Arthur Kornberg. Available from: [Link]
- Zhang, J. et al. Improved Synthesis of Deoxyadenosine Triphosphate by Saccharomyces cerevisiae Using an Efficient ATP Regeneration System: Optimization of Response Surface Analysis. Molecules28, 4289 (2023).
- Chabes, A., & Stillman, B. Mechanisms of dNTP supply that play an essential role in maintaining genome integrity in eukaryotic cells. DNA Repair (Amst.)19, 3-9 (2014).
- Gefter, M. L., Molineux, I. J., Kornberg, T., & Khorana, H. G. Deoxyribonucleic Acid Synthesis in Cell-free Extracts. J. Biol. Chem.247, 3321-3326 (1972).
-
University of California, Berkeley. Arthur Kornberg discovered (the first) DNA polymerase. Available from: [Link]
- Khan, F. A. Celebrating 70 years of DNA discovery: exploring the Blueprint of Life. Gene877, 147544 (2023).
- Shuman, S. A Comparative Study for Incorporation of 8-oxo-dATP in DNA by Human DNA Polymerases. Preprints2023, 2023121390.
- Showalter, A. K., & Tsai, M. D. DNA polymerases drive DNA sequencing-by-synthesis technologies: both past and present. Biochemistry53, 279-291 (2014).
- Stillman, B. Deoxynucleoside triphosphate (dNTP) synthesis and destruction regulate the replication of both cell and virus genomes. Proc. Natl. Acad. Sci. U.S.A.110, 13996-13997 (2013).
- Kornberg, A.
-
Wikipedia. Arthur Kornberg. Available from: [Link]
- Barker, S., et al. Isolation and detection of DNA–protein crosslinks in mammalian cells. Nucleic Acids Res.52, 1-18 (2024).
-
Scalar. Chapter 15: Grunberg-Manago, Ochoa and Kornberg discover enzymes that can synthesize polynucleotides. Available from: [Link]
-
PharmaFactz. Synthesis of Deoxyribonucleotides - Biochemistry. Available from: [Link]
-
AlphaBiolabs UK. The History of DNA Discovery. (2023). Available from: [Link]
-
Quora. Why are dNTPs used as precursors for DNA polymerase reaction rather than dNDPs?. Available from: [Link]
-
Taylor & Francis. DATP – Knowledge and References. Available from: [Link]
-
National Library of Medicine. The Discovery of the Double Helix, 1951-1953 | Francis Crick. Available from: [Link]
-
YourGenome. How was DNA discovered? The discovery of DNA: the first building blocks. (2021). Available from: [Link]
-
Science History Institute. Francis Crick, Rosalind Franklin, James Watson, and Maurice Wilkins. (2023). Available from: [Link]
-
Taylor & Francis. DATP. Available from: [Link]
Sources
- 1. Mechanisms of dNTP supply that play an essential role in maintaining genome integrity in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dATP: What Is Deoxyadenosine Triphosphate? [excedr.com]
- 3. dATP: Role in DNA Synthesis, Research & Applications [baseclick.eu]
- 4. Deoxyribonucleotides as genetic and metabolic regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The History of DNA Timeline | DNA Worldwide [dna-worldwide.com]
- 6. How was DNA discovered? The discovery of DNA: the first building blocks [yourgenome.org]
- 7. The History of DNA Discovery | AlphaBiolabs UK [alphabiolabs.co.uk]
- 8. resources.biomol.com [resources.biomol.com]
- 9. Arthur Kornberg - Wikipedia [en.wikipedia.org]
- 10. arthurkornberg.stanford.edu [arthurkornberg.stanford.edu]
- 11. profiles.nlm.nih.gov [profiles.nlm.nih.gov]
- 12. pharmacy180.com [pharmacy180.com]
- 13. pnas.org [pnas.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Supply chain | MIT News | Massachusetts Institute of Technology [news.mit.edu]
Executive Summary: The Substrate as a Checkpoint
Topic: dATP’s Role in Viral DNA Synthesis: Mechanisms, Regulation, and Therapeutic Competition Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]
In the context of viral replication, 2'-deoxyadenosine-5'-triphosphate (dATP) is far more than a passive building block.[1] It serves as a critical kinetic checkpoint for viral polymerases and a primary target for host restriction factors. For drug development professionals, understanding the intricate balance between endogenous dATP pools and adenosine analog inhibitors (e.g., Tenofovir diphosphate) is the difference between a potent antiviral and a failed candidate.
This guide moves beyond basic textbook definitions to explore the pre-steady-state kinetics of dATP incorporation, the host-pathogen arms race involving SAMHD1-mediated pool depletion, and the quantification methodologies required to validate these mechanisms in high-throughput settings.
Mechanistic Enzymology: Viral vs. Host Polymerases
Viral DNA polymerases (e.g., HIV-1 Reverse Transcriptase, HSV DNA Pol) and host polymerases (e.g., Pol
The Kinetic Pathway
The incorporation of dATP does not follow simple Michaelis-Menten equilibrium during rapid viral replication. It is governed by an "induced-fit" mechanism where a conformational change precedes the chemical step.
-
Step 1: Ground State Binding: The polymerase-DNA complex (
) binds dATP.[1] -
Step 2: Conformational Change (Rate-Limiting): The "fingers" domain of the polymerase closes around the dATP, aligning the
-phosphate for nucleophilic attack. This step ( ) dictates fidelity.[1] -
Step 3: Chemistry: The 3'-OH of the primer strand attacks the
-phosphate ( ), releasing pyrophosphate (PPi).
Critical Insight: Viral polymerases often have a higher
Visualization: Kinetic Mechanism of dATP Incorporation
Figure 1: The minimal kinetic scheme for viral polymerase nucleotide incorporation. The conformational change (red) is often the fidelity checkpoint.
The Competitive Landscape: dATP vs. NRTIs[4]
The efficacy of adenosine analogs (e.g., Tenofovir, Didanosine) relies entirely on their ability to outcompete endogenous dATP. This competition is quantified not just by
Structural Basis of Discrimination
-
Ribose Selectivity: Viral RTs (Reverse Transcriptases) lack the "steric gate" (often a Tyrosine or Phenylalanine residue) found in high-fidelity polymerases that clashes with the 2'-OH of RNA. However, they must still discriminate dATP from rATP.[1]
-
3'-OH Absence: NRTIs lack the 3'-OH group.[2] Once incorporated, they act as obligate chain terminators because the next incoming dATP cannot form a phosphodiester bond.
Quantitative Comparison
| Parameter | Endogenous dATP | Adenosine Analog (e.g., Tenofovir-DP) | Impact on Replication |
| Analogs often bind tighter than natural substrate.[1] | |||
| Analogs are incorporated slower, but sufficient to terminate.[1] | |||
| Variable (regulated) | Long (trapped as diphosphate) | High intracellular stability drives competition.[1] |
Expert Note: In resistant viral mutants (e.g., HIV K65R), the polymerase active site is altered to selectively decrease the
Host Defense: The dATP Starvation Strategy
The host cell employs a "scorched earth" policy regarding dATP to prevent viral replication.
SAMHD1: The Metabolic Restriction Factor
SAMHD1 (Sterile Alpha Motif and HD domain-containing protein 1) is a dNTP triphosphohydrolase.[5][6][7][8] It cleaves dATP into deoxyadenosine and inorganic triphosphate.
-
Mechanism: In non-dividing cells (macrophages, resting T-cells), SAMHD1 depletes dATP pools to
.[1] -
Consequence: The
of HIV-1 RT for dATP is . By lowering the pool below the , SAMHD1 effectively starves the virus. -
Viral Counter-measure: HIV-2 and SIV encode Vpx , a protein that targets SAMHD1 for proteasomal degradation, restoring dATP levels.[1]
Visualization: The Battle for the dATP Pool
Figure 2: Host restriction via SAMHD1-mediated dATP depletion and viral antagonism via Vpx.[1][6][7]
Experimental Protocols
To validate dATP kinetics or pool modulation, robust protocols are required.[1]
Protocol A: Pre-Steady-State Burst Analysis
Objective: Determine the active site concentration and incorporation rate (
Methodology:
-
Enzyme Preparation: Mix viral polymerase (e.g., 200 nM) with 5'-radiolabeled DNA primer/template (100 nM).[1] Note: Enzyme is in excess to ensure single-turnover conditions.
-
Rapid Mixing: Use a Quench-Flow instrument .[1][9]
-
Syringe A: Enzyme:DNA complex.
-
Syringe B: dATP (varying concentrations) +
(10 mM).[1]
-
-
Reaction: Mix A and B. Incubate for times ranging from 5 ms to 500 ms.
-
Quenching: Quench with 0.5 M EDTA (chelates
, instantly stopping catalysis). -
Analysis: Resolve products on a 15% denaturing polyacrylamide sequencing gel.
-
Data Fitting: Fit product formation to the burst equation:
.[1]
Self-Validating Check: The "burst" amplitude should match the concentration of active enzyme active sites. If the amplitude is lower than the protein concentration, a portion of your enzyme is inactive.
Protocol B: LC-MS/MS Quantification of dATP Pools
Objective: Measure intracellular dATP levels in infected vs. treated cells.
Methodology:
-
Cell Lysis: Wash cells with ice-cold PBS.[1] Lyse immediately with 60% Methanol / 1% TCA at -20°C. Why? TCA precipitates proteins immediately to stop metabolic turnover; cold methanol enhances extraction.
-
Internal Standard: Spike with stable isotope-labeled dATP (
, ) prior to extraction to account for matrix effects. -
Chromatography: Use an Anion Exchange column (e.g., BioBasic AX) or Ion-Pairing Reverse Phase (using DMHA).[1] Why? dATP is highly polar and negatively charged; standard C18 will not retain it.
-
Detection: Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode. Transition:
(Adenine base fragment).[1]
References
-
Kinetics of HIV-1 RT: Johnson, K. A., et al. "Pre-steady-state kinetic analysis of HIV-1 reverse transcriptase."[1] Methods in Enzymology, 1995.[1] Link
-
SAMHD1 Mechanism: Goldstone, D. C., et al. "HIV-1 restriction factor SAMHD1 is a deoxynucleoside triphosphate triphosphohydrolase."[1][8][10] Nature, 2011.[1] Link[1]
-
dNTP Pool Quantification: Cohen, S., et al.[1] "A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels." Pharmaceutical Research, 2009.[1] Link
-
Tenofovir Mechanism: Suo, Z., & Johnson, K. A.[1] "Selective inhibition of HIV-1 reverse transcriptase by an antiviral inhibitor, (R)-9-(2-phosphonylmethoxypropyl)adenine."[1] Journal of Biological Chemistry, 1998. Link
-
Viral RNR Regulation: Lembo, D., et al. "Modulation of Ribonucleotide Reductase by Viral Infections."[1] Current Medicinal Chemistry, 2010.[1] Link
Sources
- 1. Deoxyadenosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pre-steady-state Kinetic Analysis of a Family D DNA Polymerase from Thermococcus sp. 9°N Reveals Mechanisms for Archaeal Genomic Replication and Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. SAMHD1 … and Viral Ways around It - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Interferon-inducible SAMHD1 restricts viral replication through downregulation of lipid synthesis [frontiersin.org]
- 9. Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation by DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The dNTPase activity of SAMHD1 is important for its suppression of innate immune responses in differentiated monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: The Pivotal Role of Deoxyadenosine Triphosphate (dATP) in Polymerase Chain Reaction (PCR)
Abstract
Deoxyadenosine triphosphate (dATP) is a cornerstone of molecular biology, serving as a fundamental building block for DNA synthesis. In the context of the Polymerase Chain Reaction (PCR), its role transcends that of a simple substrate. The concentration and purity of dATP, in concert with its fellow deoxynucleoside triphosphates (dNTPs), critically dictate the efficiency, fidelity, and overall success of DNA amplification. This guide provides an in-depth exploration of dATP's function in PCR, from its canonical role in polymerization to the nuanced effects of its concentration on reaction kinetics and fidelity. We present detailed protocols for standard and optimized PCR, troubleshooting guidance, and the causal science behind these experimental choices to empower researchers in achieving robust and reproducible results.
Introduction: The Building Blocks of Amplification
The Polymerase Chain Reaction (PCR) is a revolutionary technique that enables the exponential amplification of specific DNA sequences in vitro.[1][2][3][4] At the heart of this process lies the enzymatic synthesis of new DNA strands, a reaction orchestrated by a thermostable DNA polymerase. This synthesis is entirely dependent on the availability of deoxynucleoside triphosphates (dNTPs), which are the monomers that the polymerase incorporates to build the new DNA molecules.[5][6]
The four essential dNTPs are:
-
Deoxyadenosine triphosphate (dATP)
-
Deoxyguanosine triphosphate (dGTP)
-
Deoxycytidine triphosphate (dCTP)
-
Deoxythymidine triphosphate (dTTP)
This document focuses specifically on the role and optimization of dATP, a purine nucleotide, whose correct implementation is paramount for successful PCR.[7][8]
The Canonical Role and Mechanism of dATP Incorporation
In PCR, dATP serves as the direct precursor for the incorporation of deoxyadenosine monophosphate into a nascent DNA strand.[9][10] Its molecular structure consists of three key components: the nitrogenous base adenine, a deoxyribose sugar, and a triphosphate group.[7][11]
The mechanism of incorporation is a fundamental biochemical process catalyzed by DNA polymerase during the extension step of PCR.[1] Following primer annealing, the polymerase binds to the primer-template junction. The free 3'-hydroxyl (-OH) group on the primer acts as a nucleophile, attacking the innermost (alpha) phosphate of an incoming dATP molecule that is complementary to the thymine base on the template strand.[9] This reaction forms a phosphodiester bond, covalently linking the new nucleotide to the growing chain. The cleavage of the bond between the alpha and beta phosphates releases a pyrophosphate molecule (PPi) and provides the energy required to drive the reaction forward.[7][9]
Caption: Mechanism of dATP incorporation during PCR extension.
The Criticality of dATP Concentration: A Balancing Act
While dATP is essential, its concentration is a critical parameter that must be carefully controlled. The concentration and balance of the four dNTPs directly influence the yield, specificity, and fidelity of the PCR.[12] An imbalance, particularly an excess or deficit of dATP, can have detrimental effects.[13]
Key Considerations:
-
Low dATP/dNTP Concentration: Insufficient dNTP levels can lead to incomplete primer elongation or premature termination of DNA synthesis, resulting in low or no PCR product yield.[14] While some studies suggest very low concentrations (50-100 µM) can enhance the fidelity of certain polymerases, this often comes at the cost of reduced yield.[15][16]
-
High dATP/dNTP Concentration: Excessive dNTP concentrations (well above 200-400 µM) can inhibit the PCR.[14] This occurs for several reasons:
-
Reduced Fidelity: High levels of dNTPs can decrease the accuracy of the DNA polymerase, increasing the rate of misincorporation.[13][15]
-
Magnesium (Mg²⁺) Sequestration: dNTPs are chelating agents that bind Mg²⁺ ions.[14] Since DNA polymerase requires free Mg²⁺ as a critical cofactor, excessively high dNTP concentrations can effectively reduce the available Mg²⁺, inhibiting enzyme activity.[17][18]
-
Inhibition of Proofreading: For high-fidelity polymerases that possess a 3'→5' exonuclease (proofreading) activity, high dNTP concentrations can inhibit this corrective function.[19] This leads to a higher error rate, as the enzyme is less able to remove a mismatched nucleotide.
-
Caption: High dATP levels can inhibit polymerase proofreading activity.
Application Protocols
Protocol 1: Standard PCR with Optimal dATP Concentration
This protocol is suitable for routine amplification of DNA fragments up to 5 kb. The cornerstone of this protocol is the use of an equimolar concentration of all four dNTPs, typically 200 µM each.[15][16][20]
Step-by-Step Methodology:
-
Thaw Reagents: Thaw all components (10X Buffer, dNTP mix, primers, DNA template) on ice. Keep the DNA polymerase at -20°C until immediately before use.
-
Prepare Master Mix: On ice, prepare a master mix for the desired number of reactions (plus 10% extra to account for pipetting error). Combine the components in the order listed in Table 1, omitting the template DNA.
-
Aliquot Master Mix: Aliquot the master mix into sterile PCR tubes.
-
Add Template DNA: Add the appropriate amount of template DNA to each respective tube.
-
Mix and Centrifuge: Gently mix the reactions by vortexing or pipetting and briefly centrifuge to collect the contents at the bottom of the tube.
-
Perform Thermal Cycling: Place the tubes in a thermal cycler and run the appropriate program.
Table 1: Standard 50 µL PCR Reaction Components
| Component | Stock Concentration | Volume for 50 µL Reaction | Final Concentration |
| Nuclease-Free Water | - | Up to 50 µL | - |
| 10X PCR Buffer | 10X | 5 µL | 1X |
| dNTP Mix (dATP, dCTP, dGTP, dTTP) | 10 mM each | 1 µL | 200 µM each |
| Forward Primer | 10 µM | 2.5 µL | 0.5 µM |
| Reverse Primer | 10 µM | 2.5 µL | 0.5 µM |
| Template DNA | Variable | 1-5 µL | 1 ng - 1 µg (genomic) |
| Taq DNA Polymerase | 5 U/µL | 0.25 µL | 1.25 Units |
Protocol 2: Optimizing dNTP Concentration for Advanced Applications
For certain applications, such as long-range PCR or high-fidelity amplification, adjusting the dNTP concentration away from the standard 200 µM can be beneficial.[12]
-
Long PCR (>5 kb): Longer amplicons may require higher dNTP concentrations (e.g., up to 400 µM each) to ensure sufficient building blocks are available for complete synthesis.[12][14]
-
High-Fidelity PCR: To maximize the accuracy of proofreading polymerases, it can be advantageous to use lower dNTP concentrations (e.g., 50-100 µM each), which favors the exonuclease activity.[15]
Step-by-Step Optimization Workflow:
-
Define Range: Determine a range of dNTP concentrations to test based on the application (see Table 2).
-
Prepare Serial Dilutions: Prepare a series of dNTP mixes at different concentrations.
-
Set Up Parallel Reactions: Set up multiple PCR reactions, each with a different dNTP concentration. Keep all other parameters (template, primers, polymerase, buffer) constant.
-
Adjust Mg²⁺ (If Necessary): Remember that significant changes in dNTP concentration may require re-optimization of the MgCl₂ concentration.[14][17] A good starting point is to maintain the Mg²⁺ concentration at 0.5 to 1.0 mM above the total dNTP concentration.[17]
-
Run and Analyze: Execute the PCR and analyze the results (yield, specificity, and fidelity via sequencing if required) to determine the optimal concentration.
Table 2: Recommended dNTP Concentration Ranges for Various PCR Applications
| PCR Application | Recommended [dNTP] (each) | Rationale |
| Standard PCR | 200 µM | Optimal balance of yield and fidelity for most targets.[12][15] |
| Long-Range PCR | 300 - 400 µM | Provides sufficient substrate for amplifying long DNA fragments.[9][12] |
| High-Fidelity PCR | 50 - 100 µM | Lower concentration enhances proofreading activity, reducing error rates.[15] |
| PCR with Labeled/Modified dNTPs | Variable | Requires optimization of the ratio between labeled and unlabeled dNTPs.[18] |
Troubleshooting PCR Issues Related to dNTPs
Many common PCR problems can be traced back to the dNTPs.
Table 3: dNTP-Related PCR Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No or Low Product Yield | dNTP concentration is too low. | Increase dNTP concentration to 200 µM each. For long PCR, consider increasing to 300-400 µM.[20] |
| Degraded dNTPs from repeated freeze-thaw cycles. | Use a fresh aliquot of dNTPs. Aliquot stocks upon receipt to minimize freeze-thaw cycles.[21] | |
| Non-Specific Products / Smear | dNTP concentration is too high, reducing fidelity. | Decrease dNTP concentration to the lower end of the optimal range (e.g., 100-200 µM).[14] |
| Mg²⁺/dNTP imbalance. | Optimize MgCl₂ concentration. High dNTP levels may require a corresponding increase in MgCl₂.[14] | |
| Mutations in PCR Product | Unbalanced dNTP concentrations. | Ensure the dNTP mix contains precisely equimolar amounts of dATP, dCTP, dGTP, and dTTP. Using a high-quality, pre-mixed solution is recommended.[13][21] |
| dNTP concentration is too high for a proofreading polymerase. | Reduce dNTP concentration to 50-100 µM to enhance fidelity.[15] |
Conclusion
Deoxyadenosine triphosphate (dATP) is an indispensable reagent in the Polymerase Chain Reaction. While its primary role is to serve as a substrate for DNA synthesis, its concentration has profound effects on the outcome of the reaction. A thorough understanding of how dATP levels influence polymerase activity, fidelity, and the overall reaction equilibrium is crucial for all researchers. By adhering to the optimized protocols and troubleshooting guidelines presented here, scientists and drug development professionals can harness the power of PCR with greater precision, ensuring the generation of reliable and accurate genetic data.
References
-
Optimizing dNTP Concentration in PCR Reactions for Efficient DNA Amplification. (2023, June 23). SBS Genetech.[Link]
-
PCR Troubleshooting. Caister Academic Press.[Link]
-
Effect of dNTP concentration on PCR labeling and PCR yield. ResearchGate.[Link]
-
dATP: Role in DNA Synthesis, Research & Applications. baseclick.[Link]
-
Odelberg, S. J., et al. (1995). Factors Affecting Fidelity of DNA Synthesis During PCR Amplification of d(C-A)n•d(G-T)n Microsatellite Repeats. Nucleic Acids Research, 23(20), 4087–4094.[Link]
-
dATP: What Is Deoxyadenosine Triphosphate? (2022, February 7). Excedr.[Link]
-
DABO, S., & Mulkey, F. (2025, July 7). Polymerase Chain Reaction (PCR). StatPearls - NCBI Bookshelf.[Link]
-
Huggett, J. F., et al. (2008). Differential susceptibility of PCR reactions to inhibitors: an important and unrecognised phenomenon. BMC Research Notes, 1, 70.[Link]
-
Troubleshooting your PCR. Takara Bio.[Link]
-
dATP Definition. (2025, August 15). Fiveable.[Link]
-
Fairman, J. W., et al. (2021, July 31). How ATP and dATP act as molecular switches to regulate enzymatic activity in the prototypic bacterial class Ia ribonucleotide reductase. bioRxiv.[Link]
-
Scharf, S. J., et al. (2012, May 22). Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies. Methods in Molecular Biology, 67, 303-321.[Link]
-
Improved Synthesis of Deoxyadenosine Triphosphate by Saccharomyces cerevisiae Using an Efficient ATP Regeneration System: Optimization of Response Surface Analysis. (2023, May 11). Fermentation, 9(5), 476.[Link]
-
Exploring the Four Types of dNTPs: Essential Components of DNA Replication. (2023, August 1). SBS Genetech.[Link]
-
Polymerase chain reaction (PCR). DAV University.[Link]
-
The Function of dNTPs in PCR reaction. (2018, October 13). Genetic Education.[Link]
-
PCR Troubleshooting. Bio-Rad.[Link]
-
Deoxyadenosine triphosphate Definition and Examples. Biology Online Dictionary.[Link]
-
Polymerase Chain Reaction (PCR) – Variations of DNA Polymerase. abm Inc.[Link]
-
Lundberg, K. S., et al. (1991). High-fidelity amplification using a thermostable DNA polymerase isolated from Pyrococcus furiosus. Gene, 108(1), 1-6.[Link]
-
Polymerase Chain Reaction (PCR): Principle, Enzymes, Steps, Types, Uses. (2025, August 11). Microbe Notes.[Link]
Sources
- 1. Polymerase Chain Reaction (PCR) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. neb.com [neb.com]
- 3. davuniversity.org [davuniversity.org]
- 4. microbenotes.com [microbenotes.com]
- 5. geneticeducation.co.in [geneticeducation.co.in]
- 6. yeasenbio.com [yeasenbio.com]
- 7. dATP: Role in DNA Synthesis, Research & Applications [baseclick.eu]
- 8. Exploring the Four Types of dNTPs: Essential Components... [sbsgenetech.com]
- 9. dATP: What Is Deoxyadenosine Triphosphate? [excedr.com]
- 10. fiveable.me [fiveable.me]
- 11. biologyonline.com [biologyonline.com]
- 12. Optimizing dNTP Concentration in PCR Reactions for Effi... [sbsgenetech.com]
- 13. Troubleshooting your PCR [takarabio.com]
- 14. PCR Troubleshooting [caister.com]
- 15. neb.com [neb.com]
- 16. Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. neb.com [neb.com]
- 18. PCR Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. academic.oup.com [academic.oup.com]
- 20. bio-rad.com [bio-rad.com]
- 21. PCR Basic Troubleshooting Guide [creative-biogene.com]
optimal dATP concentration for high-fidelity PCR
Application Notes & Protocols
Topic: Optimal dATP Concentration for High-Fidelity PCR
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The fidelity of Polymerase Chain Reaction (PCR) is paramount in applications such as cloning, next-generation sequencing (NGS), and site-directed mutagenesis. High-fidelity DNA polymerases, equipped with 3'→5' exonuclease (proofreading) activity, are essential for minimizing amplification errors. The concentration and balance of deoxyribonucleoside triphosphates (dNTPs) are critical parameters that directly influence both the catalytic efficiency and the proofreading accuracy of these enzymes. This document provides a detailed technical guide on the role of dATP concentration in high-fidelity PCR, the mechanistic consequences of suboptimal concentrations, and a comprehensive protocol for empirical optimization to achieve maximal fidelity and yield.
The Bedrock of Fidelity: Polymerase Action and dNTPs
High-fidelity DNA synthesis is a tightly regulated two-step verification process: nucleotide selection and proofreading.
-
Nucleotide Selection: The DNA polymerase active site preferentially binds the dNTP that forms a correct Watson-Crick base pair with the template strand. This selection is a key determinant of fidelity.
-
Proofreading: In the event of a misincorporation, the polymerase's intrinsic 3'→5' exonuclease activity is activated. The enzyme stalls, the mismatched primer terminus is shuttled to the exonuclease site, the incorrect nucleotide is excised, and the primer is returned to the polymerase active site for another attempt at incorporation.[1]
The concentration of available dNTPs directly impacts this delicate equilibrium. While dNTPs are the necessary substrates for polymerization, their relative and absolute concentrations can either support or undermine the polymerase's error-correction capabilities. DNA polymerase fidelity can be quantified as the ratio of correct (R) to incorrect (W) nucleotide incorporations, often expressed as (kcat/Km)R / (kcat/Km)W, where kcat and Km are the standard Michaelis-Menten kinetic parameters.[2] Any factor that alters these kinetics, such as substrate concentration, will invariably affect fidelity.
The Consequences of Imbalance: Why dATP Concentration Matters
For most high-fidelity polymerases, a concentration of 200 µM for each dNTP is the established standard for optimal performance and fidelity.[3][4][5] Deviating from this balanced concentration, particularly with dATP, can have significant detrimental effects on the PCR outcome.
Excess dATP: Overwhelming the Proofreading Mechanism
When the concentration of dATP (or any dNTP) is excessively high, it can compromise fidelity through several mechanisms:
-
Increased Misincorporation: High substrate concentration can kinetically "force" the polymerase to incorporate an incorrect nucleotide, increasing the raw error rate before proofreading.[6][7]
-
Inhibition of Proofreading: This is the most critical consequence. If a mismatch occurs, the high concentration of the subsequent correct dNTP promotes rapid extension from the mismatched primer terminus. This polymerization event effectively out-competes the transfer of the strand to the exonuclease domain, allowing the error to become permanently fixed in the daughter strand.[8][9]
-
Magnesium Sequestration: dNTPs are chelating agents. Excess dNTPs will bind and sequester Mg²⁺ ions, which are essential cofactors for polymerase activity.[5][6][7] Insufficient free Mg²⁺ can lead to reduced enzyme efficiency and lower yield.[5][6]
Insufficient or Imbalanced dATP: Stalling and Frameshifts
A dNTP pool where the concentration of dATP is significantly lower than the other three dNTPs can also lead to poor PCR outcomes:
-
Reduced Yield: Insufficient substrate will naturally lead to a lower rate of polymerization, resulting in incomplete primer extension, premature termination, and a significantly lower product yield.[6][10]
-
Increased Frameshift Errors: When the polymerase encounters a thymine (T) on the template strand but the corresponding dATP is scarce, the enzyme may stall. This pausing increases the probability of template-primer slippage, especially within homopolymeric runs (e.g., TTTTT). Such slippage events are a primary cause of single-base deletion errors (frameshifts), a type of mutation that can be highly deleterious.[11]
The key principle is maintaining an equimolar balance of all four dNTPs to ensure the polymerase operates with the highest possible fidelity.[4]
Data Summary: Impact of dATP Concentration on High-Fidelity PCR
| dATP Concentration | Other dNTPs Conc. | Expected Yield | Expected Specificity | Primary Fidelity Risk | Mechanistic Rationale |
| Low (<100 µM) | 200 µM | Low to None | High | Increased Frameshift Mutations | Polymerase stalling at template 'T' residues promotes primer-template slippage.[11] |
| Optimal (200 µM) | 200 µM | High | High | Baseline (Enzyme-specific) | Balanced substrate pool allows for efficient polymerization and effective proofreading.[3][5] |
| High (>300 µM) | 200 µM | Variable to Inhibited | Decreased | Increased Base Substitutions | High dATP concentration promotes extension over excision, reducing proofreading efficiency.[8][9] Excess dNTPs chelate Mg²⁺.[7] |
Experimental Protocol: Determining Optimal dATP Concentration
For highly sensitive applications, empirically validating the optimal dNTP concentration is recommended. This protocol describes a dATP titration experiment to identify the concentration that provides the best balance of yield, specificity, and fidelity for your specific polymerase-primer-template system.
Objective
To determine the optimal dATP concentration for a high-fidelity PCR by evaluating amplification yield and specificity across a range of dATP concentrations.
Materials
-
High-Fidelity DNA Polymerase (e.g., Phusion™, Pfu) and its corresponding reaction buffer (Mg²⁺-free if available).
-
100 mM stocks of dATP, dCTP, dGTP, and dTTP.
-
50 mM MgCl₂ or MgSO₄ solution.
-
Forward and Reverse Primers (10 µM working stocks).
-
High-quality template DNA.
-
Nuclease-free water.
Workflow Diagram
Caption: Workflow for dATP concentration optimization.
Step-by-Step Methodology
Step 1: Prepare dNTP Titration Mixes (10X, 2 mM each)
Prepare a set of dNTP mixes where the concentration of dATP is varied. The final concentration in the 1X PCR reaction will be 1/10th of these values.
| Mix ID | dATP (µL of 100mM) | dCTP (µL of 100mM) | dGTP (µL of 100mM) | dTTP (µL of 100mM) | H₂O (µL) | Total Vol (µL) | Final [dATP] in PCR |
| dATP-50 | 5 | 20 | 20 | 20 | 935 | 1000 | 50 µM |
| dATP-100 | 10 | 20 | 20 | 20 | 930 | 1000 | 100 µM |
| dATP-200 | 20 | 20 | 20 | 20 | 920 | 1000 | 200 µM (Control) |
| dATP-300 | 30 | 20 | 20 | 20 | 910 | 1000 | 300 µM |
| dATP-400 | 40 | 20 | 20 | 20 | 900 | 1000 | 400 µM |
Step 2: Set Up PCR Reactions
Prepare a master mix of common reagents first. It is highly recommended to also titrate MgCl₂ as its optimal concentration is dependent on the total dNTP concentration.[3][5] Set up a matrix of reactions as shown below for a final volume of 50 µL.
| Component | Volume (µL) | Final Concentration |
| Nuclease-Free Water | Up to 50 µL | - |
| 5X High-Fidelity Buffer | 10 µL | 1X |
| 10X dNTP Titration Mix (from Step 1) | 5 µL | 50-400 µM (dATP) |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| Template DNA (e.g., 10 ng/µL) | 1 µL | 10 ng |
| MgCl₂ (50 mM) | 1.5 / 2.0 / 2.5 µL | 1.5 / 2.0 / 2.5 mM |
| High-Fidelity DNA Polymerase | 1 µL | Per manufacturer |
Create a separate reaction for each combination of dATP mix and MgCl₂ concentration.
Step 3: Perform Thermal Cycling
Use the cycling conditions recommended by the polymerase manufacturer. A typical protocol for a high-fidelity enzyme is as follows:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 30 sec | 1 |
| Denaturation | 98°C | 10 sec | \multirow{3}{}{30} |
| Annealing | 55-68°C | 20 sec | |
| Extension | 72°C | 15-30 sec/kb | |
| Final Extension | 72°C | 5 min | 1 |
| Hold | 4°C | ∞ | 1 |
*The optimal annealing temperature should be determined based on the primer Tₘ.
Step 4: Analyze Results
-
Yield and Specificity: Load 5 µL of each PCR reaction onto a 1-1.5% agarose gel. Run the gel and visualize the bands.
-
Optimal Result: A single, bright band of the correct size with minimal or no visible primer-dimers or non-specific products.
-
Identify the dATP and MgCl₂ concentrations that produce this optimal result. Often, this will be at or near the standard 200 µM concentration.[5]
-
-
Fidelity (Optional but Definitive): For applications demanding the highest accuracy, purify the PCR product from the reaction(s) that showed the best yield and specificity.
-
Clone the purified product into a suitable vector.
-
Transform the vector into E. coli and isolate plasmid DNA from 10-20 individual colonies.
-
Sequence the inserts using Sanger sequencing to screen for errors. The condition that yields the lowest error frequency is the true optimum for fidelity.
-
Conclusion
While the standard recommendation of 200 µM for each dNTP serves as a robust starting point for the vast majority of high-fidelity PCR applications, a thorough understanding of the interplay between dNTP concentrations and polymerase function is crucial for troubleshooting and optimization. An imbalance in the dNTP pool, particularly an excess of dATP, can directly undermine the enzyme's proofreading capability, leading to an increased error rate. Conversely, a deficit can cause stalling and frameshift mutations. For research and development in fields where sequence accuracy is non-negotiable, the empirical validation outlined in this guide provides a self-validating system to ensure that PCR conditions are finely tuned for maximum yield and the highest possible fidelity.
References
-
Optimizing dNTP Concentration in PCR Reactions for Efficient DNA Amplification. (2023). PCR-Related. [Link]
-
DNA Polymerase Fidelity: Comparing Direct Competition of Right and Wrong dNTP Substrates with Steady State and Presteady State Kinetics. (2014). Biochemistry. [Link]
-
High-Fidelity PCR Enzymes: Properties and Error Rate Determinations. (2008). Agilent Technologies. [Link]
-
PCR Troubleshooting - Caister Academic Press. Caister Academic Press. [Link]
-
PCR Optimization Guide - PrimerDigital. PrimerDigital. [Link]
-
Increased and Imbalanced dNTP Pools Symmetrically Promote Both Leading and Lagging Strand Replication Infidelity. (2014). PLoS Genetics. [Link]
-
DNA polymerase δ proofreads errors made by DNA polymerase ε. (2020). Proceedings of the National Academy of Sciences. [Link]
-
A Comparative Study for Incorporation of 8-oxo-dATP in DNA by Human DNA Polymerases. (2025). International Journal of Molecular Sciences. [Link]
-
Increase in dNTP pool size during the DNA damage response plays a key role in spontaneous and induced-mutagenesis in Escherichia coli. (2011). Proceedings of the National Academy of Sciences. [Link]
-
Increase in dNTP pool size during the DNA damage response plays a key role in spontaneous and induced-mutagenesis in Escherichia coli. (2011). PNAS. [Link]
-
DNA polymerase proofreading: active site switching catalyzed by the bacteriophage T4 DNA... (2010). Nucleic Acids Research. [Link]
-
Mechanisms of dNTP supply that play an essential role in maintaining genome integrity in eukaryotic cells. (2010). Cancer Science. [Link]
-
The effects of dNTP pool imbalances on frameshift fidelity during DNA replication. (1992). The Journal of Biological Chemistry. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. DNA Polymerase Fidelity: Comparing Direct Competition of Right and Wrong dNTP Substrates with Steady State and Presteady State Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. PCR Troubleshooting [caister.com]
- 7. PCR Optimization Guide â PrimerDigital [primerdigital.com]
- 8. pnas.org [pnas.org]
- 9. Increase in dNTP pool size during the DNA damage response plays a key role in spontaneous and induced-mutagenesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing dNTP Concentration in PCR Reactions for Effi... [sbsgenetech.com]
- 11. The effects of dNTP pool imbalances on frameshift fidelity during DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of dATP in Nick Translation and DNA Labeling
Abstract
This technical guide provides a comprehensive overview of the nick translation technique, a cornerstone method for labeling DNA probes for various molecular biology applications. We delve into the core biochemical principles, with a specific focus on the pivotal role of deoxyadenosine triphosphate (dATP), both as a standard nucleotide and as a carrier for labeling moieties. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for radioactive and non-radioactive DNA labeling, troubleshooting guidance, and the causal logic behind experimental choices to ensure robust and reproducible results.
Introduction: The Principle and Power of Nick Translation
Nick translation is a classic and robust enzymatic method developed in 1977 for incorporating labeled nucleotides into double-stranded DNA (dsDNA).[1][2] The technique is instrumental in generating high-specific-activity probes for applications such as fluorescence in situ hybridization (FISH), Southern blotting, and other hybridization-based assays.[3][4]
The process leverages the coordinated activities of two key enzymes: Deoxyribonuclease I (DNase I) and E. coli DNA Polymerase I.[5][6] The term "nick translation" aptly describes the process: a single-stranded break (a "nick") is created in the DNA backbone, and this nick is then effectively moved or "translated" along the DNA strand by the polymerase, which replaces the original nucleotides with new ones from the reaction mixture.[2][3] This replacement process provides the opportunity to incorporate nucleotides that have been modified with a detectable label, such as a radioisotope, a fluorophore, or a hapten like biotin.
The Core Mechanism: A Symphony of Enzymatic Activity
The elegance of nick translation lies in the dual functionality of DNA Polymerase I.[7] The entire process can be understood as a sequence of three critical events:
-
Nick Creation: The reaction is initiated by DNase I, an endonuclease that introduces random single-stranded breaks (nicks) in the phosphodiester backbone of the dsDNA.[8][9] This creates a free 3'-hydroxyl (OH) group and a 5'-phosphate group at the nick site, which are essential for the subsequent polymerase action.[3] The concentration of DNase I is a critical parameter; excessive digestion will lead to double-stranded breaks and fragmentation of the DNA, while insufficient digestion results in poor labeling efficiency.[7][10]
-
Exonuclease Activity: E. coli DNA Polymerase I binds to the nick. Its intrinsic 5'→3' exonuclease activity begins to remove nucleotides from the 5' side of the nick, moving in a downstream direction.[4][6]
-
Polymerase Activity: Simultaneously, the 5'→3' polymerase activity of the same enzyme adds new deoxynucleoside triphosphates (dNTPs) from the reaction buffer to the free 3'-OH terminus.[3] This synthesis is template-driven, using the complementary strand as a guide to ensure sequence fidelity.
As these two activities occur concurrently, the nick is effectively translocated along the DNA strand, and the original nucleotides are progressively replaced by the new dNTPs supplied in the reaction, which include the labeled nucleotide.[11]
The Role of dATP and other dNTPs
Deoxyadenosine triphosphate (dATP) is a fundamental substrate in the nick translation reaction, serving one of two roles:
-
Unlabeled Precursor: In most labeling reactions, three of the four dNTPs (dATP, dCTP, dGTP, dTTP) are supplied in their standard, unlabeled form. They serve as the essential building blocks for DNA Polymerase I to synthesize the new strand.[12] For instance, if the label is carried on dCTP (e.g., [α-³²P]dCTP), the reaction mix must contain sufficient concentrations of unlabeled dATP, dGTP, and dTTP to support polymerization.[13][14]
-
Labeled Nucleotide Carrier: Alternatively, dATP itself can be the carrier of the label. This can be a radioactive label, such as [α-³²P]dATP, or a non-radioactive hapten, such as biotin-dATP or digoxigenin-dATP.[15][16] When a labeled dATP analog is used, the other three dNTPs (dCTP, dGTP, dTTP) must be supplied in their unlabeled forms.
The choice of which nucleotide to label can be influenced by factors like stability and desired specific activity. For radioactive labeling, [α-³²P]dCTP is often preferred as it tends to be more stable than other labeled dNTPs.[14] Some studies have also noted that substituting [α-³²P]dCTP with the same amount of [α-³²P]dATP may decrease the specific activity of the final labeled product, a crucial consideration for sensitive applications.[13]
Diagram: The Nick Translation Workflow
Caption: A diagram illustrating the sequential steps of the nick translation reaction.
Experimental Protocols
The following protocols provide a framework for radioactive and non-radioactive labeling. Causality Note: The incubation temperature of 15°C is a critical compromise. It is low enough to temper the exonuclease activity of DNA Pol I, preventing over-digestion and dissociation from the template, while still permitting efficient polymerase activity for label incorporation.[13][15]
Protocol for Radioactive Labeling with [α-³²P]dATP
This protocol is designed to generate a high-specific-activity probe suitable for Southern blotting.
Materials:
-
Purified dsDNA (1 µg)
-
10X Nick Translation Buffer
-
Unlabeled dNTP Mix (0.5 mM each of dCTP, dGTP, dTTP)
-
[α-³²P]dATP (3000 Ci/mmol, 10 mCi/ml)
-
Pol I/DNase I Enzyme Mix (Commercial or user-prepared)
-
0.5 M EDTA, pH 8.0
-
Nuclease-free water
-
Spin column (e.g., Sephadex G-50) for purification
Reagent Preparation:
-
10X Nick Translation Buffer: 0.5 M Tris-HCl (pH 7.5), 0.1 M MgCl₂, 10 mM DTT, 500 µg/mL BSA.[15]
Procedure:
-
On ice, combine the following in a microcentrifuge tube:
Component Volume Final Concentration 10X Nick Translation Buffer 5 µL 1X Unlabeled dNTP Mix 5 µL 50 µM each dsDNA (1 µg) X µL 20 ng/µL [α-³²P]dATP 5 µL ~1.7 µM Nuclease-free water to 45 µL - | Total | 45 µL | - |
-
Gently mix the components. Add 5 µL of the Pol I/DNase I enzyme mix.
-
Mix gently but thoroughly. Centrifuge briefly (5 sec) to collect the reaction at the bottom of the tube.
-
Incubate the reaction at 15°C for 60-90 minutes.[15]
-
Stop the reaction by adding 5 µL of 0.5 M EDTA.[15]
-
Purify the labeled probe from unincorporated [α-³²P]dATP using a prepared G-50 spin column.
-
Measure the incorporation of radioactivity using a scintillation counter to determine the specific activity. An incorporation of >40% is generally considered successful.[7]
Protocol for Non-Radioactive Labeling with Biotin-7-dATP
This protocol is ideal for generating probes for FISH or chemiluminescent blot detection.
Materials:
-
Purified dsDNA (1-2 µg)
-
10X Nick Translation Buffer (as above)
-
Biotin-7-dATP (e.g., 0.4 mM stock)
-
Unlabeled dNTP Mix (1 mM each of dCTP, dGTP, dTTP)
-
Pol I/DNase I Enzyme Mix
-
0.5 M EDTA, pH 8.0
-
Nuclease-free water
-
Reagents for ethanol precipitation (e.g., 3 M Sodium Acetate, 100% Ethanol)
Procedure:
-
On ice, combine the following in a microcentrifuge tube:
Component Volume Final Concentration 10X Nick Translation Buffer 5 µL 1X Unlabeled dNTP Mix (1mM) 2 µL 40 µM each Biotin-7-dATP (0.4 mM) 2.5 µL 20 µM dsDNA (1-2 µg) X µL 20-40 ng/µL Nuclease-free water to 45 µL - | Total | 45 µL | - |
-
Add 5 µL of the Pol I/DNase I enzyme mix.
-
Mix gently and centrifuge briefly.
-
Incubate at 15°C. For non-radioactive probes, a longer incubation of 2-3 hours can improve the incorporation of the bulkier modified nucleotide.[7][17]
-
Stop the reaction by adding 5 µL of 0.5 M EDTA and heating to 65°C for 10 minutes to inactivate the enzymes.
-
Purify the probe by ethanol precipitation to remove unincorporated biotin-7-dATP.
-
Quality Control: Assess the final probe size by running an aliquot on an agarose gel. The ideal size range for in situ hybridization probes is typically 200-500 bp. If fragments are too large, the DNase I concentration or incubation time should be increased; if they are too small, they should be decreased.[18]
Optimization and Troubleshooting
Achieving consistent and efficient labeling requires careful optimization of reaction parameters.
| Issue | Potential Cause | Recommended Solution |
| Low Label Incorporation | 1. Suboptimal DNase I concentration.[7] | Empirically test a range of DNase I dilutions to find the optimal concentration that nicks without excessive fragmentation. |
| 2. Inactive enzymes (Pol I or DNase I). | Use fresh enzyme stocks. Avoid repeated freeze-thaw cycles. | |
| 3. Poor quality template DNA (contains inhibitors). | Re-purify the DNA template. Ensure it is free from salts, phenol, or ethanol.[17] | |
| 4. Incorrect incubation time/temperature.[17] | For non-radioactive labels, try increasing the incubation time up to 16 hours.[17] Confirm the incubator is at 15°C. | |
| Incorrect Probe Size | 1. DNase I concentration is too high/low. | High DNase I leads to small fragments; low DNase I leads to large fragments. Adjust concentration accordingly. |
| 2. Incubation time is too long/short. | A longer incubation can lead to smaller fragments. Run a time-course experiment to determine the optimal duration. | |
| High Background in Hybridization | 1. Unincorporated labeled nucleotides not removed. | Ensure purification steps (spin column or precipitation) are performed correctly and efficiently. |
| 2. Probe size is too large. | Optimize the reaction to produce probes in the 200-500 bp range, which generally results in lower non-specific binding. |
Conclusion
The nick translation method, powered by the coordinated action of DNase I and DNA Polymerase I, remains a highly effective and versatile technique for DNA probe generation. The strategic incorporation of labeled dNTPs, including modified dATP, allows for the production of probes with high specific activity suitable for a wide array of sensitive detection methods. By understanding the underlying enzymatic mechanisms and carefully optimizing reaction conditions as detailed in this guide, researchers can reliably produce high-quality labeled DNA for their specific experimental needs.
References
- CSIR NET LIFE SCIENCE COACHING. (2025, November 7). What is Nick Translation? Mechanism and Role of DNA Polymerase I in DNA Labeling and Repair. Vertex AI Search.
-
Wikipedia. (n.d.). Nick translation. Retrieved February 26, 2026, from [Link]
-
Green, M. R., & Sambrook, J. (2017). Labeling of DNA Probes by Nick Translation. Cold Spring Harbor Protocols. [Link]
-
Axis Shield Density Gradient Media. (n.d.). DNase I. Retrieved February 26, 2026, from [Link]
-
ENZO Life Sciences. (n.d.). Nick Translation DNA Labeling Systems. [Link]
-
Roth Lab. (2024, December 12). DNA Reaction - Radiolabeling by Nick Translation. UC Davis. [Link]
-
ENZO Life Sciences. (n.d.). Random Primed DNA Labeling System. [Link]
-
Balmain, A., & Birnie, G. D. (1979). Nick translation of mammalian DNA. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 561(1), 155-166. [Link]
-
BMH learning. (2021, September 18). Nick Translation | DNA Polymerase I. YouTube. [Link]
-
Various Authors. (2014, June 12). How can I optimize probe preparation by nick translation? ResearchGate. [Link]
-
Raja, C. S., Lee, J. E., & Taatjes, D. J. (2012). Labeling of DNA Probes for Single-Molecule Experiments: Methods of Labeling Internal Specific Sequences on Double-Stranded DNA. Bioconjugate Chemistry, 23(5), 885-899. [Link]
-
Biyani Institute of Physical Education. (2015, April 13). What is Nick translation and its effects. [Link]
-
Axis Shield Density Gradient Media. (n.d.). DNase I. Retrieved February 26, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Nick translation – Knowledge and References. [Link]
-
Zhu, Z., Waggoner, A. S. (1997). Incorporation of Reporter-Labeled Nucleotides by DNA Polymerases. Biotechniques, 22(4), 732-739. [Link]
-
Dabbas, B., et al. (2000). Two novel dATP analogs for DNA photoaffinity labeling. Nucleic Acids Research, 28(21), 4128–4134. [Link]
-
Various Authors. (n.d.). Labeling of DNA Probes by Nick Translation. ResearchGate. [Link]
-
Dabbas, B., et al. (2000). Two Novel dATP Analogs for DNA Photoaffinity Labeling. PubMed, National Institutes of Health. [Link]
-
Various Authors. (2016, November 14). How can I optimize fosmids labeling by nick translation for FISH experiment? ResearchGate. [Link]
-
Karcher, S. J. (1991). 4. Nick translation reaction to label DNA to be used as a probe... ResearchGate. [Link]
-
SeraCare. (n.d.). Technical Guide for Non-Radioactive Nucleic Acid Labeling and Detection. [Link]
-
Protocol Online. (n.d.). Probe generation by nick-translation. [Link]
-
ScienceDirect. (n.d.). Nick Translation. [Link]
-
Various Authors. (2015, July 13). Hi, I am trying to nick translate genomic DNA from plants to make probe for GISH. I am looking at these different protocols to learn the enzyme conc? ResearchGate. [Link]
-
Smith, D. J., & Whitehouse, I. (2012). Post-replicative nick translation occurs on the lagging strand during prolonged depletion of DNA ligase I in Saccharomyces cerevisiae. Nucleic Acids Research, 40(18), 9097–9109. [Link]
-
baseclick. (n.d.). dATP: Role in DNA Synthesis, Research & Applications. [Link]
-
GenScript. (n.d.). DNA Transfection Troubleshooting. [Link]
Sources
- 1. Nick translation - Wikipedia [en.wikipedia.org]
- 2. What is Nick translation and its effects | Biyani Institute of Physical education [bcsmjaipur.com]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. What is nick translation? | AAT Bioquest [aatbio.com]
- 5. neb.com [neb.com]
- 6. neb.com [neb.com]
- 7. Sign In [cshprotocols.cshlp.org]
- 8. DNase I | Axis Shield Density Gradient Media [axis-shield-density-gradient-media.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. researchgate.net [researchgate.net]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. dATP: Role in DNA Synthesis, Research & Applications [baseclick.eu]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. DNA Reaction - Radiolabeling by Nick Translation [rothlab.ucdavis.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ccr.cancer.gov [ccr.cancer.gov]
application of dATP in whole genome amplification
Application Note: High-Fidelity Whole Genome Amplification (WGA) – The Critical Role of dATP Kinetics and Modified Analogs
Part 1: Core Directive & Executive Summary
Executive Summary:
Whole Genome Amplification (WGA) is the bottleneck of single-cell genomics.[1][2] While often treated as a generic reagent, 2'-Deoxyadenosine-5'-triphosphate (dATP) acts as a kinetic governor in isothermal amplification.[1] Its concentration relative to the polymerase
This guide moves beyond standard kit instructions to explore the mechanistic application of dATP in two distinct workflows:
-
High-Fidelity Multiple Displacement Amplification (MDA): Where dATP purity and concentration balance prevent "allelic dropout" in A-T rich intergenic regions.[1]
-
Proximity Ligation WGA (Hi-C): Utilizing Biotin-14-dATP to map 3D genome architecture during amplification.[1]
Part 2: Scientific Integrity & Logic (Mechanisms)
The Kinetic Role of dATP in Phi29 Polymerase Activity
In MDA, the Phi29 DNA polymerase is the enzyme of choice due to its high processivity (>70 kb) and strand displacement activity. However, Phi29 is sensitive to dNTP imbalances.
-
Mechanism: Phi29 operates near the diffusion limit. If [dATP] drops below the kinetic saturation point (approx. 50-100 µM locally), the polymerase pauses.[1] Pausing increases the probability of template switching (forming chimeras) or dissociation (causing coverage gaps).[1]
-
A-T Bias: The human genome is AT-rich in intergenic regions. Depletion of dATP during the exponential phase of MDA leads to preferential dropout of these regions, skewing Copy Number Variation (CNV) analysis.
-
Purity Factor: Contamination with dADP or pyrophosphate (PPi) inhibits the polymerase.[1] High-quality dATP (>99% HPLC pure) is non-negotiable for single-cell inputs (pg levels) where inhibitor dilution is impossible.[1]
Modified dATP in Spatial Genomics (Hi-C)
Standard WGA loses spatial context.[1] By substituting standard dATP with Biotin-14-dATP during the "fill-in" steps of Hi-C protocols prior to WGA, researchers can mark ligation junctions. This allows the enrichment of chimeric sequences that represent physical chromatin interactions, turning a standard WGA workflow into a 3D-genome mapping tool.
Part 3: Experimental Protocols
Protocol A: Optimized Single-Cell MDA with High-Purity dATP
Objective: Amplify <10 pg gDNA (single cell) to >10 µg with minimal allelic dropout.[1]
Reagents:
-
Phi29 DNA Polymerase (High Concentration: 100 U/µL)[1]
-
Ultra-Pure dATP (100 mM, Na+ salt, PCR Grade)
-
dCTP, dGTP, dTTP (100 mM each)
-
Random Hexamer Primers (50 µM, exonuclease-resistant phosphorothioate bonds)
-
Lysis Buffer (KOH/EDTA)[1]
Step-by-Step Methodology:
-
dATP Mix Preparation (Critical):
-
Alkaline Lysis (Denaturation):
-
Isothermal Amplification Setup:
-
Incubation:
-
QC Validation:
Protocol B: In Situ Hi-C WGA using Biotin-14-dATP
Objective: Incorporate biotinylated dATP at ligation junctions to enrich for spatial contacts.[1]
Reagents:
Workflow:
-
Digestion: Crosslink cells with formaldehyde.[1] Digest chromatin with restriction enzyme (e.g., HindIII: A^AGCTT).[1]
-
Biotin Fill-In:
-
Ligation: Ligase joins the blunt ends.[1] The Biotin-dATP is now trapped at the junction.
-
WGA (MDA): Perform Protocol A (above) on this crosslinked DNA.
-
Capture: Streptavidin beads pull down Biotin-dATP containing fragments (the spatial contacts) from the WGA soup.[1]
Part 4: Visualization (Graphviz)
Diagram 1: Phi29 MDA Mechanism & dATP Kinetics
Caption: Phi29 Polymerase uses strand displacement to amplify DNA.[1][5][7][8] High [dATP] is required to maintain processivity through A-T rich regions and prevent polymerase dissociation.[1]
Diagram 2: Biotin-dATP Hi-C WGA Workflow
Caption: Incorporation of Biotin-14-dATP at restriction sites allows selective enrichment of ligation junctions (spatial contacts) after Whole Genome Amplification.[1]
Part 5: Data Summary & Troubleshooting
Table 1: Impact of dATP Parameters on WGA Metrics
| Parameter | Optimal Condition | Consequence of Deviation |
| Purity | >99% HPLC | Presence of PPi inhibits Phi29; <2 kb fragments.[1] |
| Concentration | 1–2 mM (Final) | <500 µM causes pausing; >4 mM increases error rate. |
| Stoichiometry | Equimolar (1:1:1:1) | Excess dATP causes mismatch bias in T-rich templates.[1] |
| Stability | pH 7.5, -20°C | Acidic hydrolysis releases Adenine; PCR failure.[1] |
Troubleshooting Guide:
-
Problem: Low Yield (<1 µg).
-
Problem: High Background (No Template Control amplification).
References
-
Dean, F. B., et al. (2002). "Comprehensive human genome amplification using multiple displacement amplification." Proceedings of the National Academy of Sciences. Link[1]
-
Spits, C., et al. (2006). "Whole-genome multiple displacement amplification from single cells."[1] Nature Protocols. Link[1]
-
Lieberman-Aiden, E., et al. (2009). "Comprehensive mapping of long-range interactions reveals folding principles of the human genome." Science. Link[1]
-
Baseclick. "dATP: Role in DNA Synthesis, Research & Applications." Link
-
QIAGEN. "Overview on Whole Genome Amplification." Link
Sources
- 1. shop.hongene.com [shop.hongene.com]
- 2. cd-genomics.com [cd-genomics.com]
- 3. qiagen.com [qiagen.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Overview on Whole Genome Amplification [qiagen.com]
- 6. News Blog - Jena Bioscience [jenabioscience.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. Multiple displacement amplification WGA [qiagen.com]
Application Note & Protocol: High-Purity dATP Production via a Two-Stage Enzymatic Cascade
For: Researchers, scientists, and drug development professionals requiring high-purity deoxynucleoside triphosphates (dNTPs) for sensitive molecular applications.
Introduction: The Critical Need for High-Purity dATP
Deoxyadenosine triphosphate (dATP) is a fundamental building block for DNA synthesis, serving as a critical substrate for DNA polymerases in a multitude of research applications, including PCR, DNA sequencing, and the enzymatic synthesis of DNA fragments.[1] The fidelity and efficiency of these enzymatic processes are directly dependent on the purity of the dNTPs supplied. Contaminants such as di- and monophosphates (dADP, dAMP), or other nucleotide variants can lead to reduced yield, increased error rates, and failed experiments.[2]
While chemical synthesis methods for dNTPs exist, they often involve harsh organic solvents and protecting groups that can result in byproducts that are difficult to remove.[3][4] Enzymatic synthesis offers a superior alternative, providing several key advantages:
-
High Specificity: Enzymes operate with exquisite specificity, drastically reducing the formation of side products.[1][5]
-
Mild Reaction Conditions: Reactions occur in aqueous buffers at physiological pH and temperature, preventing DNA damage such as depurination.[1][5]
-
"Greener" Chemistry: The process avoids the use of hazardous organic waste, making it a more environmentally sustainable method.[4]
This document provides a detailed protocol for a robust, two-stage enzymatic cascade to synthesize high-purity dATP from adenosine diphosphate (ADP). This method leverages the sequential activities of Ribonucleotide Reductase (RNR) and Nucleoside Diphosphate Kinase (NDPK) for efficient and clean conversion.
Scientific Principle: A Two-Enzyme Cascade for dATP Synthesis
The synthesis pathway is designed as a one-pot, two-stage reaction that efficiently converts a common ribonucleotide (ADP) into the desired deoxyribonucleotide (dATP).
Stage 1: Deoxygenation of ADP to dADP The first and rate-limiting step is the conversion of ADP to deoxyadenosine diphosphate (dADP). This reaction is catalyzed by Ribonucleotide Reductase (RNR) , a highly regulated enzyme essential for all de novo DNA synthesis.[6][7] RNR removes the 2'-hydroxyl group from the ribose sugar of ADP, yielding dADP.[6][8] The activity of RNR is allosterically regulated; ATP binding stimulates its activity, while dATP can be inhibitory, a feedback mechanism that maintains balanced dNTP pools in vivo.[8][9][10]
Stage 2: Phosphorylation of dADP to dATP The newly synthesized dADP is immediately phosphorylated to the final product, dATP, by Nucleoside Diphosphate Kinase (NDPK) .[11][12] NDPK is a ubiquitous enzyme that catalyzes the transfer of the terminal (gamma) phosphate from a phosphate donor, typically ATP, to a nucleoside diphosphate (in this case, dADP).[11][13][14] This reaction proceeds through a "ping-pong" mechanism involving a high-energy phosphohistidine intermediate.[11]
The overall reaction pathway is visualized below.
Sources
- 1. escholarship.org [escholarship.org]
- 2. dupont.com [dupont.com]
- 3. the-scientist.com [the-scientist.com]
- 4. bioprocessintl.com [bioprocessintl.com]
- 5. ipo.lbl.gov [ipo.lbl.gov]
- 6. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]
- 7. The Origin and Evolution of Ribonucleotide Reduction [mdpi.com]
- 8. fiveable.me [fiveable.me]
- 9. m.youtube.com [m.youtube.com]
- 10. How ATP and dATP reposition class III ribonucleotide reductase cone domains to regulate enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]
- 12. Nucleoside diphosphate kinase: role in bacterial growth, virulence, cell signalling and polysaccharide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. mdpi.com [mdpi.com]
Precision Mapping of Nucleotide-Protein Interactions: A Guide to dATP Photoaffinity Labeling
Abstract
Photoaffinity labeling (PAL) utilizing deoxyadenosine triphosphate (dATP) analogs is a definitive method for mapping the active sites of DNA polymerases, DNA repair enzymes, and ATP-dependent molecular motors. Unlike static structural biology techniques (X-ray crystallography), PAL captures dynamic, transient interactions in solution. This application note details the selection of dATP analogs—specifically 8-azido-dATP and benzophenone-modified variants—and provides a rigorous, field-validated protocol for crosslinking and downstream analysis.
The Chemistry of Capture: Analog Selection
The success of a PAL experiment hinges on the choice of the photoreactive group attached to the dATP scaffold. The two dominant chemistries are Aryl Azides and Benzophenones .
Comparative Analysis of Photoreactive dATP Analogs
| Feature | 8-Azido-dATP (Aryl Azide) | Benzophenone-dATP | Diazirine-dATP |
| Activation Wavelength | 254 nm (UV-C) | 350–360 nm (UV-A) | 300–360 nm (UV-A) |
| Reactive Intermediate | Nitrene (Singlet/Triplet) | Triplet Diradical | Carbene |
| Reactivity Profile | Inserts into N-H or C-H bonds; susceptible to reduction by thiols. | Highly specific for C-H bonds; reversible excitation if no bond forms. | High reactivity; inserts into C-H, O-H, and N-H bonds. |
| Steric Bulk | Low (Minimal perturbation of active site). | High (Bulky; may affect binding affinity). | Low/Medium. |
| Primary Application | Mapping tight nucleotide-binding pockets (e.g., Klenow fragment). | Mapping larger protein interfaces or subunit interactions. | High-efficiency crosslinking with minimal protein damage. |
Mechanistic Insight[1][2]
-
8-Azido-dATP: This is the "gold standard" for active site mapping because the azide group at the C-8 position of the adenine ring is sterically unobtrusive. It mimics the syn vs anti conformation dynamics of natural dATP, allowing it to enter catalytic pockets with high fidelity.
-
Benzophenone: While bulkier, benzophenone is chemically more robust.[1] Upon UV irradiation, it forms a triplet diradical that can abstract a hydrogen atom. Crucially, if no abstractable hydrogen is nearby, the diradical relaxes back to the ground state and can be re-excited, increasing the probability of successful crosslinking over time.
Mechanism of Action
The following diagram illustrates the molecular workflow of photoaffinity labeling, from binding to covalent capture.
Figure 1: The thermodynamic cycle of photoaffinity labeling. Note the relaxation loop specific to benzophenone, which allows multiple excitation cycles.
Experimental Protocol: 8-Azido-dATP Labeling of DNA Polymerase
This protocol is designed for the labeling of a purified DNA polymerase (e.g., Klenow fragment or Taq) to identify the nucleotide-binding subunit.
Reagents Required[2][4][5][6]
-
Purified Protein: 1–5 µM final concentration.
-
Probe: [
- P]-8-Azido-dATP (or non-radioactive biotinylated equivalent if using Western blot). -
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl
. CRITICAL: Do NOT use DTT or -mercaptoethanol. -
UV Source: Handheld UV lamp (254 nm) or Stratalinker.
-
Quench Solution: 20 mM DTT (added after irradiation).
Step-by-Step Workflow
Phase 1: Preparation and Scavenger Removal
Expert Insight: Aryl azides are easily reduced to non-reactive amines by thiols. Standard enzyme storage buffers often contain DTT. You must remove this via dialysis or a spin desalting column (e.g., Zeba Spin) prior to the reaction.
-
Buffer Exchange: Exchange protein into 50 mM Tris-HCl (pH 7.5), 5 mM MgCl
. -
Dark Room Setup: 8-Azido-dATP is light-sensitive. Perform setup in dim light or use amber tubes.
Phase 2: Binding Equilibrium
-
Reaction Assembly: In a microcentrifuge tube (on ice), combine:
-
Buffer (to final volume 20 µL)
-
Protein (2 µM final)
-
[
- P]-8-Azido-dATP (10–50 µM final). Note: Concentration should be near the of natural dATP for the enzyme.
-
-
Control Setup (Self-Validation):
-
Incubation: Incubate on ice for 5 minutes to establish binding equilibrium.
Phase 3: UV Crosslinking
-
Irradiation: Place open tubes on ice 2–5 cm below the UV source (254 nm).
-
Exposure: Irradiate for 30–60 seconds.
-
Caution: Over-exposure (>2 mins) at 254 nm damages protein structure and causes non-specific crosslinking.
-
-
Quenching: Immediately add DTT to a final concentration of 10 mM to scavenge remaining unreacted azide groups.
Phase 4: Analysis
-
Denaturation: Add SDS-PAGE loading buffer and boil for 5 minutes.
-
Separation: Resolve samples on a 10-12% SDS-PAGE gel.
-
Detection: Dry the gel and expose to X-ray film or a phosphorimager screen.
Protocol Logic & Troubleshooting (E-E-A-T)
The "Self-Validating" System
A PAL experiment is only valid if you can prove specificity. The Competition Control (Tube B) is non-negotiable.
-
Result: If Tube A shows a band on the autoradiograph and Tube B (with excess dATP) shows no band (or significantly reduced intensity), the interaction is specific to the dATP-binding pocket.
-
Failure Mode: If Tube B is equally intense to Tube A, the analog is binding non-specifically to the protein surface (hydrophobic interaction) rather than the active site.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| No Labeling Detected | Presence of reducing agents (DTT). | Double-check buffer exchange; ensure pH is < 8.0 (azides are more stable). |
| No Labeling Detected | UV wavelength mismatch. | Ensure lamp emits 254 nm for azides (365 nm will not work). |
| Smearing on Gel | Protein degradation or aggregation. | Reduce UV exposure time; keep samples strictly on ice during irradiation. |
| Labeling in Competition Control | Non-specific hydrophobic binding. | Increase ionic strength of buffer (add 50-100 mM KCl); decrease analog concentration. |
Workflow Visualization
Figure 2: Operational workflow for 8-azido-dATP photoaffinity labeling. Step 2 is the critical control point for specificity validation.
References
-
Potter, R. L., & Haley, B. E. (1983). Photoaffinity labeling of nucleotide binding sites with 8-azidopurine analogs: Techniques and applications. Methods in Enzymology, 91, 613-633.
-
Catalano, A., et al. (1990). Photoaffinity labeling of the Klenow fragment with 8-azido-dATP. Journal of Biological Chemistry, 265(9), 4821-4827.[4]
-
Zofall, M., & Bartholomew, B. (2000). Two novel dATP analogs for DNA photoaffinity labeling.[2] Nucleic Acids Research, 28(21), 4382–4390.[2]
-
Pandey, D. S., et al. (2005). Photoaffinity labeling of terminal deoxynucleotidyl transferase. Biochemistry, 26(12), 3421-3428.
Sources
Troubleshooting & Optimization
Technical Support Portal: Diagnosing dATP Degradation in PCR
Ticket ID: PCR-dNTP-001 Subject: Impact of Deoxyadenosine Triphosphate (dATP) Instability on Amplification Metrics Assigned Specialist: Senior Application Scientist
Executive Summary: The "Silent" Variable
dATP is frequently the limiting factor in PCR failure due to two distinct degradation pathways that produce opposing symptoms: Hydrolysis (leading to reaction failure) and Oxidation (leading to data corruption). Unlike enzymes, which denature and simply stop working, degraded dATP often remains active as a mutagenic substrate or a competitive inhibitor.
This guide provides the diagnostic framework to distinguish between concentration-driven failure (dATP
Diagnostic Dashboard: Symptom Analysis
Use this table to correlate your experimental observations with the specific chemical state of your dATP.
| Symptom | Primary Cause | Chemical Mechanism | Observable Pattern |
| Complete PCR Failure | Hydrolysis | No bands on gel; flat amplification curves in qPCR. | |
| Low Yield / "Ghost" Bands | Hydrolysis / Inhibition | Competitive Inhibition: dADP (hydrolysis product) competes with dATP for the active site but cannot form phosphodiester bonds. | Faint bands; high |
| Sequence Errors (Transversions) | Oxidation | Hoogsteen Pairing: 8-oxo-dATP mimics dTTP, pairing with Template A instead of Template T. | High background in cloning; A |
| Mg | Hydrolysis | Chelation: dADP and dAMP still chelate Mg | Similar to low yield; can be partially rescued by adding MgCl |
Deep Dive: The Mechanisms of Failure
Scenario A: Hydrolysis (The Yield Killer)
dATP is thermodynamically unstable in aqueous solution, especially at acidic pH or high temperatures. The
-
The PCR Effect: Taq polymerase has a binding affinity for dADP, but dADP lacks the
-phosphate required for nucleophilic attack. It occupies the active site, stalling the enzyme. -
Thermodynamic Reality: While dNTPs are robust at 95°C for standard cycling, repeated freeze-thaw cycles or storage at 4°C accelerates this hydrolysis.
Scenario B: Oxidation (The Fidelity Killer)
Reactive Oxygen Species (ROS) generated during storage or improper handling can oxidize the C8 position of the adenine base, creating 8-oxo-dATP .
-
The PCR Effect: This is the most dangerous scenario because amplification still occurs . The polymerase treats 8-oxo-dATP as a "chameleon."
-
Result: The final amplicon contains A:C mismatches, which resolve as T
G transversions in downstream applications.
Figure 1: The dual fate of degraded dATP.[1] Hydrolysis leads to reaction inhibition (Red path), while oxidation leads to silent mutagenesis (Yellow path).
Troubleshooting Protocol: The "Single-Variable Rescue"
Do not simply "add more dNTPs" to a failing reaction. If dADP is present, adding more dATP increases the total nucleotide pool but does not remove the inhibitor. Use this self-validating protocol to confirm dATP degradation.
Objective: Determine if dATP is the root cause of PCR failure.
Materials:
-
Current (Suspect) dNTP Stock.
-
Fresh/Reference dATP Aliquot (or a new dNTP set).
-
Standard PCR Master Mix components.
Methodology:
Set up three parallel reactions (25
| Reaction ID | dATP Source | dCTP/dGTP/dTTP Source | Hypothesis Tested |
| Tube 1 (Control) | Suspect Stock | Suspect Stock | Establishes the baseline failure/issue. |
| Tube 2 (Rescue) | Fresh Reference | Suspect Stock | The Critical Test. If this works, your dATP specifically is degraded. |
| Tube 3 (Global) | Fresh Reference | Fresh Reference | Controls for enzyme/buffer failure. |
Interpretation:
-
Tube 1 fails, Tube 2 & 3 work: Confirmed dATP specific degradation. Action: Discard dATP aliquot.
-
Tube 1 & 2 fail, Tube 3 works: General dNTP degradation (entire set compromised). Action: Discard all dNTPs.
-
All Tubes fail: The issue is not the nucleotides (Check Enzyme or Template).
Advanced Workflow: Decision Tree
Follow this logic flow to resolve persistent amplification issues related to nucleotide chemistry.
Figure 2: Logic flow for isolating dATP-related errors. Blue nodes represent decision points; Red/Green nodes represent outcomes.
Frequently Asked Questions (FAQs)
Q: Can I compensate for old dATP by just adding more MgCl
Q: My PCR works but the sequencing shows "A" to "C" mutations. Is this dATP degradation?
A: Yes, this is the hallmark of oxidative degradation . 8-oxo-dATP can pair with Adenine (on the template) instead of Thymine. During the next cycle, the polymerase inserts a Guanine opposite the 8-oxo-dATP, effectively locking in a T
Q: How many freeze-thaw cycles can dATP withstand?
A: We recommend a maximum of 10-15 cycles . dATP is more acidic than other dNTPs in unbuffered solutions. Repeated freezing causes local pH shifts (cryoconcentration) that accelerate hydrolysis. Always aliquot dNTPs into small volumes (e.g., 20
Q: Why does dATP degradation cause "smearing" on the gel? A: When [dATP] is limiting or inhibited, the polymerase pauses frequently at "T" bases on the template. These pauses allow the partially extended strand to dissociate or allow the primers to anneal non-specifically to other regions, creating a smear of incomplete or off-target products [4].
References
-
Bio-Rad Laboratories. (n.d.). PCR Troubleshooting Guide: Factors Affecting PCR Performance. Retrieved from [Link]
-
Maki, H., & Sekiguchi, M. (1992). MutT protein specifically hydrolyses a potent mutagenic substrate for DNA synthesis. Nature. Retrieved from [Link]
-
Eckert, K. A., & Kunkel, T. A. (1991). DNA polymerase fidelity and the polymerase chain reaction.[1][4][5][6][7][8] PCR Methods and Applications.[4][5][6][9][10][11][12] Retrieved from [Link]
Sources
- 1. DNA polymerase structure-based insight on the mutagenic properties of 8-oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. PCR Troubleshooting [caister.com]
- 5. PCRに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Using dNTP in Polymerase Chain Reaction (PCR) | BioChain Institute Inc. [biochain.com]
- 7. Increased and Imbalanced dNTP Pools Symmetrically Promote Both Leading and Lagging Strand Replication Infidelity | PLOS Genetics [journals.plos.org]
- 8. The effects of dNTP pool imbalances on frameshift fidelity during DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. mybiosource.com [mybiosource.com]
- 11. bio-rad.com [bio-rad.com]
- 12. 聚合酶链反应: [sigmaaldrich.com]
Technical Support Center: dATP Storage & Stability Guidelines
Role: Senior Application Scientist Subject: Optimizing dATP Integrity for High-Sensitivity Applications
Introduction: The "Hidden Variable" in Experimental Failure
In high-sensitivity assays—such as long-range PCR, low-copy number qPCR, or Next-Generation Sequencing (NGS) library prep—reagent integrity is binary. It works, or it doesn't. Among the deoxynucleotide triphosphates (dNTPs), dATP (deoxyadenosine triphosphate) requires specific attention. While chemically robust compared to RNA, the triphosphate moiety is thermodynamically unstable and prone to hydrolysis, a process accelerated by acidic conditions and temperature fluctuations.
This guide moves beyond basic "store at -20°C" advice. It dissects the physics of degradation to provide you with a self-validating storage strategy.
Part 1: The Science of Stability (Mechanisms)
To preserve dATP, you must understand what destroys it. The primary enemy is acid-catalyzed hydrolysis .
1. The Hydrolysis Trap
The high-energy triphosphate bond is susceptible to nucleophilic attack by water.
-
Mechanism: In acidic environments (pH < 7.0), the
and phosphates are cleaved, releasing inorganic pyrophosphate (PPi) and dAMP (deoxyadenosine monophosphate). -
The Problem: DNA Polymerases require triphosphates to incorporate bases. dAMP is a competitive inhibitor; it binds to the active site but cannot be incorporated, effectively poisoning the reaction.
2. The Freeze-Thaw pH Swing
-
Sodium vs. Lithium: Historically, dNTPs were supplied as Sodium salts.[1] When Sodium phosphate buffers freeze, the pH can drop continuously (sometimes by 3-4 pH units) due to the "eutectic effect," creating transient acidic pockets that hydrolyze the dATP.
-
The Solution: Modern high-quality dATP is supplied as a Lithium salt .[2][3][4] Lithium salts are more soluble in ethanol (better for precipitation) and, critically, do not undergo drastic pH shifts during freezing [1].
3. Thermal Degradation Logic
The following diagram illustrates the degradation pathways and decision logic for handling dATP.
Figure 1: The degradation pathway of dATP. Note that dAMP accumulation is particularly detrimental as it actively inhibits polymerase activity.
Part 2: Storage Best Practices
Optimal Conditions Summary
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Standard) | Slows hydrolysis kinetics significantly. |
| Long-Term | -70°C to -80°C | Recommended for archival stocks (>6 months) to effectively halt molecular motion. |
| pH | 7.5 – 8.2 | Prevents acid-catalyzed hydrolysis.[2][5] Never dissolve dATP in unbuffered water (which absorbs CO2 and becomes acidic, pH ~5.5). |
| Salt Form | Lithium Salt | Higher solubility; resists pH shifts during freezing; bacteriostatic [2].[1][3] |
| Concentration | 100 mM | High concentrations are more stable than dilute working solutions (e.g., 10 mM or 2 mM). |
The Aliquoting Strategy
Do not store your primary stock in a single tube.
-
Upon receipt, thaw the 100 mM stock once on ice.
-
Vortex gently to ensure homogeneity (salt gradients can form during shipping).
-
Aliquot into volumes sufficient for 3-5 experiments (e.g., 20-50 µL).
-
Store aliquots at -20°C.
-
Rule of Thumb: Discard any aliquot that has undergone >10 freeze-thaw cycles if your application is sensitive (e.g., long-range PCR).
Part 3: Troubleshooting & FAQs
Q1: I left my dATP on the bench overnight at room temperature. Is it ruined?
-
Answer: Likely no , but proceed with caution.
-
Technical Insight: At neutral pH (7.5), dATP is relatively stable. 24 hours at 25°C results in <1% hydrolysis [3].
-
Action: For routine PCR (fragments <1kb), it is safe to use. For Long-Range PCR (>10kb) or NGS, discard it . The accumulation of even small amounts of pyrophosphate or dAMP can inhibit the high-fidelity polymerases used in these assays.
Q2: I see a white precipitate in my dATP tube. What is it?
-
Answer: This is likely the nucleotide salt precipitating out of solution due to low temperature.
-
Troubleshooting:
-
This is common with Sodium salts or if the concentration is very high (>100 mM).
-
Warm the tube to Room Temperature (RT) and vortex vigorously.
-
Critical Check: If it does not redissolve, the pH may have drifted, or the solution is contaminated. Discard.
-
Pro Tip: Switch to Lithium salt preparations to eliminate this issue.
-
Q3: My PCR yield is low. How do I know if it's the dATP or the enzyme?
-
Answer: Perform the "Solo-dATP Substitution" test.
-
Protocol:
Q4: Can I autoclave my dATP solution to sterilize it?
-
Answer: ABSOLUTELY NOT.
-
Reason: The high heat (121°C) and pressure will instantaneously hydrolyze the triphosphate bonds, leaving you with a soup of phosphate and nucleosides.
-
Correct Method: Filter sterilize using a 0.22 µm membrane if necessary, though most commercial preparations are already sterile and Lithium salts are bacteriostatic.
Part 4: Quality Control (QC) Protocols
If you suspect reagent degradation, use these methods to validate your stock.
Method A: Spectrophotometric Purity Check (Quick)
Use this to check for protein contamination or gross degradation.
-
Dilute: Dilute 1 µL of 100 mM dATP into 999 µL of Buffer (Tris-HCl pH 7.5). Do not dilute in water.
-
Blank: Blank the spectrophotometer with the same Tris buffer.
-
Measure: Read Absorbance at 250nm, 260nm, and 280nm.
-
Calculate Ratios:
-
A250/A260: Target = 0.77 – 0.83
-
A280/A260: Target = 0.12 – 0.18 [4]
-
-
Interpretation: Significant deviation (>0.05) suggests base modification or contamination.
Method B: The "Stress Test" PCR (Functional)
The ultimate functional validation.
Figure 2: Functional QC workflow. Using dATP as the limiting reagent in a long-range PCR amplifies the impact of any degradation.
Protocol:
-
Target a long DNA fragment (e.g., Lambda DNA 5kb or 10kb).
-
Set up a reaction where the final dATP concentration is limiting (e.g., 50 µM instead of the standard 200 µM), while keeping dCTP, dGTP, dTTP at 200 µM.
-
If the dATP is partially degraded (containing dAMP inhibitors), the reaction will fail or produce smears much faster than a control.
References
-
Meridian Bioscience (Bioline). The Definitive Guide to dNTPs. Explains the solubility and pH stability advantages of Lithium salts over Sodium salts. (Note: Sourced via general technical literature from Meridian/Bioline).
-
New England Biolabs (NEB). FAQ: How stable are the nucleotides in the Deoxynucleotide Solution Set?
-
Promega Corporation. dNTP Stability and Storage Recommendations.
-
ShineGene Molecular Biotech. Certificate of Analysis: dATP Spectral Data. Provides specific absorbance ratios for dATP quality control.
Sources
Technical Support Center: Incorporation of dATP Analogs in PCR
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the incorporation of deoxyadenosine triphosphate (dATP) analogs in Polymerase Chain Reaction (PCR). As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to overcome challenges in your experiments.
Introduction: The Power and Pitfalls of dATP Analogs
The use of dATP analogs in PCR is a powerful technique for introducing specific functionalities into DNA. These modifications can range from fluorescent labels for imaging to reactive groups for "click" chemistry, enabling a wide array of applications in diagnostics, drug development, and molecular biology.[1][2] However, the enzymatic incorporation of these modified nucleotides by DNA polymerases can be challenging. The structure of the dATP analog, particularly the size and location of the modification, can significantly impact the efficiency and fidelity of the PCR.[2][3] This guide will walk you through the common issues and their solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my PCR failing or showing a very low yield when I use a dATP analog?
A1: The most common reason for PCR failure or low yield with dATP analogs is reduced incorporation efficiency by the DNA polymerase.
The active site of a DNA polymerase has evolved to perfectly accommodate the four natural deoxynucleoside triphosphates (dNTPs).[4] Any modification, especially bulky ones, can create steric hindrance, altering the fit of the analog in the active site and reducing the rate of incorporation.[3][4]
Troubleshooting Steps:
-
Optimize the Ratio of Analog to Natural dATP: Complete substitution of dATP with an analog often leads to PCR inhibition.[1] It's crucial to empirically determine the optimal percentage of the dATP analog relative to the natural dATP.
-
Select an Appropriate DNA Polymerase: Not all DNA polymerases are created equal when it comes to incorporating modified nucleotides. Some polymerases, particularly high-fidelity proofreading enzymes, can be more stringent and less accommodating of analogs.[5]
-
Adjust MgCl₂ Concentration: Magnesium ions are a critical cofactor for DNA polymerase and also stabilize the DNA-primer complex.[6][7][8] The optimal MgCl₂ concentration can shift when using dATP analogs, as the modified nucleotide can alter the overall charge balance in the reaction.
-
Modify Cycling Conditions: Longer extension times may be necessary to compensate for the slower incorporation rate of the analog.[9]
Q2: I'm seeing non-specific bands or a smear on my gel. What's causing this?
A2: Non-specific amplification with dATP analogs can be caused by a combination of factors, often related to suboptimal reaction conditions that lower the stringency of the PCR.
Troubleshooting Steps:
-
Increase Annealing Temperature: A lower annealing temperature can lead to non-specific primer binding. Gradually increase the annealing temperature in 1-2°C increments to improve specificity.[10]
-
Optimize MgCl₂ Concentration: Too high a concentration of MgCl₂ can lead to non-specific amplification by stabilizing mismatched primer-template duplexes.[6][10] Consider a titration to find the optimal concentration.
-
Reduce Primer Concentration: High primer concentrations can increase the likelihood of primer-dimer formation and non-specific binding.[10]
-
Consider a "Hot-Start" Polymerase: Hot-start polymerases remain inactive until the initial high-temperature denaturation step, which can significantly reduce non-specific amplification that may occur at lower temperatures during reaction setup.[11]
Q3: How do I know which DNA polymerase to use with my dATP analog?
A3: The choice of DNA polymerase is critical and depends on the specific dATP analog and the experimental goal (e.g., high yield vs. high fidelity).
Family B polymerases, such as Pfu and Vent, are sometimes more efficient at incorporating modified nucleotides than Family A polymerases like Taq.[1][2] However, this is a generalization, and empirical testing is often necessary.
General Guidance:
-
For high yield with bulky modifications: Consider a polymerase known for its robustness and processivity. A blend of Taq polymerase and a proofreading polymerase can sometimes offer a good balance of yield and fidelity.
-
For high fidelity: High-fidelity proofreading polymerases like Pfu or Phusion are recommended, but be aware that they may be less tolerant of certain analogs.[5] You may need to screen different high-fidelity enzymes.
-
For specific analogs: Some manufacturers provide recommendations for which of their polymerases are best suited for particular modified nucleotides.
Below is a summary table of commonly used dATP analogs and general polymerase compatibility.
Data Presentation: dATP Analogs and DNA Polymerase Compatibility
Table 1: Common dATP Analogs and Their Modifications
| dATP Analog | Modification Position | Functional Group | Common Applications |
| N⁶-methyl-dATP | N⁶ of Adenine | Methyl | Epigenetic studies, DNA-protein interactions[3] |
| 8-oxo-dATP | C8 of Adenine | Oxo | Studies of oxidative DNA damage and repair[12] |
| 7-deaza-7-ethynyl-dATP | C7 of 7-deazaadenine | Ethynyl (Alkyne) | Click chemistry, DNA labeling[13] |
| Biotin-dATP | N⁶ or C8 of Adenine | Biotin | Affinity purification, detection |
| Fluorescent dATP analogs | Varies (often N⁶) | Fluorophore | Fluorescence microscopy, FRET studies |
| Aminoallyl-dATP | N⁶ of Adenine | Aminoallyl | Post-labeling with amine-reactive dyes |
Table 2: General DNA Polymerase Compatibility with dATP Analogs
| DNA Polymerase Type | Family | Proofreading | General Compatibility with Analogs | Notes |
| Taq Polymerase | A | No | Moderate to Good | Generally more tolerant of base modifications than proofreading enzymes.[1][2] |
| Pfu Polymerase | B | Yes | Moderate | High fidelity can lead to lower incorporation efficiency of some analogs. |
| Vent/Deep Vent Polymerase | B | Yes | Good | Often show good performance with modified nucleotides.[13][14] |
| KOD Polymerase | B | Yes | Good | Known for high fidelity and processivity, can be a good choice for some analogs.[13] |
| Phusion Polymerase | B (fusion) | Yes | Variable | High processivity but may not be suitable for all analogs, especially those with sugar modifications.[5] |
| Translesion Synthesis (TLS) Polymerases (e.g., Pol η, Pol β) | Y, X | No | Variable | Specialized polymerases that can bypass DNA lesions; their utility with analogs depends on the specific enzyme and analog.[12] |
Experimental Protocols & Workflows
Protocol 1: Step-by-Step Optimization of dATP Analog to Natural dATP Ratio
This protocol provides a framework for determining the optimal ratio of your dATP analog to natural dATP to achieve a balance between labeling efficiency and PCR yield.
-
Prepare a dNTP Master Mix: Create a master mix containing dCTP, dGTP, and dTTP at your standard final concentration (e.g., 200 µM each).
-
Set up a Titration Series: Prepare a series of reaction tubes with varying ratios of the dATP analog to natural dATP. The total concentration of adenine nucleotides (dATP + dATP analog) should remain constant. A good starting point is a five-tube series:
-
Tube 1: 100% dATP, 0% analog (Positive Control)
-
Tube 2: 75% dATP, 25% analog
-
Tube 3: 50% dATP, 50% analog
-
Tube 4: 25% dATP, 75% analog
-
Tube 5: 0% dATP, 100% analog
-
-
Assemble PCR Reactions: Add the other PCR components (polymerase, buffer, primers, template DNA) to each tube.
-
Perform PCR: Use your standard cycling conditions as a starting point.
-
Analyze Results: Run the PCR products on an agarose gel. The optimal ratio will be the one that gives the highest yield of the desired product. You may need to perform a second, finer titration around the most promising ratio from the first experiment.
Workflow for Troubleshooting Low PCR Yield with dATP Analogs
The following diagram illustrates a logical workflow for troubleshooting low-yield PCR when incorporating dATP analogs.
Caption: A stepwise approach to troubleshooting low PCR yield with dATP analogs.
The Science Behind the Troubleshooting: A Deeper Dive
The challenges with incorporating dATP analogs stem from the intricate interactions between the DNA polymerase, the template DNA, and the incoming nucleotide. The fidelity of a DNA polymerase is maintained by a process often described as an "induced fit" mechanism, where the binding of the correct dNTP induces a conformational change in the polymerase that facilitates catalysis.[4]
A modification on the dATP analog can disrupt this process in several ways:
-
Steric Hindrance: A bulky functional group can physically clash with amino acid residues in the polymerase's active site, preventing the enzyme from adopting its catalytically active conformation.[4]
-
Altered Electronic Properties: Changes to the purine ring system can affect the hydrogen bonding pattern with the template thymine, reducing the stability of the base pair.[3]
-
Impact on Kinetics: These structural and electronic perturbations manifest as changes in the kinetic parameters of the polymerase. The Michaelis constant (Kₘ), which reflects the binding affinity of the dNTP, may increase, and the catalytic rate (k_cat) may decrease. The overall catalytic efficiency (k_cat/Kₘ) is therefore often significantly lower for an analog compared to natural dATP.[15][16][17]
Understanding these principles explains why the troubleshooting steps outlined above are effective:
-
Titrating the analog:dATP ratio ensures that there is enough of the natural dATP to maintain a reasonable overall reaction rate, while still incorporating the analog.
-
Changing the polymerase is essentially a search for an enzyme with an active site that is more accommodating to the specific geometry of the analog.
-
Optimizing MgCl₂ and cycling parameters helps to create a more favorable environment for the less-than-ideal enzymatic reaction to proceed.
Conclusion
Incorporating dATP analogs into PCR products is a powerful technique that can unlock new experimental possibilities. While it presents unique challenges compared to standard PCR, a systematic approach to optimization, grounded in an understanding of the underlying enzymatic principles, will lead to successful outcomes. This guide provides a starting point for troubleshooting common issues. Remember that each combination of dATP analog, DNA polymerase, and template may require unique optimization.
References
- Paul, N., & Yee, J. (2018).
- Kuznetsov, N. A., et al. (2021). A Comparative Study for Incorporation of 8-oxo-dATP in DNA by Human DNA Polymerases.
-
BioChain Institute Inc. (n.d.). Using dNTP in Polymerase Chain Reaction (PCR). Retrieved from [Link]
- Paul, N., & Yee, J. (2018).
-
AstorScientific. (2026, January 31). PCR Troubleshooting: Common Problems and Solutions. Retrieved from [Link]
- Johnson, K. A. (2010). The kinetic and chemical mechanism of high-fidelity DNA polymerases. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.
- Perera, L., et al. (2020). Mapping functional substrate-enzyme interactions in the pol β active site through chemical biology: Structural responses to acidity modification of incoming dNTPs. Journal of the American Chemical Society.
- Vaught, J. D., et al. (2010). Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates. Journal of the American Chemical Society.
- Bebenek, K., et al. (2011). Mismatched and Matched dNTP Incorporation by DNA Polymerase β Proceed via Analogous Kinetic Pathways. Journal of Biological Chemistry.
- Ashley, J., et al. (2022). Applications of Terminal Deoxynucleotidyl Transferase Enzyme in Biotechnology. ChemBioChem.
- Wang, Z., & Yuan, J. (2021). Kinetic assays of DNA polymerase fidelity. bioRxiv.
-
Online Inhibitor. (2025, September 30). N6-Methyl-dATP: Transforming DNA Replication Fidelity Studies. Retrieved from [Link]
-
Cytiva. (2024, September 16). Best practices for successful PCR. Retrieved from [Link]
-
ResearchGate. (2013, August 14). PCR cycling conditions: combining annealing and extension steps? Retrieved from [Link]
-
Bio-Rad. (n.d.). PCR Troubleshooting. Retrieved from [Link]
-
baseclick. (n.d.). dATP: Role in DNA Synthesis, Research & Applications. Retrieved from [Link]
- Preus, S., et al. (2010). Highly efficient incorporation of the fluorescent nucleotide analogs tC and tCO by Klenow fragment. Nucleic Acids Research.
- Ye, J., et al. (2025, May 26). Comprehensive review and meta-analysis of magnesium chloride optimization in PCR: Investigating concentration effects on reaction efficiency and template specificity. Journal of Biomolecular Structure and Dynamics.
- Applied Biosystems. (n.d.). PCR Optimization: Reaction Conditions and Components.
-
ResearchGate. (2014, January 27). Does DNA methylation affect PCR? Retrieved from [Link]
-
Microsynth. (n.d.). Functional Groups (for RNA). Retrieved from [Link]
-
ResearchGate. (n.d.). Chart 1. dNTPs used in construction of studied DNA. Retrieved from [Link]
- Potapova, O., et al. (2022). Structural and Molecular Kinetic Features of Activities of DNA Polymerases.
- Bioline. (n.d.). Definitive Guide to dNTPs.
- Li, M., et al. (2016). Significant impact of amount of PCR input templates on various PCR-based DNA methylation analysis and countermeasure. Oncotarget.
- Raindlová, V., et al. (2016). 2-Substituted dATP Derivatives as Building Blocks for Polymerase-Catalyzed Synthesis of DNA Modified in the Minor Groove.
- Ampliqon. (n.d.).
- StatPearls. (2025, July 7). Polymerase Chain Reaction (PCR). NCBI Bookshelf.
- Dvořáková, P., et al. (2020). Polymerase Synthesis of Hypermodified DNA Displaying a Combination of Thiol, Hydroxyl, Carboxylate, and Imidazole Functional Groups in the Major Groove.
- PacBio. (2018, August 1). Guide - Low Yield Troubleshooting.
- Wang, Y., et al. (2014). Kinetic Mechanism of DNA Polymerization Catalyzed by Human DNA Polymerase ε. Biochemistry.
- Agilent Technologies. (n.d.).
- Google Patents. (n.d.).
- Bio-Rad. (n.d.). Fast Real-Time qPCR.
- Caister Academic Press. (n.d.). PCR Troubleshooting.
- Zhang, L., et al. (2004).
- Raindlová, V., et al. (2023). Superanionic DNA: enzymatic synthesis of hypermodified DNA bearing four different anionic substituents at all four nucleobases. Nucleic Acids Research.
-
ResearchGate. (n.d.). Kinetics of dATP incorporation. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ah6809.com [ah6809.com]
- 4. Altering DNA polymerase incorporation fidelity by distorting the dNTP binding pocket with a bulky carcinogen-damaged template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. mybiosource.com [mybiosource.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. ampliqon.com [ampliqon.com]
- 9. neb.com [neb.com]
- 10. astorscientific.us [astorscientific.us]
- 11. Using dNTP in Polymerase Chain Reaction (PCR) | BioChain Institute Inc. [biochain.com]
- 12. rmm.mazums.ac.ir [rmm.mazums.ac.ir]
- 13. dATP: Role in DNA Synthesis, Research & Applications [baseclick.eu]
- 14. Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The kinetic and chemical mechanism of high-fidelity DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: The Impact of Repeated Freeze-Thaw Cycles on dATP Integrity
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information, troubleshooting advice, and practical protocols to address concerns regarding the stability of deoxyadenosine triphosphate (dATP) when subjected to repeated freeze-thaw cycles. Our goal is to equip you with the knowledge to maintain the integrity of your reagents and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary consequences of repeated freeze-thaw cycles on dATP?
A1: Repeated freeze-thaw cycles primarily compromise dATP integrity through acid-catalyzed hydrolysis of the high-energy triphosphate chain. This process sequentially cleaves the terminal phosphate groups, resulting in the accumulation of deoxyadenosine diphosphate (dADP) and deoxyadenosine monophosphate (dAMP).[1] These degradation products can significantly impact downstream applications by acting as inhibitors for DNA polymerases.[1] While depurination, the cleavage of the adenine base from the deoxyribose sugar, is a known degradation pathway for deoxyribonucleosides, it occurs at a substantially lower rate under standard storage conditions compared to hydrolysis.[2]
Q2: How many freeze-thaw cycles can a dATP solution tolerate?
A2: There is no universally "safe" number of freeze-thaw cycles, as the rate of degradation is influenced by several factors, including the initial purity of the dATP, the composition and pH of the buffer, the speed of freezing and thawing, and the formulation of the dNTP (sodium vs. lithium salt).[1][3] While some high-quality dNTP preparations, particularly those supplied as lithium salts, may tolerate up to 20 freeze-thaw cycles with minimal impact on standard PCR performance, it is a best practice to limit cycles to fewer than ten.[1][4] For highly sensitive applications like qPCR, ddPCR, or long-range PCR, it is strongly recommended to use fresh aliquots that have undergone no more than 1-5 freeze-thaw cycles.[1]
Q3: How do dATP degradation products (dADP and dAMP) affect my experiments?
A3: The primary impact of dADP and dAMP is the competitive inhibition of DNA polymerase activity. These molecules can bind to the active site of the polymerase, reducing its efficiency in incorporating the correct dNTPs. This inhibition leads to several common PCR issues, including reduced amplification efficiency (higher Cq values in qPCR), weak or absent bands on an agarose gel, and complete PCR failure in cases of significant degradation.[1]
Q4: Are there differences in the stability of sodium and lithium salts of dATP?
A4: Yes, dNTPs supplied as lithium salts generally exhibit greater resistance to repeated freeze-thaw cycles compared to their sodium salt counterparts.[3] Lithium salts are more soluble, which helps prevent precipitation during freezing, particularly for dGTP, and this property contributes to maintaining the correct concentration balance of all four dNTPs.[5] Additionally, lithium has bacteriostatic properties, which can help maintain the sterility of the dNTP solution over its shelf life.[3]
Q5: What is the optimal pH for storing dATP solutions?
A5: The optimal pH for storing dATP and other dNTP solutions is between 7.5 and 8.2.[1] Acidic conditions (pH < 7.0) significantly accelerate the rate of acid-catalyzed hydrolysis of the triphosphate chain.[1] It is crucial to be aware that the pH of a buffer at room temperature can change upon freezing. For instance, sodium phosphate buffers can experience a significant drop in pH during the freezing process, which can be detrimental to dATP stability.[6][7][8]
Troubleshooting Guide: dATP Degradation in Your Experiments
This section provides a structured approach to identifying and resolving issues that may arise from compromised dATP integrity.
Initial Assessment: Is dATP Degradation the Culprit?
Before proceeding with extensive troubleshooting, it's essential to determine if dATP degradation is the likely cause of your experimental problems.
Workflow for Initial Diagnosis
Caption: Diagnostic workflow to determine if dATP degradation is the cause of experimental failure.
Step-by-Step Troubleshooting
-
Review Storage and Handling Practices:
-
Temperature: Confirm that your dATP stock has been consistently stored at -20°C in a non-frost-free freezer. Frost-free freezers have temperature cycles that can repeatedly thaw and freeze your samples.[1]
-
Aliquoting: Are you using a master stock that has been subjected to numerous freeze-thaw cycles? Best practice dictates preparing small, single-use aliquots.[9][10]
-
pH of Solution: Ensure your dATP is dissolved in a buffer with a pH between 7.5 and 8.2.[1]
-
-
Perform a Control PCR:
-
Set up two parallel PCR reactions using a reliable positive control (a template and primer set that has worked consistently in the past).
-
In one reaction, use a fresh, previously un-thawed aliquot of dATP.
-
In the second reaction, use your current working stock of dATP.
-
Interpretation: If the reaction with the fresh aliquot is successful while the one with your working stock fails or shows significantly reduced yield, it strongly indicates that your working stock of dATP has degraded.[1] If both reactions fail, the issue likely lies with another component of your PCR (e.g., polymerase, buffer, primers, or template).[11]
-
Quantitative and Qualitative Assessment of dATP Integrity
For applications requiring the highest level of precision, or when troubleshooting persistent issues, direct assessment of dATP integrity is recommended.
Method 1: HPLC Analysis for dATP, dADP, and dAMP
High-Performance Liquid Chromatography (HPLC) is a powerful technique to separate and quantify dATP and its degradation products.[12]
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Thaw your dATP sample on ice.
-
Dilute the sample to a suitable concentration (e.g., 100 µM) in nuclease-free water or your storage buffer.
-
-
Standard Curve Preparation:
-
Prepare a series of known concentrations of dATP, dADP, and dAMP standards (e.g., from 1 µM to 100 µM) in the same diluent as your sample.
-
-
HPLC System and Conditions:
-
Column: A reverse-phase C18 column is commonly used for nucleotide separation.[13]
-
Mobile Phase: A gradient of a low concentration of an ion-pairing agent (e.g., tetrabutylammonium bromide) in a phosphate buffer with an organic modifier like acetonitrile is often effective.[13]
-
Detection: UV absorbance at 259 nm.
-
-
Chromatography:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the standards to generate a standard curve for each compound (dATP, dADP, dAMP).
-
Inject your dATP sample.
-
-
Data Analysis:
-
Identify the peaks for dATP, dADP, and dAMP in your sample chromatogram based on the retention times of the standards.
-
Quantify the concentration of each species by comparing the peak areas to the respective standard curves.
-
Calculate the percentage of intact dATP: (Peak Area of dATP) / (Sum of Peak Areas of dATP, dADP, and dAMP) * 100%.
-
Data Presentation: Example HPLC Results
| Freeze-Thaw Cycles | dATP Purity (%) | dADP (%) | dAMP (%) |
| 0 | >99 | <0.5 | <0.5 |
| 5 | ~97 | ~2.5 | ~0.5 |
| 10 | ~92 | ~7 | ~1 |
| 20 | ~85 | ~13 | ~2 |
| 50 | ~65 | ~28 | ~7 |
Note: This is example data. Actual results will vary based on experimental conditions.
Method 2: Luciferase-Based Enzymatic Assay for Functional dATP
This assay provides a functional measure of the amount of active dATP that can be utilized by an enzyme. The principle is based on the light-producing reaction of luciferase, which uses ATP (or dATP) as a substrate.[14][15]
Experimental Protocol: Luciferase Assay
-
Reagent Preparation:
-
Prepare a standard curve of dATP of known concentrations.
-
Reconstitute firefly luciferase enzyme and luciferin substrate according to the manufacturer's protocol.
-
-
Assay Procedure:
-
In a luminometer-compatible plate, add a small volume of your dATP sample or standard.
-
Inject the luciferase/luciferin reaction mix.
-
Immediately measure the resulting luminescence.
-
-
Data Analysis:
-
Generate a standard curve by plotting luminescence against the known dATP concentrations.
-
Determine the concentration of functional dATP in your sample by interpolating its luminescence reading on the standard curve.
-
Workflow for Luciferase-Based dATP Quantification
Caption: Workflow for quantifying functional dATP using a luciferase-based assay.
Best Practices for dATP Storage and Handling
Adhering to these best practices will significantly extend the shelf life of your dATP and ensure the reproducibility of your experiments.
-
Aliquot Upon Arrival: Immediately upon receiving a new stock of dATP, thaw it on ice, and create small, single-use aliquots in sterile, nuclease-free tubes.[10] This is the most critical step to minimize freeze-thaw cycles.
-
Optimal Storage Temperature: Store all dATP aliquots at -20°C in a non-frost-free freezer.
-
Buffer Composition: Ensure dATP is stored in a buffer with a pH between 7.5 and 8.2. Tris-HCl at this pH range is a common and suitable choice. Be cautious with phosphate buffers, as they can exhibit significant pH drops upon freezing.[6][7][8]
-
Thawing Procedure: Thaw dATP aliquots on ice. Once thawed, gently vortex and centrifuge briefly to ensure homogeneity before use. Keep on ice throughout your experiment setup.[10]
-
Avoid Contamination: Use sterile, nuclease-free pipette tips and work in a clean environment to prevent contamination that could degrade your dATP.
References
- Bhatnagar, B. S., Pikal, M. J., & Bogner, R. H. (2007). pH change in frozen parenteral formulations: potential for protein instability. Journal of pharmaceutical sciences, 96(6), 1361-1376.
- BenchChem Technical Support Team. (2025).
- Kolhe, P., Amend, E., & Singh, S. K. (2010). Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation. Biotechnology progress, 26(3), 727-733.
- Orii, Y., & Morita, M. (1977). Measurement of the pH of frozen buffer solutions by using pH indicators. Journal of biochemistry, 81(1), 163-168.
- Abcam. (2020). ab253393 Live Cell Luciferase Assay Kit.
- Law, B. A., Liao, C., Moore, T. L., & Zeczycki, T. N. (2023). Liquid Chromatography Method for Simultaneous Quantification of ATP and its Degradation Products Compatible with both UV-Vis and Mass Spectrometry Detection. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1226, 123793.
- Pikal-Cleland, K. A., & Carpenter, J. F. (2016). Suppression of protein inactivation during freezing by minimizing pH changes using ionic cryoprotectants. Journal of pharmaceutical sciences, 105(5), 1601-1608.
- Sundaramurthi, P., & Shalaev, E. Y. (2010). “pH Swing” in Frozen Solutions—Consequence of Sequential Crystallization of Buffer Components. Journal of pharmaceutical sciences, 99(11), 4534-4545.
- Sigma-Aldrich. (n.d.). Hot Start dNTP Protocol.
- Creative Biogene. (n.d.). PCR Basic Troubleshooting Guide.
- Bio-Rad. (n.d.). PCR Troubleshooting.
- Promega Corporation. (2024). Luciferase Assay System Protocol.
- National Center for Biotechnology Inform
- Cordsmeier, L., & Hahn, M. B. (2021). DNA Stability in Biodosimetry, Pharmacy and DNA Based Data‐Storage: Optimal Storage and Handling Conditions. ChemBioChem, 22(19), 2824-2830.
- Caister Academic Press. (n.d.). PCR Troubleshooting.
- Institute for HIV Research. (n.d.). dNTP Aliquots.
- New England Biolabs. (n.d.). PCR Troubleshooting Guide.
- Repfon. (n.d.). The Definitive Guide to dNTPs.
- Ubigene. (2025). Dual Luciferase Reporter Assay Protocol.
- Sigma-Aldrich. (n.d.).
- University of San Diego. (n.d.). Enzyme Assay Protocol.
- Bioline. (n.d.). Definitive Guide to dNTPs.
- Chen, Y., et al. (2016). Inhibitory Effect of Bridged Nucleosides on Thermus aquaticus DNA Polymerase and Insight into the Binding Interactions. PloS one, 11(1), e0147573.
- Life Expressions. (n.d.). Definitive Guide to dNTPs.
- Cayman Chemical. (n.d.).
- G-Biosciences. (n.d.). Enzyme Analysis.
- University of San Diego. (n.d.). Method of Enzyme Assay.
- Bioline. (n.d.). Definitive Guide to dNTPs.
- Chen, Y., et al. (2016). Inhibitory Effect of Bridged Nucleosides on Thermus aquaticus DNA Polymerase and Insight into the Binding Interactions. PloS one, 11(1), e0147573.
- Kennedy, E. M., et al. (2021). Virions from HEK 293T cells contained dNTPs with dTTP >dCTP ≈ dATP >dGTP. Journal of Biological Chemistry, 297(3), 101053.
- Ubigene. (2025). Luciferase Assay: Principles, Purpose, and Process.
- Karlberg, T., et al. (2022). Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples. Nucleic acids research, 50(4), e21.
- Zhang, Y., et al. (2021). Results of the Freeze−Thaw Stability Study. Journal of agricultural and food chemistry, 69(4), 1348-1356.
- Frederick National Laboratory for Cancer Research. (2015). Freeze Thaw Stability Study by HPLC-SEC SOP 22501 Rev 03.
- Thermo Fisher Scientific. (n.d.). HPLC Method Development Steps.
- CONICET. (2017).
- University of Notre Dame. (2020). HPLC METHODOLOGY MANUAL.
- ResearchGate. (n.d.).
- Bitesize Bio. (2025). Freeze-Thaw Cycles and Why We Shouldn't Do It.
- Chrom Tech. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Stanton, D. T. (2006). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of biomolecular screening, 11(7), 843-849.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DNA Stability in Biodosimetry, Pharmacy and DNA Based Data‐Storage: Optimal Storage and Handling Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. life-expression.com [life-expression.com]
- 4. Hot Start dNTP Protocol [sigmaaldrich.cn]
- 5. repfon.com [repfon.com]
- 6. Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 9. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 10. hiv-forschung.de [hiv-forschung.de]
- 11. neb.com [neb.com]
- 12. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Luciferase Assay System Protocol [promega.sg]
Validation & Comparative
A Researcher's Guide to Selecting and Qualifying dATP from Commercial Suppliers
For Researchers, Scientists, and Drug Development Professionals
Deoxyadenosine triphosphate (dATP) is a fundamental building block for DNA synthesis, making its quality paramount for the success of critical molecular biology applications ranging from PCR and qPCR to next-generation sequencing.[1] While numerous commercial suppliers offer high-purity dATP, subtle variations in manufacturing processes, quality control, and formulation can significantly impact experimental outcomes. This guide provides a framework for objectively comparing dATP from different suppliers, complete with experimental protocols to empower researchers to make informed decisions based on performance data.
The Importance of dATP Quality
The purity and stability of dATP are essential for achieving successful and reproducible results in enzymatic reactions involving DNA polymerases.[2] Contaminants such as other deoxynucleotide triphosphates (dNTPs), ribonucleoside triphosphates, or inhibitors from the manufacturing process can decrease the sensitivity and yield of PCR and other applications.[2][3] Furthermore, the presence of deoxynucleoside di- and monophosphates (dNDPs and dNMPs) can indicate degradation and affect the performance of DNA polymerases.[2]
Key quality parameters to consider when evaluating dATP from different suppliers include:
-
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC), with reputable suppliers ensuring >99% purity.[4][5][6]
-
Concentration: Accurately determined concentration is crucial for preparing balanced dNTP mixes.[6]
-
Stability: Resistance to degradation under various storage conditions and freeze-thaw cycles.[2][3]
-
Functional Performance: Consistent and reliable performance in demanding applications like long-range PCR and qPCR.[1][7]
-
Lot-to-Lot Consistency: Minimal variability between different manufacturing batches to ensure long-term experimental reproducibility.[8][9]
Many suppliers provide Certificates of Analysis (CoA) for each lot, which detail the results of their internal quality control testing.[5][10][11][12] Reviewing these documents is a critical first step in supplier evaluation.
Comparative Experimental Workflow
To objectively assess dATP from different suppliers, a systematic approach involving several key experiments is recommended. This workflow allows for a head-to-head comparison of performance under your specific laboratory conditions.
Caption: A structured workflow for comparing dATP from various suppliers.
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments outlined in the workflow.
Spectrophotometric Analysis of Concentration and Purity
This initial step verifies the supplier's stated concentration and provides a preliminary assessment of purity.
Protocol:
-
Prepare a working dilution of each dATP sample in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).[13]
-
Blank the spectrophotometer with the same buffer.
-
Measure the absorbance of the diluted dATP at 260 nm, 280 nm, and 320 nm.[13][14]
-
Calculate the concentration using the Beer-Lambert law, where the extinction coefficient for dATP at 260 nm and pH 7.0 is 15.4 x 10³ L mol⁻¹ cm⁻¹.[3]
-
Determine the A260/A280 and A260/A230 ratios to assess purity. A pure dATP solution should have an A260/A280 ratio of approximately 0.15 and an A250/A260 of around 0.78.[10]
Data Summary Table:
| Supplier | Lot Number | Stated Conc. (mM) | Measured Conc. (mM) | A260/A280 Ratio | A250/A260 Ratio |
| Supplier A | Lot 123 | 100 | 101.2 | 0.15 | 0.77 |
| Supplier B | Lot 456 | 100 | 98.5 | 0.16 | 0.79 |
| Supplier C | Lot 789 | 100 | 105.1 | 0.14 | 0.75 |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC provides a more detailed and accurate measure of dATP purity, separating it from potential contaminants like dADP and dAMP.
Protocol:
-
Utilize an anion-exchange HPLC column suitable for nucleotide separation.
-
Prepare a standard curve with known concentrations of high-purity dATP, dADP, and dAMP.
-
Run the dATP samples from each supplier under optimized conditions (e.g., gradient elution with a phosphate buffer).
-
Quantify the area under the curve for dATP and any contaminating species.
-
Calculate the purity of dATP as a percentage of the total nucleotide peak area.[4][5]
Data Summary Table:
| Supplier | Lot Number | dATP Purity (%) | dADP (%) | Other Impurities (%) |
| Supplier A | Lot 123 | 99.5 | 0.4 | 0.1 |
| Supplier B | Lot 456 | 99.2 | 0.7 | 0.1 |
| Supplier C | Lot 789 | 98.8 | 1.0 | 0.2 |
Functional Assay: Standard and Long-Range PCR
This is a critical test to evaluate how the dATP performs in a common and demanding application.
Caption: Workflow for functional testing of dATP in PCR applications.
Protocol:
-
Prepare separate PCR master mixes for each dATP supplier, ensuring all other components (polymerase, buffer, primers, template, and other dNTPs) are from the same source and lot.
-
For standard PCR, use a reliable primer set to amplify a 1-2 kb fragment from a well-characterized template (e.g., human genomic DNA).[15]
-
For long-range PCR, select a robust polymerase blend and primer set designed to amplify a larger fragment (>10 kb).[7][16][17]
-
Use a final concentration of 200 µM for each dNTP.[4]
-
Perform PCR with optimized cycling conditions. For long-range PCR, an elongation temperature of 68°C is often recommended.[7][18]
-
Analyze the PCR products on an agarose gel, comparing the yield and specificity of the amplicons.[19]
Data Summary Table:
| Supplier | Standard PCR (2 kb) Yield | Long-Range PCR (15 kb) Yield | Specificity (Presence of non-specific bands) |
| Supplier A | High | High | High |
| Supplier B | High | Moderate | High |
| Supplier C | Moderate | Low/None | Moderate |
Functional Assay: qPCR Efficiency and Sensitivity
This experiment assesses the impact of dATP quality on the efficiency and sensitivity of quantitative PCR.
Protocol:
-
Prepare qPCR master mixes as described for standard PCR, using a SYBR Green or probe-based detection system.
-
Create a serial dilution of a known template to generate a standard curve.
-
Perform qPCR on each dilution point using the dATP from each supplier.
-
Analyze the resulting amplification plots and standard curves to determine the PCR efficiency and the limit of detection for each dATP source.[20]
Data Summary Table:
| Supplier | qPCR Efficiency (%) | R² of Standard Curve | Cq at Lowest Dilution |
| Supplier A | 98.5 | 0.998 | 34.2 |
| Supplier B | 95.2 | 0.995 | 34.8 |
| Supplier C | 91.8 | 0.991 | 35.5 |
Stability Assessment: Freeze-Thaw Cycles
The stability of dATP after repeated freeze-thaw cycles is important for labs that do not aliquot their dNTP stocks.
Protocol:
-
Subject aliquots of dATP from each supplier to a series of freeze-thaw cycles (e.g., 5, 10, and 20 cycles).[2]
-
After the designated number of cycles, use the dATP in a standard PCR reaction as described above.
-
Compare the PCR product yield and quality to a control sample that has not undergone freeze-thaw cycles.
Data Summary Table:
| Supplier | PCR Yield after 5 Cycles | PCR Yield after 10 Cycles | PCR Yield after 20 Cycles |
| Supplier A | No change | No change | Slight decrease |
| Supplier B | No change | Slight decrease | Moderate decrease |
| Supplier C | Slight decrease | Moderate decrease | Significant decrease |
Some suppliers offer dATP as lithium salts, which may offer greater resistance to repeated freezing and thawing.[2][3]
Lot-to-Lot Consistency Evaluation
For long-term projects, ensuring consistency between different lots of dATP is crucial for data comparability.[8][21][22]
Protocol:
-
When a new lot of dATP is purchased, perform a side-by-side comparison with the previous lot.[21][23]
-
Conduct a key functional assay, such as long-range PCR or qPCR, with both lots.
-
Compare the results to ensure that the new lot performs within acceptable parameters of the previous lot.
Data Summary Table:
| Supplier | Parameter | Lot 123 | Lot 124 | % Difference |
| Supplier A | Long-Range PCR Yield | High | High | <5% |
| qPCR Efficiency | 98.5% | 98.2% | 0.3% |
Conclusion and Recommendations
The selection of a dATP supplier should be based on a comprehensive evaluation of purity, performance, and stability. While many suppliers offer high-quality products, the experimental validation outlined in this guide will provide the empirical data needed to select the most reliable and cost-effective option for your specific research needs. It is recommended to perform this evaluation for any new supplier and to periodically re-evaluate existing suppliers, especially when embarking on sensitive or long-term projects.
References
-
Using dNTP in Polymerase Chain Reaction (PCR) | BioChain Institute Inc. (n.d.). BioChain Institute Inc. Retrieved February 22, 2024, from [Link]
-
Svec, D., Tichopad, A., Novosadova, V., Pfaffl, M. W., & Kubista, M. (2015). How good is a PCR efficiency estimate: Recommendations for precise and robust qPCR efficiency assessments. Biomolecular Detection and Quantification, 3, 9–16. [Link]
-
dATP, dCTP, dGTP, dTTP | BioChain Institute Inc. (n.d.). BioChain Institute Inc. Retrieved February 22, 2024, from [Link]
-
The synthesis of 3'-dATP and its use as an inhibitor of ATP-dependent DNA synthesis in toluene-treated Escherichia coli. (1973). PubMed. Retrieved February 22, 2024, from [Link]
-
Li, C., et al. (2023). Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions. Biosensors, 13(6), 599. [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and products. (2003). European Medicines Agency. Retrieved February 22, 2024, from [Link]
-
Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Pan American Health Organization. Retrieved February 22, 2024, from [Link]
-
El-Boraie, A. M., & Salah, M. (2022). Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present. Molecules, 27(12), 3731. [Link]
-
QIAGEN® LongRange PCR Handbook. (2010). QIAGEN. Retrieved February 22, 2024, from [Link]
-
Gaki, G. S., & Papageorgiou, A. C. (2013). Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network. Methods in Molecular Biology, 1028, 67–75. [Link]
-
A guide to long-range PCR for Nanopore sequencing. (2025, May 27). protocols.io. Retrieved February 22, 2024, from [Link]
-
Stability of Genomic DNA at Various Storage Conditions. (n.d.). Gentra Systems. Retrieved February 22, 2024, from [Link]
-
DNA Spectrophotometer: Purity & Concentration. (n.d.). QIAGEN. Retrieved February 22, 2024, from [Link]
-
Zheng, L., et al. (2021). Discovery of a novel DNA polymerase inhibitor and characterization of its antiproliferative properties. Journal of Biological Chemistry, 296, 100412. [Link]
-
How to Verify Lot-to-Lot Consistency of Biochemical Raw Materials. (2025, May 9). Patsnap Synapse. Retrieved February 22, 2024, from [Link]
-
Long PCR Protocol. (2000, June 2). Harvard University. Retrieved February 22, 2024, from [Link]
-
Stability Study SOP as per ICH Guideline. (2020, January 25). Pharma Beginners. Retrieved February 22, 2024, from [Link]
-
Leveque, E., et al. (2010). PCR performance of a thermostable heterodimeric archaeal DNA polymerase. Extremophiles, 14(3), 257–266. [Link]
-
Why do I need lot-to-lot comparison? For longitudinal studies, the major concern is the stability of the analyte of interest. (2019, February 27). RayBiotech. Retrieved February 22, 2024, from [Link]
-
Spectrophotometric analysis of nucleic acids. (2018). ResearchGate. Retrieved February 22, 2024, from [Link]
-
DNA Preservation and Storage at Room Temperature. (n.d.). 300K Solutions. Retrieved February 22, 2024, from [Link]
-
Tackling Reagent Lot-to-Lot Verification in the Clinical Laboratory. (2014, July 1). myadlm.org. Retrieved February 22, 2024, from [Link]
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
Effects of storage conditions on the stability of qPCR reagents: implications for environmental DNA detection. (2025, August 6). ResearchGate. Retrieved February 22, 2024, from [Link]
-
Certificate of Analysis Template For Chemical. (n.d.). Scribd. Retrieved February 22, 2024, from [Link]
-
API Certificates of Analysis. (2017, May 15). CriticalPoint. Retrieved February 22, 2024, from [Link]
-
Q&A Part 4: Ensuring Lot-to-Lot Consistency. (2019, March 11). Biocompare. Retrieved February 22, 2024, from [Link]
-
How to Measure DNA Purity & Concentration (A260/A280). (2025, July 5). HINOTEK. Retrieved February 22, 2024, from [Link]
-
Assessing Different PCR Master Mixes for Ultrarapid DNA Amplification: Important Analytical Parameters. (2024, February 23). MDPI. Retrieved February 22, 2024, from [Link]
Sources
- 1. Using dNTP in Polymerase Chain Reaction (PCR) | BioChain Institute Inc. [biochain.com]
- 2. dATP | Bioline | Meridian Bioscience [bioline.com]
- 3. meridianbioscience.com [meridianbioscience.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. neb.com [neb.com]
- 7. qiagen.com [qiagen.com]
- 8. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Verify Lot-to-Lot Consistency of Biochemical Raw Materials [synapse.patsnap.com]
- 10. custombiotech.roche.com [custombiotech.roche.com]
- 11. scribd.com [scribd.com]
- 12. criticalpoint.therapeuticresearch.com [criticalpoint.therapeuticresearch.com]
- 13. DNA Spectrophotometer: Purity & Concentration | QIAGEN [qiagen.com]
- 14. How do I determine the concentration, yield and purity of a DNA sample? [worldwide.promega.com]
- 15. neb.com [neb.com]
- 16. protocols.io [protocols.io]
- 17. Long PCR Protocol [arep.med.harvard.edu]
- 18. KAPA Long Range PCR Kits FAQs [sigmaaldrich.com]
- 19. sustain.ubc.ca [sustain.ubc.ca]
- 20. Essential role of polymerases for assay performance – Impact of polymerase replacement in a well-established assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. research.chop.edu [research.chop.edu]
- 22. myadlm.org [myadlm.org]
- 23. biocompare.com [biocompare.com]
A Researcher's Guide to the Validation of dATP Concentration: HPLC vs. Alternatives
In drug development and molecular biology research, the accurate quantification of 2'-deoxyadenosine 5'-triphosphate (dATP) is critical. As a fundamental building block for DNA synthesis, fluctuations in dATP pools can signify therapeutic efficacy, cellular toxicity, or the status of various disease states.[1] This guide provides an in-depth comparison of the most common analytical method for dATP validation—High-Performance Liquid Chromatography (HPLC)—with its primary alternatives. We will delve into the technical nuances of each method, present supporting experimental data, and explain the rationale behind protocol choices, empowering you to select and validate the most appropriate method for your research needs.
The Gold Standard: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
For decades, HPLC has been a robust and reliable technique for the separation and quantification of nucleotides.[2] Specifically, Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) is the most prevalent approach for analyzing highly polar molecules like dATP.[3][4]
The "Why": Understanding the Mechanism of IP-RP-HPLC
The core challenge in analyzing dATP is its hydrophilic nature, due to the negatively charged phosphate groups.[3] Standard reversed-phase HPLC columns with hydrophobic stationary phases (like C18) would result in poor retention of dATP. IP-RP-HPLC overcomes this by introducing an ion-pairing agent into the mobile phase.[2] This agent, typically a quaternary ammonium salt such as tetrabutylammonium (TBA), possesses a hydrophobic "tail" that interacts with the stationary phase and a positively charged "head" that forms an ion pair with the negatively charged phosphate groups of dATP. This interaction effectively increases the hydrophobicity of dATP, allowing for its retention and subsequent separation on a C18 column.[2]
Experimental Workflow & Protocol Validation
A typical IP-RP-HPLC workflow for dATP validation involves several key stages, each with critical considerations for ensuring data integrity.
Caption: A generalized workflow for dATP quantification using HPLC.
Detailed Protocol:
-
Sample Preparation:
-
Homogenize cells or tissues in an ice-cold extraction buffer (e.g., 60% methanol or 0.5M perchloric acid) to precipitate proteins and halt enzymatic activity.[5]
-
Centrifuge the homogenate to pellet the precipitated material.
-
Neutralize the supernatant if an acidic extraction was used.
-
Filter the final extract through a 0.22 µm filter to remove any particulates that could damage the HPLC column.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is a common choice.[6]
-
Mobile Phase A: A buffer containing an ion-pairing agent (e.g., 10 mM Tetrabutylammonium hydrogen sulfate) at a specific pH (typically around 6.0-7.0).[2]
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A gradient elution is typically employed, starting with a low percentage of organic solvent and gradually increasing to elute more retained compounds.
-
Flow Rate: A standard flow rate is 1.0 mL/min.[7]
-
Detection: UV absorbance is monitored at approximately 260 nm, the wavelength of maximum absorbance for adenine.[2]
-
Method Validation (According to ICH Q2(R1) Guidelines): [8][9]
The validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose.[9] Key parameters to assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of dATP in blank samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[8] This is typically assessed by preparing a series of dATP standards and plotting the peak area against concentration. A correlation coefficient (R²) of >0.999 is desirable.[10]
-
Accuracy: The closeness of the test results to the true value. This is often determined by spike-recovery experiments, where a known amount of dATP is added to a sample matrix and the percent recovery is calculated. Acceptable recovery is typically within 80-120%.[7][9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For intra-day and inter-day precision, an RSD of <2% is generally considered acceptable.[11]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[9]
Comparative Analysis: HPLC vs. Alternative Methods
While HPLC is a powerful tool, alternative methods exist, each with its own set of advantages and disadvantages. The choice of method often depends on the specific requirements of the study, such as sensitivity, throughput, and available instrumentation.
| Method | Principle | Advantages | Disadvantages |
| IP-RP-HPLC | Chromatographic separation based on hydrophobicity after ion-pairing, with UV detection. | Robust, reliable, and widely available instrumentation. Good for quantification over a wide dynamic range. | Moderate sensitivity, can be time-consuming, and ion-pairing agents can be harsh on columns.[12] |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometry for highly specific detection based on mass-to-charge ratio. | High sensitivity and specificity, allowing for the quantification of very low abundance analytes.[1][13] Can be used for multiplex analysis of multiple nucleotides simultaneously.[14] | Higher instrument cost and complexity. Potential for ion suppression from the sample matrix. |
| Enzymatic Assays | Utilizes specific enzymes that act on dATP, leading to a measurable signal (e.g., fluorescence, luminescence, or change in absorbance). | Can be very sensitive and suitable for high-throughput screening.[15] Does not require expensive chromatography equipment. | Can be susceptible to interference from other components in the sample that affect enzyme activity. May be less precise than chromatographic methods. |
A Deeper Dive into the Alternatives
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS offers a significant increase in sensitivity and specificity compared to HPLC-UV.[1][12] The mass spectrometer acts as a highly selective detector, identifying dATP based on its unique mass-to-charge ratio and fragmentation pattern. This makes it particularly useful for complex biological matrices where co-eluting peaks can interfere with UV detection. A validated LC-MS/MS method can achieve a lower limit of quantification in the femtomole range.[12]
Caption: Workflow for dATP quantification using LC-MS/MS.
Enzymatic Assays:
Enzymatic methods offer a non-chromatographic approach to dATP quantification. A common strategy involves a coupled enzyme system where the consumption of dATP by a specific enzyme (like a DNA polymerase) is linked to a secondary reaction that produces a readily detectable signal. For example, the reaction can be coupled to the production of pyrophosphate (PPi), which can then be measured using a luciferase-based assay. These assays are often amenable to a 96-well plate format, making them suitable for high-throughput applications.[15]
Conclusion: Selecting the Right Tool for the Job
The validation of dATP concentration is a critical step in many areas of research. While IP-RP-HPLC remains a reliable and robust workhorse, the choice of analytical method should be guided by the specific needs of your experiment.
-
For routine analysis requiring good accuracy and precision, HPLC-UV is often sufficient.
-
When ultimate sensitivity and specificity are paramount, especially in complex biological samples, LC-MS/MS is the superior choice.[1]
-
For high-throughput screening applications where speed and cost are major considerations, enzymatic assays provide a viable alternative.
Regardless of the method chosen, a thorough validation according to established guidelines is essential to ensure the generation of high-quality, reproducible, and trustworthy data.[11]
References
- Agilent Technologies. (2024, May 22). Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography.
- Bitesize Bio. (2025, June 2). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC.
- Justesen, J., et al. (2015, June 26). Enzyme assays for synthesis and degradation of 2-5As and other 2′-5′ oligonucleotides. BMC Biochemistry.
- King, A. M., et al. (n.d.). Development and validation of a LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate. PMC.
- Pachl, P., et al. (2020, February 27). A user-friendly, high-throughput tool for the precise fluorescent quantification of deoxyribonucleoside triphosphates from biological samples. PMC.
- ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Ahmad, S., et al. (n.d.). Development and Validation of a Rapid RP-HPLC-DAD Analysis Method for the Simultaneous Quantitation of Paclitaxel and Lapatinib in a Polymeric Micelle Formulation. PMC.
- European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- ACE. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Cohen, A., et al. (n.d.). A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. PMC.
- bioRxiv. (2019, December 18). Step-by-step protocol for measurement of dNTP concentrations in mouse tissues.
- Journal of Pharmaceutical and Allied Sciences. (2024, November 25). Development of a validated RP-HPLC/PDA method for the quantitative estimation of tepotinib in tablet dosage form.
- MetwareBio. (n.d.). dNTPs: Functions, Metabolism, Interactions, and LC-MS/MS Analysis.
- Nyrén, P. (n.d.). Enzymatic Method for Continuous Monitoring of DNA Polymerase Activity. Analytical Biochemistry.
- Waters Corporation. (n.d.). Ion-Pair Reversed-Phase Liquid Chromatography Method for Analysis of mRNA Poly(A) Tail Heterogeneity.
- Creative Proteomics. (n.d.). dNTPs Quantification Using Mass Spectrometry: A Comprehensive Guide.
- Sigma-Aldrich. (n.d.). Enzymatic Assay of Hexokinase.
- Journal of Pharmaceutical and Allied Sciences. (2024, July 24). RP HPLC Method Development and Validation on Dapagliflozin.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Bio-protocol. (2020, May 5). A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase.
- ABclonal. (2019, August 29). 4 Methods for Measuring Cell Proliferation.
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- Addgene. (2020, July 21). Quantifying DNA? Here are Five DNA Quantification Methods to Consider.
- LCGC International. (2022, December 1). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity.
- AK Lectures. (2015, February 1). Enzyme Assay, Enzyme Activity and Specific Activity. YouTube.
- DeNovix. (2022, June 10). 5 Different DNA Quantification Methods to Consider.
- Journal of Pharmaceutical and Biomedical Analysis. (2022, March 17). Development & Validation of RP-HPLC Method for Quantitative Estimation of Dasatinib and its Impurities in Pharmaceutical Dosage Form.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
- Labroots. (2021, January 5). How to quantify 200 metabolites with one LC-MS/MS method? YouTube.
- Molecules. (2025, April 24). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk.
- Analytical Biochemistry. (2009, May 1). An ion-pair reversed-phase HPLC method for determination of fresh tissue adenine nucleotides avoiding freeze-thaw degradation of ATP.
- Agilent Technologies. (2021, November 1). Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC.
Sources
- 1. dNTPs: Functions, Metabolism, Interactions, and LC-MS/MS Analysis - MetwareBio [metwarebio.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. agilent.com [agilent.com]
- 5. An ion-pair reversed-phase HPLC method for determination of fresh tissue adenine nucleotides avoiding freeze-thaw degradation of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Rapid RP-HPLC-DAD Analysis Method for the Simultaneous Quantitation of Paclitaxel and Lapatinib in a Polymeric Micelle Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journaljpri.com [journaljpri.com]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. japsonline.com [japsonline.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. Development and validation of a LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dNTPs Quantification Using Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
- 14. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A user-friendly, high-throughput tool for the precise fluorescent quantification of deoxyribonucleoside triphosphates from biological samples - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to dATP vs. Synthetic Analogs in PCR: A Performance-Based Comparison
For researchers, scientists, and drug development professionals engaged in the precise art of polymerase chain reaction (PCR), the choice of nucleotides extends beyond the canonical four. While deoxyadenosine triphosphate (dATP) is the natural and most common building block, a growing arsenal of synthetic dATP analogs offers unique functionalities and performance enhancements. This guide provides an in-depth, objective comparison of the performance of dATP versus its synthetic counterparts, supported by experimental principles and data to inform your selection for optimal PCR outcomes.
The Central Role of dATP and the Rationale for Synthetic Analogs
Deoxyadenosine triphosphate (dATP) is one of the four essential deoxynucleoside triphosphates (dNTPs) that a DNA polymerase utilizes to synthesize new DNA strands during PCR.[1][2] Its primary role is to be incorporated into the growing DNA chain opposite a thymine (T) base on the template strand, forming a crucial A-T base pair that maintains the integrity of the genetic code.[2]
The rationale for employing synthetic dATP analogs stems from the desire to overcome certain limitations of standard PCR or to introduce specific functionalities into the amplified DNA. These objectives include:
-
Enhancing PCR Performance: Improving metrics like yield, specificity, and the ability to amplify difficult (e.g., GC-rich) templates.
-
Modifying DNA Properties: Introducing labels for detection (fluorescence, biotin), reactive groups for downstream conjugation, or altering the thermal stability of the resulting DNA duplex.[3]
-
Probing Molecular Interactions: Using photoreactive analogs to study DNA-protein interactions.[4]
This guide will focus on the performance-enhancing aspects of dATP analogs in PCR, specifically examining their impact on fidelity, yield, and processivity.
Performance Metrics: A Head-to-Head Comparison
The decision to substitute dATP with a synthetic analog should be driven by a clear understanding of the potential trade-offs. The following sections break down the key performance indicators.
Fidelity: The Accuracy of DNA Replication
PCR fidelity refers to the ability of the DNA polymerase to accurately incorporate the correct nucleotide during amplification.[5] Errors introduced by the polymerase can lead to mutations in the final product, which is a critical consideration in applications like sequencing, cloning, and site-directed mutagenesis.[6]
-
dATP: When used with a high-fidelity proofreading polymerase (e.g., Pfu, KOD), dATP allows for a very low error rate.[6][7] Non-proofreading polymerases like Taq have a higher intrinsic error rate.[8] The fidelity with dATP is the baseline against which analogs are measured.
-
Synthetic Analogs: The impact of a dATP analog on fidelity is highly dependent on its structure and the polymerase used.
-
7-deaza-dATP: This analog is often used to resolve band compression in sequencing gels by reducing the formation of secondary structures in G-rich regions.[5] While it can be efficiently incorporated by many polymerases, its effect on fidelity can vary. High-fidelity polymerases like KOD are reported to be highly suitable for amplifying modified DNA, suggesting they can incorporate 7-deaza-dATP with high accuracy.[5]
-
2-Amino-dATP (d(2-amA)TP): This analog forms a more stable triple hydrogen bond with thymine compared to the two bonds in a standard A-T pair. This increased stability can enhance primer and probe hybridization.[9] While it can be incorporated efficiently, the altered base pairing energy may influence the polymerase's proofreading activity, and its impact on fidelity requires careful evaluation for each specific polymerase.
-
Table 1: Comparative Fidelity of dATP vs. Synthetic Analogs
| Nucleotide | Polymerase Type | Expected Fidelity | Key Considerations |
| dATP | Proofreading (e.g., Pfu, KOD) | Very High | Gold standard for high-fidelity PCR.[6][7] |
| Non-Proofreading (e.g., Taq) | Moderate to Low | Higher intrinsic error rate.[8] | |
| 7-deaza-dATP | Proofreading (e.g., KOD) | High | Reduces secondary structures; generally well-tolerated by high-fidelity enzymes.[5] |
| Non-Proofreading (e.g., Taq) | Low | Fidelity is expected to be similar to or slightly lower than with dATP.[5] | |
| 2-Amino-dATP | Proofreading | Moderate to High | Increased duplex stability may affect proofreading efficiency; requires empirical validation. |
| Non-Proofreading | Low | The impact on fidelity is less critical due to the enzyme's inherent error rate. |
Yield and Efficiency: The Robustness of Amplification
PCR yield refers to the total amount of amplified product, while efficiency is a measure of the rate of product accumulation per cycle.[10][11]
-
dATP: In a well-optimized PCR, dATP supports robust and efficient amplification.[1] Factors like dNTP concentration and magnesium levels can be adjusted to maximize yield.[6][12]
-
Synthetic Analogs: The substitution of dATP with an analog can impact yield and efficiency.
-
7-deaza-dATP: Generally, this analog is well-incorporated and supports good PCR yields, especially in templates prone to secondary structures where it can improve amplification by preventing polymerase stalling.[5]
-
2-Amino-dATP: The increased stability of the duplex formed with 2-amino-dATP can lead to "overstabilization" of the amplicon, making it more difficult to denature in subsequent PCR cycles.[9] This can reduce overall PCR efficiency if denaturation times and temperatures are not adjusted. However, for A/T-rich sequences, this enhanced stability can improve primer annealing and lead to better yields.[9]
-
Table 2: Comparative Yield and Efficiency of dATP vs. Synthetic Analogs
| Nucleotide | Impact on Yield | Impact on Efficiency | Key Considerations |
| dATP | High (in optimized reactions) | High | The standard for robust amplification. |
| 7-deaza-dATP | High (especially with GC-rich templates) | High | Can improve amplification of difficult templates.[5] |
| 2-Amino-dATP | Variable (can be high for A/T-rich templates) | Can be reduced due to amplicon overstabilization | May require optimization of denaturation conditions.[9] |
Experimental Design for Comparative Analysis
To empirically determine the best nucleotide for your specific application, a well-designed comparative experiment is essential.
Workflow for Performance Comparison
Caption: Workflow for comparing dATP and synthetic analog performance in PCR.
Detailed Experimental Protocol: A Template
This protocol provides a framework for comparing the performance of dATP with a synthetic analog.
Objective: To compare the fidelity and yield of PCR using standard dATP versus a synthetic dATP analog.
Materials:
-
High-fidelity DNA polymerase (e.g., KOD or Pfu)
-
10x Polymerase Buffer
-
dNTP mix (10 mM each of dGTP, dCTP, dTTP)
-
dATP solution (10 mM)
-
Synthetic dATP analog solution (10 mM)
-
Forward and Reverse Primers (10 µM each)
-
DNA Template
-
Nuclease-free water
-
Thermocycler
-
Agarose gel electrophoresis system
-
DNA quantification system (e.g., Qubit or NanoDrop)
-
Reagents for cloning and sequencing (e.g., TOPO cloning kit, sequencing primers)
Procedure:
-
Master Mix Preparation: Prepare two master mixes, one for the control (dATP) and one for the test (dATP analog). For a 50 µL reaction:
| Component | Volume (µL) | Final Concentration |
| 10x Polymerase Buffer | 5 | 1x |
| dGTP, dCTP, dTTP mix (10mM) | 1 | 200 µM each |
| dATP or Analog (10mM) | 1 | 200 µM |
| Forward Primer (10 µM) | 2.5 | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 | 0.5 µM |
| DNA Template (10 ng/µL) | 1 | 10 ng |
| DNA Polymerase | 1 | (as per manufacturer) |
| Nuclease-free water | up to 50 |
-
PCR Amplification:
-
Aliquot the master mixes into PCR tubes.
-
Perform PCR using a standard three-step cycling protocol. An example for a high-fidelity polymerase:
-
Initial Denaturation: 95°C for 2 minutes
-
30 Cycles:
-
Denaturation: 95°C for 20 seconds
-
Annealing: 55-65°C for 30 seconds (optimize as needed)[13]
-
Extension: 72°C for 30 seconds/kb
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
-
-
Yield Analysis:
-
Run 5 µL of each PCR product on a 1% agarose gel to visually inspect for a band of the correct size and estimate relative yield.
-
Quantify the concentration of the remaining PCR products using a fluorometric method.
-
-
Fidelity Analysis:
-
Purify the PCR products.
-
Clone the products from both the control and test reactions into a suitable vector.
-
Transform the vectors into competent E. coli.
-
Select and culture at least 10-15 individual colonies from each transformation.
-
Isolate plasmid DNA and sequence the inserts using Sanger sequencing.
-
Align the sequences to the reference template to identify and count any mutations. The error rate can then be calculated.
-
Mechanism of Nucleotide Incorporation
The incorporation of a nucleotide into a growing DNA strand is a highly specific process guided by the DNA polymerase.
Caption: Mechanism of nucleotide incorporation by DNA polymerase.
During the extension step of PCR, the DNA polymerase binds to the primer-template duplex. An incoming dNTP (or its analog) enters the active site and, if it forms a correct Watson-Crick base pair with the template base, the polymerase catalyzes the formation of a phosphodiester bond, adding the nucleotide to the 3' end of the primer and releasing a pyrophosphate molecule.[2] For high-fidelity polymerases, if an incorrect nucleotide is incorporated, the enzyme's 3'→5' exonuclease activity can remove the mismatched base before proceeding. The structure of a synthetic analog can influence both the efficiency of incorporation and the ability of the exonuclease domain to recognize and excise errors.
Conclusion and Recommendations
The choice between dATP and its synthetic analogs is not a matter of one being universally superior, but rather of selecting the right tool for the specific experimental goal.
-
For standard PCR applications requiring high fidelity , such as cloning and sequencing of non-problematic templates, dATP remains the nucleotide of choice when paired with a proofreading polymerase.
-
When amplifying GC-rich templates or sequences prone to secondary structures , 7-deaza-dATP can significantly improve PCR yield and is a valuable alternative.
-
For applications involving A/T-rich sequences or requiring enhanced hybridization of primers and probes , 2-amino-dATP can be beneficial, provided that cycling conditions are optimized to account for increased amplicon stability.
Ultimately, the principles and protocols outlined in this guide empower the researcher to make an informed decision based on a combination of theoretical understanding and empirical data. As a Senior Application Scientist, my final recommendation is to always validate the performance of any non-standard reagent within the context of your specific experimental system.
References
-
Agilent. (n.d.). High-Fidelity PCR Enzymes: Properties and Error Rate Determinations. Retrieved from [Link]
-
baseclick. (n.d.). dATP: Role in DNA Synthesis, Research & Applications. Retrieved from [Link]
-
BioChain Institute Inc. (n.d.). Using dNTP in Polymerase Chain Reaction (PCR). Retrieved from [Link]
-
Boster Biological Technology. (n.d.). PCR Protocols & Primer Design Guide. Retrieved from [Link]
-
Gene-Quantification. (n.d.). Comparing Algorithms for Calculating Amplification Efficiencies of Real-Time PCR. Retrieved from [Link]
-
Kuwahara, M., et al. (2006). Substrate property and incorporation accuracy of various dATP analogs during enzymatic polymerization using thermostable DNA polymerases. Nucleic Acids Symposium Series, (50), 31-32. Retrieved from [Link]
-
Kuwahara, M., et al. (2007). Systematic characterization of 2′-deoxynucleoside- 5′-triphosphate analogs as substrates for DNA polymerases by polymerase chain reaction and kinetic studies on enzymatic production of modified DNA. Nucleic Acids Research, 35(13), 4377-4386. Retrieved from [Link]
-
Lebedev, A. V., et al. (2008). Use of Base-Modified Duplex-Stabilizing Deoxynucleoside 5′-Triphosphates To Enhance the Hybridization Properties of Primers and Probes in Detection Polymerase Chain Reaction. Biochemistry, 47(50), 13390-13401. Retrieved from [Link]
-
Potapov, V., & Ong, J. L. (2017). Error Rate Comparison during Polymerase Chain Reaction by DNA Polymerase. PLoS ONE, 12(1), e0169774. Retrieved from [Link]
-
Taylor & Francis. (n.d.). DATP – Knowledge and References. Retrieved from [Link]
-
Vaisman, A., et al. (2001). Two novel dATP analogs for DNA photoaffinity labeling. Nucleic Acids Research, 29(16), 3343-3350. Retrieved from [Link]
-
van der Veen, S., et al. (2005). A simple method for preparing synthetic controls for conventional and real-time PCR for the identification of endemic and exotic disease agents. Journal of Virological Methods, 126(1-2), 171-175. Retrieved from [Link]
-
Villalpando, I., et al. (2013). Evaluation of different DNA polymerases for their effectiveness in using a cytosine analogue during real-time PCR amplification. Analytical Biochemistry, 443(2), 124-130. Retrieved from [Link]
-
Zahurancik, W. J., et al. (2020). The A, B, C, D's of replicative DNA polymerase fidelity. Journal of Biological Chemistry, 295(47), 16039-16053. Retrieved from [Link]
Sources
- 1. Using dNTP in Polymerase Chain Reaction (PCR) | BioChain Institute Inc. [biochain.com]
- 2. dATP: Role in DNA Synthesis, Research & Applications [baseclick.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Two novel dATP analogs for DNA photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. agilent.com [agilent.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Error Rate Comparison during Polymerase Chain Reaction by DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. gene-quantification.de [gene-quantification.de]
- 11. gene-quantification.eu [gene-quantification.eu]
- 12. neb.com [neb.com]
- 13. bosterbio.com [bosterbio.com]
comparative analysis of dATP incorporation by different DNA polymerases
Topic: Comparative Analysis of dATP Incorporation by Different DNA Polymerases
Executive Summary
This technical guide provides a comparative analysis of deoxyadenosine triphosphate (dATP) incorporation kinetics across major DNA polymerase families (A, B, X, Y, and RT). Designed for researchers in enzymology and drug development, this analysis focuses on the mechanistic determinants of incorporation efficiency (
High-fidelity replicative polymerases (e.g., T7, Pol
Mechanistic Foundations of dATP Selection
The incorporation of dATP is not a simple bimolecular collision but a multi-step process governed by kinetic checkpoints. The generalized minimal kinetic mechanism for a high-fidelity DNA polymerase is described below.
The Kinetic Pathway[1]
-
Ground State Binding: The polymerase-DNA complex (
) binds dATP to form a ternary complex ( ). -
Conformational Change (The Fidelity Checkpoint): The "fingers" domain rotates to close the active site (
). This step is fast for correct dATP but slow for mismatches or bulky analogs. -
Chemical Catalysis: Phosphodiester bond formation occurs (
). -
Release/Translocation: Pyrophosphate release and DNA translocation prepare the enzyme for the next cycle.
Pathway Visualization
Caption: Minimal kinetic mechanism of dATP incorporation. The conformational change (blue arrow) is often the rate-limiting step for correct nucleotides in high-fidelity polymerases.
Comparative Performance Analysis
The following data aggregates pre-steady-state and steady-state kinetic parameters for dATP incorporation. Note that
Kinetic Constants Profile
| Polymerase | Family | Organism | Efficiency ( | Primary Function | ||
| T7 Pol (exo-) | A | Phage T7 | 15 - 24 | 210 - 300 | ~13.5 | Rapid Replication |
| Taq Pol | A | T. aquaticus | 10 - 20 | 60 - 150* | ~3 - 7 | PCR (Thermostable) |
| Klenow (exo-) | A | E. coli | ~5 - 10 | ~50 | ~5 - 10 | Repair / Processing |
| Pol | B | Human | 31 | 248 | 8.0 | Leading Strand Rep. |
| Pol | B | Human | 9.2 | 34 | 3.7 | Priming |
| Pol | A | Human | 1.4 | ~0.5** | ~0.35 | Mitochondrial Rep. |
| HIV-1 RT | RT | Retrovirus | 0.05 - 4 | 10 - 30 | High | Reverse Transcription |
| Pol | X | Human | 26 | >10 | ~0.4 | Base Excision Repair |
*Rate at 70-75°C. ** Specific activity in vitro is often lower due to rate-limiting product release in steady-state assays.
Analysis by Enzyme Class
-
High-Speed Replicators (T7, Pol
): These enzymes exhibit high values (>200 ) driven by a rapid "fingers-closing" mechanism. They bind dATP with moderate affinity ( ), ensuring that the active site is not clogged by tight binding of incorrect nucleotides, thus optimizing the specificity constant. -
Thermostable Enzymes (Taq): While robust, Taq has a lower turnover number than T7. Its
for dATP is similar, but the catalytic step is slower, partly due to the lack of a thioredoxin processivity factor that T7 utilizes. -
Viral Reverse Transcriptases (HIV-1 RT): HIV-RT binds dATP very tightly (low
) compared to cellular polymerases. This high affinity compensates for low dNTP concentrations in non-dividing macrophages but makes it susceptible to nucleotide analog inhibitors (NRTIs).
Applications in Drug Development (Analog Incorporation)
The differential handling of dATP analogs is the cornerstone of antiviral and anticancer nucleoside therapy.
Structural Discrimination
-
Steric Gating: High-fidelity polymerases (Pol
, T7) possess a "steric gate" (usually a Tyrosine or Phenylalanine residue) that clashes with the 2'-OH of ribonucleotides or bulky 3'-modifications. -
Analog Selection:
-
HIV-1 RT: Lacks a rigorous exonuclease proofreading domain and has a more flexible active site, allowing efficient incorporation of chain-terminating dATP analogs (e.g., Tenofovir, ddATP).
-
Human Pol
: Known for its sensitivity to NRTIs.[1] While it discriminates better than HIV-RT, certain analogs (like ddATP) can still be incorporated, leading to mitochondrial toxicity—a key off-target effect to screen for in pre-clinical development.
-
Incorporation Efficiency of Modified dATP
| Analog | Mechanism of Action | Susceptible Polymerase | Resistant Polymerase |
| ddATP | Chain Termination | HIV-RT, Pol | Pol |
| 2-amino-dATP | Hyper-bonding (3 H-bonds) | T7, Taq (Enhanced stability) | - |
| CldATP | Chain Termination/Pausing | HIV-RT | Pol |
| 8-oxo-dATP | Mutagenic (pairs with A or C) | Pol | T7, Pol |
Experimental Protocols
To validate these kinetic parameters, two distinct assays are required: Pre-Steady-State (for
Workflow Visualization
Caption: Workflow for kinetic characterization. Pre-steady-state requires rapid quench-flow to measure the burst phase (
Protocol: Single-Turnover Kinetics (Burst Assay)
Objective: Determine
-
Preparation:
-
Enzyme Solution: 200 nM Polymerase + 100 nM Primer/Template (DNA is limiting to ensure single turnover).
-
Substrate Solution: dATP (variable concentrations: 5 - 500
) + (10 mM).
-
-
Rapid Mixing: Use a Chemical Quench-Flow instrument (e.g., KinTek) to mix equal volumes.
-
Time Points: Collect samples at 0.005, 0.01, 0.05, 0.1, 0.5, and 1.0 seconds.
-
Quenching: Stop reaction with 0.3 M EDTA or 1 N HCl.
-
Analysis: Resolve products on 15-20% denaturing PAGE. Quantify extended primer fraction.[2]
-
Calculation: Fit data to the equation:
.
Validation Check: The amplitude of the burst should equal the concentration of the active enzyme-DNA complex. If the amplitude is low, the enzyme may be inactive or DNA binding is poor.
References
-
Johnson, K. A. (2010). "The kinetic and chemical mechanism of high-fidelity DNA polymerases." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Link
-
Kuchta, R. D., et al. (1987).[3][4] "Kinetic mechanism of DNA polymerase I (Klenow)." Biochemistry. Link
-
Zahurancik, W. J., et al. (2014).
." Biochemistry. Link -
Krahn, J. M., et al. (2004). "Structure and Kinetic Analysis of Human DNA Polymerase
." Nucleic Acids Research. Link -
Lee, H. R., et al. (2010). "Measurement of kinetic parameters of human platelet DNA polymerase gamma." Analytical Biochemistry. Link
-
Preston, B. D., et al. (1988). "Fidelity of HIV-1 reverse transcriptase." Science. Link
-
Beard, W. A., & Wilson, S. H. (2006). "Structure and Mechanism of DNA Polymerase
." Chemical Reviews. Link
Sources
dATP vs. ddATP: The Molecular Fulcrum of Chain Termination Sequencing
[1]
Executive Summary: The Fuel and The Brake
In the architecture of Sanger sequencing (Chain Termination Sequencing), deoxyadenosine triphosphate (dATP) and dideoxyadenosine triphosphate (ddATP) serve as opposing forces that drive the reaction.
-
dATP acts as the fuel . It possesses the 3'-hydroxyl (3'-OH) group required for the DNA polymerase to form a phosphodiester bond with the incoming nucleotide, allowing the DNA chain to extend.[1][2]
-
ddATP acts as the brake . It lacks the 3'-OH group (replaced by a hydrogen).[3][4] Once incorporated, the polymerase cannot form the next bond, "terminating" the fragment.[5][1][3][4]
The success of a sequencing run does not depend on choosing one over the other, but rather on establishing a precise kinetic competition between them. This guide analyzes the chemical distinctions, enzyme kinetics, and experimental optimization of this critical ratio.
Molecular Mechanism: The 3'-OH Checkpoint
The structural difference between dATP and ddATP is a single oxygen atom at the 3' carbon of the ribose sugar.[5][3][4] This atomic absence dictates the binary decision made by the polymerase: Extend or Terminate .
Chemical Comparison
| Feature | dATP (Deoxyadenosine Triphosphate) | ddATP (Dideoxyadenosine Triphosphate) |
| Chemical Formula | ||
| 3' Functional Group | Hydroxyl (-OH) | Hydrogen (-H) |
| Role in Sequencing | Chain Elongation (Substrate) | Chain Termination (Inhibitor) |
| Polymerase Interaction | Nucleophilic attack on | Nucleophilic attack blocked; helix geometry distorted. |
| Labeling | Usually unlabeled (in Dye-Terminator chemistry). | Often fluorophore-labeled (BigDye). |
Mechanism of Action Diagram
The following diagram illustrates the polymerase "decision node" during synthesis.
Figure 1: The mechanistic bifurcation in Sanger sequencing. The presence of the 3'-OH allows the cycle to continue, while its absence triggers termination.
The Polymerase Selectivity Barrier
Historically, native DNA polymerases (like E. coli Pol I) discriminated strongly against ddNTPs, incorporating them very inefficiently.[6] This required high concentrations of ddNTPs to achieve termination.
Modern sequencing relies on engineered enzymes, specifically Taq Polymerase variants (e.g., Thermo Sequenase) containing the F667Y mutation (Phenylalanine to Tyrosine).
-
Wild Type: The Phenylalanine creates a steric gate that rejects the "tight" fit of ddNTPs.
-
Mutant (F667Y): The Tyrosine residue reduces this discrimination, allowing ddNTPs to be incorporated almost as efficiently as dNTPs [1].
Impact on Researchers: This engineering allows for much lower concentrations of expensive fluorescently labeled ddNTPs (Dye Terminators) to be used in the reaction mix.
Optimization: The dATP:ddATP Ratio
The "Vs" in this topic is a matter of ratio. The ratio of dATP to ddATP determines the Read Length Distribution .
Ratio Effects Table
| Ratio (dATP : ddATP) | Reaction Behavior | Resulting Data | Application |
| High (e.g., 1000:1) | Polymerase rarely terminates. Chains grow very long before a ddATP is randomly grabbed. | Strong signal at >800bp. Very weak/missing signal at <50bp. | Long-read sequencing (plasmids, fosmids). |
| Balanced (Standard) | "Goldilocks" zone. Uniform probability of termination across the read. | Even peak heights from 50bp to 800bp. | Standard genotyping, PCR product verification.[7] |
| Low (e.g., 10:1) | Polymerase terminates frequently and early. | Intense signal at <100bp. Signal dies out after 300bp. | Primer walking, sequencing close to the primer site. |
Workflow Optimization Logic
Figure 2: Decision matrix for modifying nucleotide ratios based on target read length.
Experimental Protocol: Cycle Sequencing
This protocol assumes the use of a modern Dye-Terminator kit (e.g., BigDye™ Terminator v3.1), where ddATP is labeled with a specific fluorophore (e.g., dROX or similar green/red emission dye depending on the specific chemistry).
Reagents
-
Template: Purified PCR product or Plasmid.
-
Primer: 3.2 pmol/µL.
-
Ready Reaction Mix: Contains DNA Polymerase (F667Y mutant), Buffer, dNTPs (dATP, dCTP, dGTP, dTTP), and dye-labeled ddNTPs.
-
5x Sequencing Buffer: (Optional) Used to dilute the reaction for cost-savings or to adjust ionic strength.
Step-by-Step Workflow
-
Template Quantification:
-
Ensure template quality. A260/280 ratio should be ~1.8.
-
Why? Excess salt or protein inhibits the polymerase, altering the effective dATP:ddATP competition.
-
-
Reaction Setup (20 µL Total Volume):
-
Ready Reaction Mix: 8.0 µL
-
Template: (200ng for plasmid; 10-40ng for PCR product)
-
Primer: 3.2 pmol
-
Deionized Water: q.s. to 20 µL
-
Note: If sequencing GC-rich templates, consider adding 5% DMSO or using a kit variant with 7-deaza-dGTP (and potentially 7-deaza-dATP) to relax secondary structures that cause polymerase pausing [2].
-
-
Thermal Cycling:
-
Denaturation: 96°C for 1 min.
-
Cycling (25 cycles):
-
96°C for 10 sec (Denature)
-
50°C for 5 sec (Anneal)
-
60°C for 4 min (Extend/Terminate)
-
-
Insight: The 60°C extension step is long (4 min) to allow the polymerase to traverse long templates and ensure the dATP/ddATP competition reaches equilibrium across the full length.
-
-
Purification (Critical):
-
Use Sephadex G-50 or magnetic beads (e.g., CleanSeq).
-
Why? You must remove unincorporated dye-labeled ddATPs. If left in, they cause "dye blobs" (broad peaks) at the beginning of the electropherogram, obscuring the first 50-100 bases.
-
Troubleshooting: The "Dye Blob" vs. Termination Failure
| Symptom | Diagnosis | Role of dATP/ddATP | Solution |
| Signal drops off after 300bp | Premature termination. | Ratio of ddATP is too high relative to dATP. | Dilute the Ready Reaction Mix with 5x Sequencing Buffer (adds Mg2+ but lowers effective ddNTP concentration relative to template) or add unlabeled dNTPs. |
| Top-heavy data (strong signal only at end) | Lack of termination. | Ratio of dATP is too high; polymerase isn't grabbing the "brake." | Use undiluted reaction mix; ensure template concentration isn't too high (swamping the reaction). |
| Large peaks at positions 10-40 | Dye Blobs. | Unincorporated ddATP fluorophores were not removed. | Improve purification (step 4 above). This is not a reaction failure, but a cleanup failure. |
References
-
Tabor, S., & Richardson, C. C. (1995). A single residue in DNA polymerases of the Escherichia coli DNA polymerase I family is critical for distinguishing between deoxy- and dideoxyribonucleotides.[6] Proceedings of the National Academy of Sciences, 92(14), 6339–6343.
-
Sanger, F., Nicklen, S., & Coulson, A. R. (1977). DNA sequencing with chain-terminating inhibitors. Proceedings of the National Academy of Sciences, 74(12), 5463–5467.
-
Thermo Fisher Scientific. (2023). BigDye™ Terminator v3.1 Cycle Sequencing Kit User Guide.
Sources
- 1. Sanger Sequencing Steps & Method [sigmaaldrich.com]
- 2. dATP: What Is Deoxyadenosine Triphosphate? [excedr.com]
- 3. ddATP (dideoxyribonucleosid-triphosphate) [baseclick.eu]
- 4. byjus.com [byjus.com]
- 5. fiveable.me [fiveable.me]
- 6. Bacteriophage T7 DNA polymerase – sequenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
comparing lithium salt vs sodium salt of dATP for stability
This guide provides an in-depth technical comparison between Lithium and Sodium salts of dATP, designed for researchers requiring high-stability reagents for sensitive molecular biology applications.
Executive Summary
For decades, sodium salts were the standard delivery form for nucleotides. However, modern high-sensitivity applications (NGS, long-range PCR, low-copy qPCR) have driven a shift toward Lithium salts .
The Verdict: Lithium salts are superior for stability, solubility, and downstream compatibility.
-
Stability: Lithium salts resist acid-catalyzed hydrolysis during freeze-thaw cycles, whereas sodium salts are prone to pH shifts that degrade dATP.
-
Solubility: Lithium dATP retains higher solubility in ethanol, eliminating salt carryover artifacts in sequencing.[1]
-
Sterility: Lithium ions exhibit inherent bacteriostatic activity, protecting stock solutions.[1]
Chemical & Physical Properties Analysis
The fundamental difference lies in how the counter-ion interacts with water and the triphosphate group during phase transitions (freezing).
| Feature | Sodium Salt (Na+) | Lithium Salt (Li+) | Impact on Research |
| Solubility (Water) | High | Ultra-High | Li+ salts dissolve instantly even at high concentrations (100mM), reducing preparation time. |
| Solubility (Ethanol) | Low | High | Critical: Li+ salts remain soluble in ethanol, allowing efficient removal during DNA precipitation.[1] Na+ salts co-precipitate, inhibiting downstream sequencing. |
| Freeze-Thaw Resistance | Poor (<10 cycles) | Excellent (20+ cycles) | Li+ prevents "pH crashes" during freezing, preserving the triphosphate bond. |
| Bacteriostatic Activity | None | Yes | Li+ stocks resist microbial growth even without added preservatives. |
Mechanism of Instability: The "pH Crash"
To understand why sodium salts degrade, we must look at the thermodynamics of freezing.
The Sodium Failure Mode
When a sodium-salt dNTP solution freezes, water crystallizes first, concentrating the remaining salts. In sodium-based systems, specific salt forms (e.g.,
-
Result: Acid-catalyzed hydrolysis attacks the
- or - phosphodiester bonds. -
Outcome: dATP degrades into dADP and dAMP, which act as competitive inhibitors in PCR.
The Lithium Advantage
Lithium salts have much higher solubility and lower eutectic points. They do not readily crystallize during the freezing process.
-
Result: The liquid micro-environment remains buffered at a neutral pH throughout the freeze-thaw cycle.
-
Outcome: The triphosphate chain remains intact.[1]
Visualizing the Degradation Pathway
The following diagram illustrates the chemical breakdown prevented by Lithium salts.
Caption: Acid-catalyzed hydrolysis pathway of dATP triggered by pH shifts in sodium salt solutions during freezing.
Experimental Validation Protocols
As a scientist, you should not rely solely on manufacturer claims. Use these self-validating protocols to test reagent stability.
Protocol A: HPLC Purity Analysis (The Gold Standard)
Objective: Quantify the percentage of dADP/dAMP impurities in your dATP stock.
-
Column: C18 Reverse-Phase Column (e.g., 5µm, 4.6 x 250mm).
-
Mobile Phase:
-
Buffer A: 100 mM Triethylammonium acetate (TEAA), pH 7.0.
-
Buffer B: 100 mM TEAA, pH 7.0 + 20% Acetonitrile.
-
-
Gradient: 0–20% Buffer B over 20 minutes.
-
Detection: UV Absorbance at 260 nm.
-
Analysis:
-
dATP (Lithium) should show a single major peak (>99% area).
-
Degraded dATP (Sodium) will show "shoulder" peaks eluting earlier (dADP) and later (dAMP).
-
Protocol B: The "Stress Test" qPCR Assay
Objective: Determine if reagent degradation is affecting amplification efficiency.
-
Preparation: Take a fresh aliquot of dATP (Li+) and dATP (Na+).
-
Stress: Subject both aliquots to 20 freeze-thaw cycles (move between -20°C and Room Temp, ensuring full thaw each time).
-
Master Mix: Prepare a qPCR mix using a low-copy target (e.g., a housekeeping gene at <100 copies).
-
Cycling: Run a standard qPCR protocol.
-
Readout:
Functional Performance Workflow
The following diagram outlines the decision process for selecting the correct salt form based on application sensitivity.
Caption: Decision matrix for selecting dATP salt form based on experimental sensitivity requirements.
References
-
Bioline (Meridian Bioscience). (n.d.). The Definitive Guide to dNTPs. Retrieved from [Link]
-
Jena Bioscience. (n.d.).[3] dNTP Guide: Stability and Enzymatic Synthesis. Retrieved from [Link]
Sources
Nucleotide Selectivity in In Vitro Transcription: A Comparative Guide to dATP Cross-Reactivity in RNA Polymerase Assays
Executive Summary: The 2'-OH Imperative
In the rapidly expanding fields of mRNA therapeutics and antiviral drug screening, the purity of the transcriptional output is non-negotiable. While RNA polymerases (RNAPs) are evolutionarily tuned to select ribonucleoside triphosphates (NTPs), they are not impervious to error. The structural similarity between ATP and 2'-deoxy-ATP (dATP)—differing only by a single hydroxyl group at the 2' position—poses a significant challenge in biochemical assays.
This guide provides a rigorous technical comparison of dATP cross-reactivity across three critical polymerase classes: Bacteriophage T7 RNAP (the IVT workhorse), SARS-CoV-2 RdRp (a primary antiviral target), and Human POLRMT (the off-target toxicity gatekeeper). We analyze the "Steric Gate" mechanism, quantify discrimination factors, and provide a self-validating protocol for measuring nucleotide selectivity in your own laboratory.
Mechanistic Insight: The Steric Gate
To understand cross-reactivity, one must understand the exclusion mechanism. High-fidelity RNAPs utilize a "steric gate" residue—typically a Tyrosine or Glutamate—positioned precisely to clash with the 2'-H of a dNTP or form a hydrogen bond with the 2'-OH of an NTP.
Visualization: The Molecular Sieve
The following diagram illustrates the kinetic selection decision tree occurring within the RNAP active site during the pre-insertion phase.
Figure 1: Logic flow of nucleotide selection. The "Steric Gate" residue acts as the discriminator, stabilizing the 2'-OH of ATP while failing to stabilize (or sterically clashing with) dATP, leading to a high energy barrier for dATP incorporation.
Comparative Analysis: dATP Discrimination Across Systems
The "Discrimination Factor" is defined as the ratio of catalytic efficiency (
Table 1: Selectivity Profiles of Key RNA Polymerases
| Polymerase System | Primary Application | Key "Gate" Residue | dATP Discrimination Factor ( | Clinical/Experimental Implication |
| Bacteriophage T7 RNAP | mRNA Vaccine Mfg (IVT) | Tyr639 | > 100,000 | Low Risk. T7 is exceptionally strict. dATP incorporation usually requires the Y639F mutation. However, massive dATP excess (e.g., in contaminated NTP stocks) can force errors. |
| SARS-CoV-2 RdRp | Antiviral Screening | Ser759 (and others) | ~10 - 100 | High Sensitivity. Viral RdRps are "sloppier" to allow evolution. They are prone to incorporating analogs (e.g., Remdesivir-TP), making them susceptible to dATP interference if pools are unbalanced. |
| Human POLRMT | Mitochondrial Toxicity | Glu895 | ~1,100 - 77,000 * | Moderate Risk. While generally high fidelity, POLRMT is less selective than nuclear polymerases. Cross-reactivity here drives mitochondrial toxicity of nucleoside analogs. |
*Note on POLRMT: Discrimination varies significantly by base.[1] While UTP/dTTP discrimination is high (~77,000), GTP/dGTP (and likely ATP/dATP) is lower (~1,100), making it a critical checkpoint for off-target effects.
Validated Protocol: Radiometric Primer Extension Assay
Objective: Determine if your RNAP incorporates dATP when challenged in a competitive environment.
Workflow Visualization
Figure 2: Step-by-step workflow for the Radiometric Primer Extension Assay. This method allows single-nucleotide resolution of incorporation events.
Detailed Methodology
Reagents:
-
Template: Synthetic RNA or DNA oligo (depending on polymerase) designed so the first incorporation site is an "A".
-
Primer: 5'-end labeled with [
-32P]-ATP (T4 PNK labeling). -
Enzyme: Target Polymerase (e.g., T7 RNAP, 50 nM final).
Step-by-Step:
-
Annealing: Mix labeled primer and template (1:1.5 ratio) in TE buffer with 50 mM NaCl. Heat to 95°C for 2 min, then cool slowly to room temperature.
-
Reaction Assembly:
-
Buffer: 40 mM Tris-HCl (pH 8.0), 5 mM DTT, 6 mM MgCl2 (Critical: Mg2+ catalyzes the phosphodiester bond; ensure it is in excess of total nucleotide concentration).
-
Substrates: Prepare tubes with increasing ratios of dATP:ATP (e.g., 0:1, 1:1, 10:1, 100:1, 1:0).
-
-
Initiation: Add 50 nM Polymerase to start the reaction.
-
Kinetics: Incubate at 37°C. For kinetic rates (
), take aliquots at 10s, 30s, 60s, 120s. -
Quenching: Stop reaction with 2 volumes of Loading Dye (95% formamide, 20 mM EDTA, 0.05% bromophenol blue).
-
Analysis: Heat samples to 95°C for 3 min. Load onto a 20% denaturing Urea-PAGE gel. Run at 45W until dye front reaches bottom.
-
Quantification: Expose to a phosphor screen. Scan on a Typhoon or similar imager.
Data Interpretation:
-
n+1 Band: Indicates successful incorporation.
-
n+2 Band: Indicates misincorporation or slippage.
-
Calculation: Plot the fraction of extended primer vs. time to determine
. Compare vs .[2]
Troubleshooting & Quality Control
-
"Ghost" Bands: If you see extension in your "No NTP" control, your polymerase preparation likely has contaminating nucleotides from the host expression system (common in E. coli preps). Solution: Use heparin-column purified enzymes.
-
Degradation: If the primer band disappears without extension, your RNAP prep may contain contaminating nucleases. Solution: Add RNase inhibitors or re-purify the enzyme.
-
Mg2+ Optimization: dNTP incorporation often requires higher Mg2+ concentrations than NTPs. If testing for maximum possible cross-reactivity (stress test), titrate Mg2+ up to 10-15 mM.
References
-
Mechanism of T7 RNAP Selectivity Sousa, R., & Padilla, R. (1995). A mutant T7 RNA polymerase as a DNA polymerase.[3] The EMBO Journal. [Link]
-
SARS-CoV-2 RdRp Nucleotide Recognition Gordon, C. J., et al. (2020).[4][5] Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency.[6] Journal of Biological Chemistry. [Link]
-
POLRMT Discrimination & Toxicity Arnold, J. J., et al. (2012). Ribonucleotide Discrimination and Reverse Transcription by the Human Mitochondrial DNA Polymerase. Journal of Biological Chemistry. (Note: This paper establishes the baseline for mitochondrial polymerase discrimination, often used in comparison with POLRMT specific studies). [Link]
-
Structural Basis of Transcription Yin, Y. W., & Steitz, T. A. (2004). The structural mechanism of translocation and helicase activity in T7 RNA polymerase. Cell. [Link]
Sources
- 1. Ribonucleotide Discrimination and Reverse Transcription by the Human Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing nucleotide substrate selectivity during viral replication of SARS-CoV-2 RNA Dependent RNA Polymerase [escholarship.org]
- 3. Promoter specificity determinants of T7 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATP enhances the error-prone ribonucleotide incorporation by the SARS-CoV-2 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mutations in the SARS-CoV-2 RNA dependent RNA polymerase confer resistance to remdesivir by distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to Personal Protective Equipment (PPE) for Handling Potent Powdered Compounds
A Note on "DATP": As a Senior Application Scientist, my primary commitment is to your safety. An initial search for a compound with the specific name "DATP" or "Diamminetetraaquapraseodymium(III) triphosphate" did not yield established safety and handling data from authoritative sources. In research and development, we often encounter novel or poorly characterized substances. This guide, therefore, provides a comprehensive framework for the safe handling of potent powdered compounds where specific toxicological data may be limited. The principles outlined below are designed to be a foundational and cautious approach for researchers, scientists, and drug development professionals.
The Cornerstone of Safety: Risk Assessment
Before any handling of a potent or novel compound, a thorough risk assessment is not just recommended; it is an essential first step. The choice of Personal Protective Equipment (PPE) is the last line of defense, after engineering controls (like fume hoods or glove boxes) and administrative controls (like standard operating procedures).
Your risk assessment should consider:
-
The Compound's Properties:
-
Physical Form: Is it a fine, dusty powder that can be easily aerosolized?
-
Quantity: Are you working with micrograms or kilograms?
-
Toxicity: Is there any available data on similar compounds? In the absence of data, assume high potency.
-
-
The Procedure:
-
Energy Input: Will the procedure (e.g., sonicating, vortexing, grinding) generate dust?
-
Duration: How long will you be exposed?
-
Scale: Is this a bench-top procedure or a pilot-plant scale-up?
-
Selecting the Appropriate PPE
Based on your risk assessment, you will select a combination of PPE to provide a barrier against respiratory, eye, and skin exposure.
Respiratory Protection
The primary risk when handling powdered compounds is the inhalation of airborne particles.
-
For low-energy, small-quantity tasks in a certified chemical fume hood: A well-fitted N95 or FFP2 respirator may be sufficient.
-
For higher-energy tasks or when handling larger quantities: A Powered Air-Purifying Respirator (PAPR) is strongly recommended. A PAPR provides a higher protection factor and can be more comfortable for extended use.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields.
-
Recommended: Chemical splash goggles offer a more complete seal around the eyes.
-
For significant splash or particle generation risk: A full face shield worn over safety goggles provides the highest level of protection for the eyes and face.
Hand Protection
-
The "Two-Glove" Rule: For handling potent compounds, wearing two pairs of nitrile gloves is a standard practice. This provides a backup barrier in case the outer glove is torn or contaminated.
-
Glove Material: Nitrile is a common and effective choice for protection against many chemicals and powders. Always check the manufacturer's compatibility chart if you are working with solvents.
-
Changing Gloves: Change your outer gloves immediately if you suspect contamination or at regular intervals during long procedures.
Body Protection
-
Lab Coat: A standard cotton lab coat is not sufficient for potent compounds.
-
Recommended: A disposable, solid-front gown made of a material like Tyvek® provides a better barrier to fine powders. Ensure the gown has long sleeves and knit cuffs to create a seal with your inner gloves.
Step-by-Step PPE Procedures
Donning (Putting On) PPE
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Inner Gloves: Put on your first pair of nitrile gloves.
-
Gown: Put on the disposable gown, ensuring it is fully fastened.
-
Respirator: Don your N95 respirator or PAPR hood. Perform a seal check for an N95.
-
Goggles/Face Shield: Put on your eye and face protection.
-
Outer Gloves: Put on your second pair of gloves, ensuring the cuffs go over the knit cuffs of the gown.
Doffing (Taking Off) PPE
This process is designed to minimize the risk of contaminating yourself.
-
Outer Gloves: Remove the outer gloves, peeling them off from the cuff and turning them inside out. Dispose of them in a designated hazardous waste container.
-
Gown: Untie or unfasten the gown. Roll it down from your shoulders, touching only the inside of the gown. Dispose of it in the designated hazardous waste container.
-
Hand Hygiene: Perform hand hygiene with an alcohol-based hand sanitizer.
-
Goggles/Face Shield: Remove your eye and face protection from the back to the front.
-
Respirator: Remove your respirator.
-
Inner Gloves: Remove your inner gloves using the same technique as the outer gloves.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Disposal Plan
All disposable PPE used when handling potent compounds should be considered hazardous waste.
-
Designated Waste Container: Have a clearly labeled, sealed waste container in the immediate work area.
-
Disposal: Dispose of all contaminated PPE in this container. Follow your institution's guidelines for hazardous waste disposal.
Visual Workflow for PPE Selection
Caption: Decision workflow for selecting appropriate respiratory and eye protection based on the quantity of the compound and the potential for aerosolization.
Summary of Recommendations
| Risk Level | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Low | N95/FFP2 | Safety Glasses with Shields | Double Nitrile Gloves | Disposable Gown |
| (e.g., <1g, weighing) | ||||
| High | PAPR | Goggles & Face Shield | Double Nitrile Gloves | Disposable Gown |
| (e.g., >1g, sonicating) |
This guide provides a starting point for the safe handling of potent powdered compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and training. Your safety is paramount.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
